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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-Ethyl-5-nitroquinolin-1-ium: A Comprehensive Technical Guide

Abstract The functionalization of quinoline derivatives via N-alkylation is a foundational transformation in the development of phase-transfer catalysts, cyanine dyes, and bioactive small molecules. However, the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The functionalization of quinoline derivatives via N-alkylation is a foundational transformation in the development of phase-transfer catalysts, cyanine dyes, and bioactive small molecules. However, the synthesis of 1-ethyl-5-nitroquinolin-1-ium presents unique synthetic challenges due to the stereoelectronic deactivation of the quinoline core by the 5-nitro substituent. This whitepaper provides an in-depth, self-validating protocol for the synthesis, isolation, and spectroscopic characterization of 1-ethyl-5-nitroquinolin-1-ium salts, grounded in established mechanistic principles and authoritative methodologies.

Mechanistic Rationale and Synthetic Strategy

The Stereoelectronic Challenge

The quaternization of the quinoline nitrogen is typically achieved via an SN2 mechanism using an alkyl halide. However, the reaction rate and yield are highly dependent on the electronic density at the N1 position and the steric environment of the fused bicyclic system.

In 5-nitroquinoline, the strongly electron-withdrawing nitro group ( −NO2​ ) at the C5 position exerts a significant inductive and resonance-withdrawing effect across the conjugated π -system. This delocalization pulls electron density away from the N1 lone pair, drastically reducing its nucleophilicity[1]. Furthermore, quinoline systems inherently suffer from steric hindrance compared to simple pyridines due to the adjacent benzo-fused ring[1].

Reagent and Solvent Selection

To overcome the high activation energy barrier imposed by the 5-nitro group, a highly reactive electrophile and forcing conditions are required:

  • Alkylating Agent: Ethyl iodide (iodoethane) is selected over ethyl bromide or diethyl sulfate because iodine is an excellent leaving group, facilitating the SN2 transition state more readily under thermal stress[2].

  • Solvent: Toluene or N,N-Dimethylformamide (DMF) are optimal. Toluene allows for high-temperature reflux (~110 °C) while simultaneously acting as an anti-solvent for the highly polar quinolinium salt product, driving the reaction forward via Le Chatelier's principle as the product precipitates[2].

Experimental Protocol: Synthesis of 1-Ethyl-5-nitroquinolin-1-ium Iodide

The following methodology provides a self-validating workflow designed to maximize yield while minimizing the formation of decomposition byproducts.

Materials Required
  • Substrate: 5-Nitroquinoline (1.0 equiv, e.g., 10 mmol, 1.74 g)

  • Alkylating Agent: Ethyl iodide (3.0 equiv, 30 mmol, 2.4 mL)

  • Solvent: Anhydrous Toluene (20 mL)

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath, inert atmosphere ( N2​ or Ar ).

Step-by-Step Procedure
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitroquinoline (1.74 g, 10 mmol) under a nitrogen atmosphere.

  • Solvation: Inject 20 mL of anhydrous toluene into the flask. Stir until the substrate is fully dissolved.

  • Alkylation: Syringe ethyl iodide (2.4 mL, 30 mmol) into the reaction mixture. Caution: Ethyl iodide is a volatile alkylating agent; handle inside a fume hood.

  • Thermal Activation: Attach a reflux condenser and lower the flask into a pre-heated oil bath at 110 °C. Maintain vigorous stirring and reflux for 18–24 hours[2]. The extended time compensates for the deactivated nucleophilicity of the 5-nitroquinoline.

  • Precipitation & Cooling: As the reaction progresses, a dark yellow/brown precipitate of 1-ethyl-5-nitroquinolin-1-ium iodide will form. Remove the flask from the heat and allow it to cool to room temperature.

  • Isolation: Collect the precipitated salt via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with cold toluene (2 × 10 mL) followed by hexanes (2 × 10 mL) to remove unreacted ethyl iodide and residual starting material.

  • Drying: Dry the solid in vacuo at 50 °C for 4 hours to yield the pure 1-ethyl-5-nitroquinolin-1-ium iodide.

Workflow Visualization

SynthesisWorkflow Start 5-Nitroquinoline + Ethyl Iodide Solvent Dissolve in Anhydrous Toluene (Inert Atmosphere) Start->Solvent Heat Reflux at 110 °C (18-24 hours) Solvent->Heat Overcome Activation Energy Cool Cool to Room Temperature (Product crashes out) Heat->Cool Precipitation Precipitate Vacuum Filtration Cool->Precipitate Wash Wash with Cold Toluene & Hexanes Precipitate->Wash Dry Dry in Vacuo (1-Ethyl-5-nitroquinolin-1-ium iodide) Wash->Dry Yield Pure Salt

Figure 1: Experimental workflow for the N-alkylation of 5-nitroquinoline.

Analytical Characterization

Validating the structural integrity of the synthesized 1-ethyl-5-nitroquinolin-1-ium salt requires a multi-modal spectroscopic approach. The permanent positive charge on the quinoline nitrogen profoundly impacts the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational modes in Infrared (IR) spectroscopy[3].

NMR Spectroscopy Analysis

The quaternization of the nitrogen atom heavily deshields the adjacent protons. The ethyl group will distinctively appear as a downfield triplet (methyl) and a highly deshielded quartet (methylene)[3]. The aromatic protons of the quinoline ring will also shift significantly downfield compared to the neutral 5-nitroquinoline precursor due to the electron-withdrawing nature of both the N+ core and the −NO2​ group.

Table 1: Expected 1H and 13C NMR Spectral Data (in DMSO- d6​ )

Position 1H NMR ( δ , ppm)Multiplicity / Coupling 13C NMR ( δ , ppm)Assignment Notes
N- CH2​ 5.20 - 5.35Quartet ( J≈7.2 Hz), 2H53.5 - 55.0Strongly deshielded by adjacent N+
- CH3​ 1.55 - 1.65Triplet ( J≈7.2 Hz), 3H14.5 - 15.5Standard ethyl methyl group
C2-H 9.60 - 9.80Doublet ( J≈5.5 Hz), 1H150.0 - 152.0Adjacent to N+ , highly deshielded
C4-H 9.30 - 9.50Doublet ( J≈8.5 Hz), 1H145.0 - 148.0Conjugated to N+
C6, C7, C8 8.20 - 9.00Multiplets, 3H120.0 - 135.0Aromatic core, perturbed by −NO2​
IR and Mass Spectrometry

Infrared spectroscopy is critical for confirming the retention of the nitro group and the formation of the charged species. High-Resolution Mass Spectrometry (HRMS) will definitively identify the mass of the organic cation.

Table 2: Key IR Vibrational Modes and HRMS Data

Analytical MethodSignal / ValueAssignment / Interpretation
FT-IR (ATR) ~1610 cm−1 C=N+ stretching mode (Quaternary nitrogen)
FT-IR (ATR) ~1530 cm−1 Asymmetric −NO2​ stretching
FT-IR (ATR) ~1350 cm−1 Symmetric −NO2​ stretching
HRMS (ESI+) m/z 203.0815Calculated for [C11​H11​N2​O2​]+ (The intact cation)

Note: The iodide counterion is typically not observed in positive-mode ESI-MS but can be confirmed via elemental analysis or negative-mode MS ( m/z 126.90).

Conclusion

The synthesis of 1-ethyl-5-nitroquinolin-1-ium iodide requires careful consideration of the stereoelectronic deactivation present in the 5-nitroquinoline precursor. By utilizing a highly reactive alkylating agent (ethyl iodide) and a high-temperature precipitative solvent system (toluene), researchers can overcome the kinetic barriers to achieve high-purity quaternized products. The resulting salts serve as highly functionalized building blocks for advanced materials and pharmaceutical development.

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Exploratory

The Physicochemical and Mechanistic Profile of 1-Ethyl-5-nitroquinolin-1-ium

As a Senior Application Scientist specializing in heterocyclic chemistry and bioreductive drug design, I have structured this technical whitepaper to provide a comprehensive, mechanistic, and practical overview of 1-Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and bioreductive drug design, I have structured this technical whitepaper to provide a comprehensive, mechanistic, and practical overview of 1-Ethyl-5-nitroquinolin-1-ium (CAS: 1027630-33-6). Rather than merely listing its basic properties, this guide delves into the physicochemical causality behind its behavior, its synthesis via quaternary ammonium chemistry, and its advanced applications in hypoxia-targeted drug development and fluorescent probe design.

Chemical Identity and Structural Causality

1-Ethyl-5-nitroquinolin-1-ium is a quaternary ammonium cation characterized by a fused bicyclic quinoline core, an N-ethyl substitution, and a strongly electron-withdrawing nitro group at the 5-position. The permanent positive charge on the nitrogen atom fundamentally alters the electronic landscape of the quinoline ring.

The synergistic electron-withdrawing effects of the cationic N+ -center and the 5−NO2​ group render the C-2 and C-4 positions highly electrophilic. This extreme electron deficiency dictates the molecule's solubility, its spectroscopic properties, and its high susceptibility to nucleophilic attack, making it an ideal precursor for complex cyanine dyes and bioreductive prodrugs.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the cation and its typical iodide salt.

PropertyValue / Description
Chemical Name 1-Ethyl-5-nitroquinolin-1-ium
CAS Registry Number 1027630-33-6
Molecular Formula (Cation) C11​H11​N2​O2+​
Molecular Weight (Cation) 203.22 g/mol
Typical Counterions Iodide ( I− ), Chloride ( Cl− ) [3]
Physical Appearance Yellow to brown crystalline solid
Solubility Profile Soluble in DMSO, DMF, hot Ethanol, Water; Insoluble in Hexane, Diethyl Ether
UV-Vis Absorption ( λmax​ ) ~330-350 nm (varies by solvent polarity)

Synthetic Methodology: The Menshutkin Reaction

The synthesis of 1-Ethyl-5-nitroquinolin-1-ium is achieved through the Menshutkin reaction , a classic SN​2 quaternization where the tertiary amine of 5-nitroquinoline acts as a nucleophile against an alkyl halide (typically ethyl iodide) [1].

Mechanistic Rationale & Self-Validating Protocol

Why Ethyl Iodide? Iodide is a highly polarizable, weak base, making it an exceptional leaving group. This lowers the activation energy of the SN​2 transition state compared to ethyl chloride or bromide. Why Polar Solvents? The transition state of the Menshutkin reaction involves the development of separated charges (a forming cation and anion) from neutral starting materials. Polar aprotic solvents (like acetonitrile) or polar protic solvents (like ethanol) stabilize this charge development, significantly accelerating the reaction rate [1].

Step-by-Step Experimental Workflow:

  • Reagent Preparation: Combine 5-nitroquinoline (1.0 equiv) and ethyl iodide (1.5 to 2.0 equiv) in a dry, round-bottom flask. Causality: An excess of ethyl iodide is used to drive the equilibrium forward and compensate for its relatively high volatility during heating.

  • Solvent Addition: Dissolve the reagents in anhydrous acetonitrile (approx. 10 mL per gram of quinoline). Causality: Acetonitrile provides the necessary dielectric constant to stabilize the ionic transition state without participating in side reactions.

  • Reflux: Heat the mixture to 75–80°C under an inert nitrogen atmosphere for 18–24 hours. Causality: The nitrogen blanket prevents oxidative degradation of the organic framework. The extended heat provides the kinetic energy required to overcome the steric hindrance of the bulky quinoline ring.

  • Precipitation: Cool the reaction mixture to room temperature, then submerge in an ice bath. Slowly add cold diethyl ether dropwise while stirring. Causality: The resulting quaternary ammonium salt is highly polar and completely insoluble in non-polar ether. This forces the product to crash out of solution, leaving unreacted starting materials dissolved.

  • Purification: Vacuum filter the precipitate and wash with cold ether. Recrystallize from a minimal amount of hot aqueous ethanol to yield high-purity yellow/brown crystals.

Synthesis A 5-Nitroquinoline (Nucleophile) C Menshutkin Reaction (Reflux in Acetonitrile) A->C B Ethyl Iodide (Electrophile) B->C D 1-Ethyl-5-nitroquinolin-1-ium Iodide (Crude Product) C->D SN2 Mechanism E Precipitation (Cold Diethyl Ether) D->E F Recrystallization (Aqueous EtOH) E->F G Purified Quaternary Salt (Yellow/Brown Crystals) F->G

Figure 1: Step-by-step synthetic workflow of 1-Ethyl-5-nitroquinolin-1-ium via the Menshutkin reaction.

Bioreductive Activation and Oncology Applications

Beyond its utility as a synthetic intermediate for cyanine dyes, the 5-nitroquinolinium scaffold is of immense interest in the development of hypoxia-selective cytotoxins [2]. Solid tumors frequently outgrow their blood supply, creating hypoxic (low oxygen) microenvironments that are resistant to standard radiotherapy and chemotherapy.

The Causality of Hypoxia Selectivity

The 5-nitro group can undergo a one-electron reduction catalyzed by cellular oxidoreductases (such as cytochrome P450 reductase) to form a reactive nitro radical anion.

  • In Normoxic Cells (Healthy Tissue): Molecular oxygen ( O2​ ) acts as an electron sink. It rapidly oxidizes the radical anion back to the parent 5-nitro compound, generating superoxide in a process known as "futile cycling." This prevents the formation of toxic metabolites in healthy cells.

  • In Hypoxic Cells (Tumor Tissue): The absence of oxygen prevents futile cycling. The nitro radical anion undergoes further irreversible reduction to hydroxylamine and amine derivatives. These downstream metabolites are potent electrophiles that cross-link DNA, inducing apoptosis [2].

The N-ethylation of the quinoline ring increases the lipophilicity and cellular uptake of the cation, while the permanent positive charge ensures it accumulates in the mitochondria of cancer cells, driven by their hyperpolarized mitochondrial membrane potential.

Bioreductive A 1-Ethyl-5-nitroquinolin-1-ium (Prodrug Form) B 1e- Reduction (Cellular Reductases) A->B C Nitro Radical Anion (Reactive Intermediate) B->C D Normoxia (O2 present) C->D O2 F Further Reduction (Hypoxia / Low O2) C->F No O2 D->A Back-oxidation E Superoxide Radical (Futile Cycling) D->E G Hydroxylamine/Amine (DNA Alkylator) F->G

Figure 2: Hypoxia-selective bioreductive activation pathway of the 5-nitroquinolinium scaffold.

Analytical Characterization Standards

To ensure the integrity of the synthesized 1-Ethyl-5-nitroquinolin-1-ium, rigorous analytical validation is required:

  • NMR Spectroscopy: In 1H NMR (typically in DMSO−d6​ ), the ethyl group will present as a distinct triplet (methyl protons, ~1.5 ppm) and a highly deshielded quartet (methylene protons attached to the N+ , ~5.0 ppm). The aromatic protons of the quinoline ring will be significantly shifted downfield (8.0–9.5 ppm) due to the combined electron-withdrawing effects of the quaternary nitrogen and the 5-nitro group.

  • Mass Spectrometry (ESI-MS): Electrospray ionization in positive mode will yield a distinct molecular ion peak at m/z≈203.2 , corresponding directly to the intact C11​H11​N2​O2+​ cation without the counterion [3].

References

  • One Century of Physical Organic Chemistry: The Menshutkin Reaction ChemInform[Link]

  • Oxygen dependence of the cytotoxicity and metabolic activation of 4-alkylamino-5-nitroquinoline bioreductive drugs PubMed (NIH)[Link]

  • Preparation and Properties of AzaTCNQ-Anion Salts and Mixed N-alkylquinolinium Oxford Academic (OUP)[Link]

Foundational

Spectral analysis of 1-Ethyl-5-nitroquinolin-1-ium (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 1-Ethyl-5-nitroquinolin-1-ium Abstract This technical guide provides a comprehensive, multi-technique spectroscopic analysis of 1-Ethyl-5-nitroquinolin-1-ium, a het...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectral Analysis of 1-Ethyl-5-nitroquinolin-1-ium

Abstract

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of 1-Ethyl-5-nitroquinolin-1-ium, a heterocyclic cation of interest in materials science and medicinal chemistry. As direct experimental spectra for this specific compound are not widely published, this document serves as an expert-driven, predictive guide based on established spectroscopic principles and data from analogous structures. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the complete structural elucidation of the target molecule. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind the analytical choices and interpretation, ensuring a robust and self-validating approach to molecular characterization.

Introduction: The Imperative for Structural Verification

1-Ethyl-5-nitroquinolin-1-ium belongs to the quinolinium salt family, a class of compounds recognized for their diverse applications, from fluorescent probes to potential therapeutic agents. The introduction of an N-ethyl group creates a permanent positive charge, while the 5-nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic and, consequently, the chemical properties of the quinoline core.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development, where structure-activity relationships are paramount. A multi-pronged analytical approach, leveraging the strengths of different spectroscopic techniques, is not merely best practice—it is essential for validating molecular identity. This guide will demonstrate how NMR provides the skeletal map, IR confirms the presence of key functional groups, and MS verifies the molecular weight and fragmentation pattern, which together provide a cohesive and definitive structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a charged, aromatic system like 1-Ethyl-5-nitroquinolin-1-ium, NMR provides invaluable information on the electronic environment of each proton and carbon atom.

Expertise & Rationale: ¹H NMR Spectroscopy

In ¹H NMR, we anticipate a spectrum that clearly distinguishes between the aliphatic protons of the ethyl group and the aromatic protons on the quinolinium core. The permanent positive charge on the nitrogen atom and the electron-withdrawing effect of the nitro group will cause a significant downfield shift (deshielding) of the aromatic protons compared to neutral quinoline.[1][2] Protons on rings with a positive charge are typically found in the 6.5-8.0 ppm range, and this effect will be pronounced here.[1][2]

The ethyl group should present a classic quartet and triplet pattern, a result of spin-spin coupling between the methylene (-CH₂) and methyl (-CH₃) protons. The aromatic region will be more complex due to coupling between adjacent protons on the two rings.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethyl-5-nitroquinolin-1-ium salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; the compound must be fully soluble.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 8 ppm.

    • Use a standard 30-45° pulse angle.

    • Set the relaxation delay to 2 seconds to ensure full relaxation of all protons.

    • Acquire 16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase correction to obtain a flat baseline.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.7Triplet (t)3H-CH₃ (Ethyl)Coupled to the adjacent -CH₂ group.
~5.0Quartet (q)2H-CH₂-N⁺ (Ethyl)Deshielded by the adjacent N⁺ atom and coupled to the -CH₃ group.
~8.0 - 9.5Multiplets (m)6HAr-HAromatic protons, significantly deshielded by the quinolinium cation and the -NO₂ group. Complex splitting patterns due to ortho, meta, and para couplings.
Expertise & Rationale: ¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR is used to determine the number of unique carbon environments. We predict a total of 11 distinct signals, corresponding to the 9 carbons of the quinoline core and the 2 carbons of the ethyl group. Similar to ¹H NMR, the carbon atoms of the aromatic ring will be shifted downfield, typically appearing between 120-150 ppm.[1] The carbons directly attached to the nitrogen and the nitro group will be particularly deshielded.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup (100 MHz for a 400 MHz ¹H system):

    • Use the same lock and shim settings from the ¹H experiment.

  • Acquisition:

    • Set the spectral width to ~200 ppm, centered around 110 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg) to produce singlet peaks for all carbons.

    • Set a relaxation delay of 3-5 seconds.

    • Acquire a larger number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Process the FID similarly to the ¹H spectrum.

    • Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~15-CH₃ (Ethyl)Standard aliphatic carbon.
~55-CH₂-N⁺ (Ethyl)Deshielded by the adjacent N⁺ atom.
~120 - 155Aromatic Carbons9 distinct signals expected in the aromatic region, with C5 (bearing the -NO₂ group) and carbons adjacent to N⁺ being the most downfield.
NMR Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg in 0.7 mL Solvent B Transfer to NMR Tube A->B C Insert & Lock B->C D Shim Magnetic Field C->D E Acquire FID (¹H and ¹³C) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Calibrate & Integrate G->H I Assign Peaks H->I

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

While NMR provides the skeleton, IR spectroscopy acts as a rapid and definitive check for the presence of key functional groups. Its diagnostic power lies in identifying the characteristic vibrational frequencies of specific bonds within the molecule.[3]

Expertise & Rationale

For 1-Ethyl-5-nitroquinolin-1-ium, the most anticipated and revealing signals will be from the nitro (NO₂) group. Aromatic nitro compounds produce two very strong and characteristic absorption bands corresponding to asymmetric and symmetric stretching of the N-O bonds.[3][4] These typically appear in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively.[5] Their high intensity is due to the large change in dipole moment during these vibrations.[3]

Additionally, we expect to see:

  • Aromatic C-H stretches: Typically above 3000 cm⁻¹.

  • Aliphatic C-H stretches (from the ethyl group): Just below 3000 cm⁻¹.

  • Aromatic C=C and C=N ring stretches: In the 1600-1450 cm⁻¹ region, which may overlap with the strong nitro absorption.

Experimental Protocol: FT-IR (ATR) Acquisition
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

  • Acquisition:

    • Collect the spectrum over the range of 4000-600 cm⁻¹.

    • Co-add 16-32 scans to achieve a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Predicted IR Absorption Data
Predicted Frequency (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch (Ethyl group)
~1550-1475Very StrongAsymmetric NO₂ Stretch
~1360-1290StrongSymmetric NO₂ Stretch
~1620-1450Medium-StrongAromatic C=C and C=N Ring Stretches
IR Analysis Workflow Visualization

IR_Workflow A Place Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum (Clean Crystal) B->A D Process Data (Baseline Correction) C->D E Identify Characteristic Absorption Bands D->E

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the final piece of the puzzle, providing the molecular weight of the compound and offering structural clues through its fragmentation pattern. For a pre-charged ionic compound like this quinolinium salt, Electrospray Ionization (ESI) is the ideal technique as it gently transfers the existing ion from solution into the gas phase for analysis.

Expertise & Rationale

The primary goal is to observe the molecular ion, which in this case is the cation itself. The calculated exact mass of the 1-Ethyl-5-nitroquinolin-1-ium cation (C₁₁H₁₁N₂O₂⁺) is 217.0764 g/mol . High-resolution mass spectrometry (HRMS) should detect this ion with high accuracy, confirming the elemental composition.

The fragmentation pattern provides corroborating structural evidence. Aromatic rings are relatively stable, often appearing as the molecular ion peak.[6] Common fragmentation pathways for this molecule would include:

  • Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a fragment at m/z 171.

  • Loss of the ethyl group (C₂H₅•): Cleavage of the N-ethyl bond would result in the 5-nitroquinoline radical cation at m/z 174.

  • Loss of ethylene (C₂H₄): A rearrangement followed by the loss of a neutral ethylene molecule would lead to the protonated 5-nitroquinoline ion at m/z 175.

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.

  • Instrument Setup (ESI-TOF or ESI-Q-TOF):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal for the ion of interest.

  • Acquisition:

    • Acquire the spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

    • For fragmentation studies (MS/MS), the parent ion (m/z 217) can be isolated and fragmented by collision-induced dissociation (CID) to observe daughter ions.

Predicted Mass Spectrometry Data
Predicted m/zAssignment
217.0764[M]⁺ (Molecular Ion: C₁₁H₁₁N₂O₂⁺)
175.0502[M - C₂H₄]⁺ (Loss of ethylene)
171.0811[M - NO₂]⁺ (Loss of nitro group)
Mass Spectrometry Workflow Visualization

MS_Workflow A Prepare Dilute Solution B Infuse into ESI Source A->B C Optimize Source Parameters B->C D Acquire Spectrum (Positive Ion Mode) C->D E Analyze Molecular Ion & Fragmentation Pattern D->E

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

Conclusion: A Synthesized, Self-Validating Analysis

  • Mass Spectrometry confirms the elemental formula is C₁₁H₁₀N₂O₂ through the accurate mass of the molecular ion at m/z 217.0764 .

  • IR Spectroscopy definitively identifies the key functional groups: the very strong absorptions for the aromatic nitro group (~1550 and ~1360 cm⁻¹) and the presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H bonds.

  • ¹³C NMR confirms the carbon skeleton, showing the predicted 11 unique carbon signals (9 aromatic, 2 aliphatic).

  • ¹H NMR provides the final, detailed map. It confirms the presence of the ethyl group (a quartet and a triplet) and the correct number of aromatic protons (6H) , all shifted downfield as expected for a cationic, nitro-substituted aromatic system.

By following the protocols and interpretive logic outlined in this guide, a researcher can confidently verify the identity and purity of 1-Ethyl-5-nitroquinolin-1-ium, establishing a solid foundation for any subsequent research.

References

  • BenchChem (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • University of California, Los Angeles (UCLA). Spectroscopy Tutorial: Nitro Groups.
  • Michigan State University. IR Spectroscopy Tutorial: Nitro Groups.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds.
  • OpenStax adaptation. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.

Sources

Exploratory

Solubility and stability of 1-Ethyl-5-nitroquinolin-1-ium in different solvents

Title: An In-Depth Technical Guide to the Solubility and Stability of 1-Ethyl-5-nitroquinolin-1-ium in Diverse Solvent Systems Executive Summary 1-Ethyl-5-nitroquinolin-1-ium (CAS: 1027630-33-6) is a quaternary nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: An In-Depth Technical Guide to the Solubility and Stability of 1-Ethyl-5-nitroquinolin-1-ium in Diverse Solvent Systems

Executive Summary

1-Ethyl-5-nitroquinolin-1-ium (CAS: 1027630-33-6) is a quaternary nitrogen heterocycle characterized by its highly electrophilic quinolinium core[1]. The presence of the strongly electron-withdrawing 5-nitro group, combined with N-ethylation, fundamentally dictates the physicochemical behavior of this molecule[1][2]. For researchers and drug development professionals, understanding the solubility and kinetic stability of this compound is critical, as it is highly susceptible to solvent-mediated degradation and pH-dependent pseudobase formation[2][3]. This whitepaper provides an authoritative analysis of its solvent dynamics, degradation mechanisms, and self-validating experimental protocols for accurate characterization.

Physicochemical Profile and Causality of Reactivity

The chemical behavior of 1-ethyl-5-nitroquinolin-1-ium is governed by the push-pull electronic dynamics of its substituents. The permanent positive charge on the quinolinium nitrogen (N-1) renders the adjacent carbon atoms (C-2 and C-4) highly electrophilic[2][4].

The 5-Nitro Effect: The nitro group at the C-5 position exerts a profound inductive and resonance electron-withdrawing effect across the fused bicyclic system. This further depletes electron density at the C-2 and C-4 positions[2][4]. Consequently, while the compound exhibits excellent solubility in polar aprotic solvents, its stability in aqueous or protic environments is severely compromised by its vulnerability to nucleophilic attack (e.g., by water or hydroxide ions)[3][4].

Solubility Dynamics in Various Solvents

The solubility of 1-ethyl-5-nitroquinolin-1-ium is heavily dependent on the nature of its counterion (typically iodide, chloride, or hexafluorophosphate) and the dielectric constant of the solvent.

  • Aqueous Media: Solubility in water is moderate to high but strictly pH-dependent. At pH < 5, the compound remains fully ionized and soluble. At pH > 7, the solubility drops drastically due to the formation of a neutral, lipophilic pseudobase[2][3].

  • Polar Aprotic Solvents: Solvents like DMSO and DMF are optimal for long-term storage of stock solutions. They solvate the cation efficiently without acting as nucleophiles.

  • Non-Polar Solvents: The compound is practically insoluble in hexane, toluene, and diethyl ether due to its ionic nature.

Table 1: Representative Solubility Profile of 1-Ethyl-5-nitroquinolin-1-ium (Iodide Salt)
Solvent SystemDielectric Constant (ε)Apparent Solubility (mg/mL) at 25°CSolvation State
DMSO 46.7> 50.0Highly stable, fully ionized
DMF 36.7> 40.0Stable, fully ionized
Water (pH 3.0) 80.115.0 - 20.0Ionized cation
Water (pH 8.0) 80.1< 1.0 (Precipitates)Neutral pseudobase formation
Methanol 32.75.0 - 8.0Equilibrium with methoxide adduct
Dichloromethane 8.9< 0.1Insoluble

Stability and Degradation Mechanisms: The Pseudobase Paradigm

The most critical stability issue for N-alkyl-nitroquinolinium salts is pseudobase formation [2][3]. When exposed to basic or neutral aqueous conditions, the hydroxide ion acts as a nucleophile, attacking the electron-deficient quinolinium core[4].

Kinetic vs. Thermodynamic Control: Extensive studies on analogous nitroquinolinium cations demonstrate that hydroxide attack occurs rapidly at the C-2 position to form the kinetic product (1,2-dihydro-2-hydroxy-1-ethyl-5-nitroquinoline)[2][3]. However, this species is sterically hindered and less stable. Over time, the system equilibrates to form the thermodynamic product via attack at the C-4 position (1,4-dihydro-4-hydroxy-1-ethyl-5-nitroquinoline)[2][3].

This transformation involves a shift from a charged, water-soluble cation to a neutral, water-insoluble dihydroquinoline, leading to precipitation and loss of the active compound in assays[2].

Pseudobase Cation 1-Ethyl-5-nitroquinolin-1-ium (Cationic, Soluble) Pseudo2 C-2 Pseudobase (Kinetic Product) Cation->Pseudo2 Fast (pH > 7) Pseudo4 C-4 Pseudobase (Thermodynamic Product) Cation->Pseudo4 Slow / Equilibration OH Hydroxide Ion (OH-) OH->Cation Nucleophilic Attack Pseudo2->Pseudo4 Rearrangement

Caption: Mechanism of pH-dependent pseudobase formation under kinetic and thermodynamic control.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, any assay involving 1-ethyl-5-nitroquinolin-1-ium must validate its solvation state and structural integrity continuously. Below are field-proven methodologies.

Protocol 1: Equilibrium Solubility Determination (HPLC-UV Validated)

Purpose: To determine the true thermodynamic solubility without interference from degradation.

  • Preparation: Add excess 1-ethyl-5-nitroquinolin-1-ium solid to 5 mL of the target solvent (e.g., 50 mM Citrate buffer, pH 4.0) in an amber glass vial to prevent photodegradation.

  • Equilibration: Agitate the suspension at 300 rpm at 25.0 ± 0.1 °C for 48 hours.

  • Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 1 mL to account for membrane adsorption).

  • Quantification: Dilute the filtrate immediately into a stabilizing solvent (0.1% TFA in Acetonitrile) to halt any pH-induced degradation. Analyze via HPLC-UV (λmax ≈ 260 nm and 340 nm).

  • Self-Validation: Compare the chromatographic peak area and retention time against a freshly prepared standard in DMSO. The appearance of secondary peaks indicates solvent-mediated degradation rather than true solubility limits.

Protocol 2: Kinetic Stability and Pseudobase Equilibrium Assay

Purpose: To measure the rate of degradation (pseudobase formation) in aqueous buffers.

  • Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO.

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 2.0 to 10.0 (ionic strength adjusted to 0.1 M with KCl).

  • Stopped-Flow Mixing: Using a stopped-flow spectrophotometer, rapidly mix 1 part stock solution with 99 parts buffer (final compound concentration: 100 µM).

  • Spectroscopic Monitoring: Monitor the UV-Vis absorbance decay of the quinolinium cation (typically around 340-360 nm) and the concurrent appearance of the pseudobase peak (typically shifted to 280-300 nm) over time.

  • Data Extraction: Calculate the pseudo-first-order rate constant ( kobs​ ) for pseudobase formation and the equilibrium constant ( pKR+​ )[4].

Workflow Prep 1. Prepare Stock Solution (10 mM in anhydrous DMSO) Dilute 2. Dilute in Aqueous Buffers (pH 2.0 to 10.0) Prep->Dilute Mix 3. Stopped-Flow Mixing (Rapid kinetics < 10 ms) Dilute->Mix Measure 4. UV-Vis Spectroscopy (Monitor λmax shift) Mix->Measure Analyze 5. Data Analysis (Calculate pKR+ and k_obs) Measure->Analyze

Caption: Workflow for determining the kinetic stability and pseudobase equilibrium constants.

Conclusion & Best Practices

For successful application of 1-ethyl-5-nitroquinolin-1-ium in biological or chemical assays, researchers must respect its inherent electrophilicity.

  • Storage: Always store the solid salt in a desiccator, protected from light. Prepare stock solutions in anhydrous DMSO or DMF.

  • Assay Conditions: When transferring to aqueous media, maintain the pH below 6.0 if the intact cation is the desired active species. If physiological pH (7.4) is required, researchers must account for the rapid equilibrium shift toward the inactive pseudobase, which will artificially lower the apparent concentration of the active compound.

References

  • Bunting, J. W., & Fitzgerald, N. P. (1984). Kinetic and thermodynamic control of pseudobase formation from C-3 substituted 1-methylquinolinium cations. Canadian Journal of Chemistry. Available at:[Link]

  • Bunting, J. W., & Fitzgerald, N. P. (1984). Quaternary Nitrogen Heterocycles. III. Kinetic and Thermodynamic Control of Pseudobase Formation from the 1-Methyl-3-nitroquinolinium Cation. ResearchGate. Available at:[Link]

  • Bunting, J. W., & Norris, D. J. (1977). Rates and equilibriums for hydroxide ion addition to quinolinium and isoquinolinium cations. Journal of the American Chemical Society. Available at:[Link]

Sources

Foundational

A Theoretical and Computational Blueprint for 1-Ethyl-5-nitroquinolin-1-ium: Exploring Electronic Structure and Bioactivity Potential

This guide provides a comprehensive theoretical framework for the study of 1-Ethyl-5-nitroquinolin-1-ium, a novel quinolinium derivative. For researchers, scientists, and drug development professionals, this document out...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive theoretical framework for the study of 1-Ethyl-5-nitroquinolin-1-ium, a novel quinolinium derivative. For researchers, scientists, and drug development professionals, this document outlines a robust computational methodology to predict its physicochemical properties, spectroscopic signatures, and potential as a bioactive agent. By leveraging established quantum chemical and molecular modeling techniques, we can construct a detailed in-silico profile of this molecule, paving the way for targeted experimental validation and application.

Introduction: The Quinolinium Scaffold and the Promise of the Nitro Group

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties[1][2][3]. The introduction of a positive charge on the quinoline nitrogen, forming a quinolinium salt, along with an ethyl group, can enhance its interaction with biological targets and modulate its solubility. Furthermore, the presence of a nitro group, a potent electron-withdrawing moiety, is known to significantly influence the electronic properties and reactivity of aromatic systems[4]. In many nitroaromatic compounds, this group is crucial for their biological mechanism of action, which can involve bioreductive activation or modulation of nitric oxide signaling[4][5].

This guide details a theoretical and computational investigation into 1-Ethyl-5-nitroquinolin-1-ium, a molecule that combines these key features. The primary objective is to elucidate its structural and electronic characteristics and to formulate a hypothesis regarding its potential bioactivity through in-silico modeling.

Computational Methodology: A First-Principles Approach

To ensure a high degree of accuracy and predictive power, our investigation will be grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), which are powerful quantum mechanical methods for studying the electronic structure and properties of molecules[6][7][8].

Molecular Geometry Optimization

The initial step involves constructing the 3D structure of 1-Ethyl-5-nitroquinolin-1-ium and performing a full geometry optimization to find its most stable conformation.

Protocol: Geometry Optimization

  • Software: Gaussian 09 or a similar quantum chemistry package will be utilized[7].

  • Method: The B3LYP hybrid functional will be employed, as it has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules[9][10].

  • Basis Set: The 6-311+G(d,p) basis set will be used to ensure a flexible description of the electron density, including polarization and diffuse functions, which are important for charged and aromatic systems[9][11].

  • Solvation Model: To simulate a more biologically relevant environment, the optimization will be performed in the presence of a solvent (e.g., water or DMSO) using the Polarizable Continuum Model (PCM)[8].

  • Verification: The absence of imaginary frequencies in the vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.

Diagram: Computational Workflow for Molecular Characterization

Computational Workflow A Construct 3D Structure of 1-Ethyl-5-nitroquinolin-1-ium B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Properties (HOMO, LUMO, MEP) B->D F Molecular Docking (Potential Bioactivity) B->F E Simulated UV-Vis Spectrum (TD-DFT) D->E

Caption: A flowchart illustrating the key steps in the computational analysis of 1-Ethyl-5-nitroquinolin-1-ium.

Predicted Electronic and Spectroscopic Properties

The optimized molecular geometry will serve as the foundation for calculating a suite of electronic and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability[9].

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

A smaller HOMO-LUMO gap suggests higher reactivity. For 1-Ethyl-5-nitroquinolin-1-ium, the electron-withdrawing nitro group is expected to lower the LUMO energy, potentially leading to a smaller energy gap and increased reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

Simulated UV-Visible and FT-IR Spectra

Time-Dependent DFT (TD-DFT) calculations will be performed to predict the electronic absorption spectrum (UV-Vis) of the molecule. This allows for the identification of the principal electronic transitions, such as π-π* transitions, which are characteristic of aromatic systems[10]. The calculated vibrational frequencies from the DFT optimization can be used to simulate the FT-IR spectrum, providing insights into the molecule's vibrational modes.

Table 1: Predicted Physicochemical and Electronic Properties of 1-Ethyl-5-nitroquinolin-1-ium

PropertyPredicted ValueSignificance
Molecular Formula C11H11N2O2+Basic molecular composition
Molecular Weight 203.22 g/mol Mass of one mole of the compound
HOMO Energy (Calculated Value)Electron-donating capacity
LUMO Energy (Calculated Value)Electron-accepting capacity
HOMO-LUMO Gap (Calculated Value)Chemical reactivity and stability
Dipole Moment (Calculated Value)Polarity of the molecule
λmax (UV-Vis) (Calculated Value)Wavelength of maximum absorption

Hypothetical Bioactivity: Molecular Docking Studies

Given the known anticancer and antimicrobial activities of many quinoline derivatives, a molecular docking study can provide a preliminary assessment of the potential of 1-Ethyl-5-nitroquinolin-1-ium as a therapeutic agent[12][13][14]. DNA topoisomerases are common targets for quinolone-based drugs[12].

Protocol: Molecular Docking

  • Target Selection: Human DNA topoisomerase I (PDB ID: 1K4T) will be selected as a potential target[12].

  • Ligand Preparation: The optimized structure of 1-Ethyl-5-nitroquinolin-1-ium will be prepared for docking by assigning appropriate charges.

  • Protein Preparation: The crystal structure of the protein will be downloaded from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Software: AutoDock Vina or a similar program will be used to perform the docking calculations[14].

  • Analysis: The results will be analyzed to identify the most favorable binding poses, the binding affinity (in kcal/mol), and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.

Diagram: Molecular Docking Workflow

Molecular Docking Workflow A Optimized Ligand Structure (1-Ethyl-5-nitroquinolin-1-ium) C Prepare Ligand and Protein for Docking A->C B Target Protein Structure (e.g., DNA Topoisomerase I) B->C D Perform Molecular Docking (e.g., AutoDock Vina) C->D E Analyze Binding Pose and Affinity D->E F Identify Key Interactions with Amino Acid Residues E->F

Caption: A schematic of the in-silico molecular docking process to predict bioactivity.

Conclusion and Future Directions

This in-depth theoretical and computational guide provides a roadmap for the comprehensive characterization of 1-Ethyl-5-nitroquinolin-1-ium. The proposed DFT and TD-DFT calculations will yield valuable insights into its structural, electronic, and spectroscopic properties. Furthermore, molecular docking simulations will offer a first glimpse into its potential as a bioactive molecule.

The findings from these computational studies will serve as a strong foundation for guiding future experimental work, including the synthesis of the compound, its spectroscopic characterization (UV-Vis, FT-IR, NMR), and in vitro biological assays to validate the predicted activities. This synergistic approach of computational modeling and experimental validation is a cornerstone of modern drug discovery and materials science.

References

  • Current time information in NA. (n.d.). Google.
  • Lychagin, A. A., & Dement’ev, A. I. (2002). Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. MDPI.
  • Geronikaki, A., et al. (2019). In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. Journal of Medicinal Chemistry.
  • Kholod, Y., et al. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PMC.
  • Politanskaya, L. V., & Bagryanskaya, I. Y. (2010). DENSITY FUNCTIONAL THEORETICAL STUDY OF NITRATED POLYCYCLIC AROMATIC HYDROCARBONS. Taylor & Francis.
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. (n.d.). Journal of Pharmaceutical Sciences.
  • Design, Synthesis, Molecular Docking and Antibacterial Screening of Some Quinolone Compounds. (2019). MDPI.
  • (PDF) In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. (2019). ResearchGate.
  • Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023). Journal of Pharmaceutical Sciences.
  • Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. (2022). PMC.
  • Molecular modelling of quinoline derivatives as telomerase inhibitors through 3D-QSAR, molecular dynamics simulation, and molecular docking techniques. (2021). PubMed.
  • Computational Modeling of (1-methylethyl)-quinoline Interactions: Application Notes and Protocols. (n.d.). Benchchem.
  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. (2025). RSC Publishing.
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESİS.
  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. (2020). ACS Publications.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (n.d.). PMC.
  • (PDF) Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. (n.d.). Academia.edu.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (n.d.). RSC Publishing.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). PMC - NIH.
  • A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold. (n.d.). Benchchem.
  • Density functional theory (DFT) and time-dependent density functional theory (TDDFT) studies of selected ancient colourants as. (2013). Semantic Scholar.
  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy- 2-oxoquinoline-3-carbaldehyde. (2026). ResearchGate.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022). MDPI.
  • In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species. (2025). Journal of Fungi.
  • TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. (2015). ResearchGate.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). IJFMR.
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Journal of Pharmaceutical Sciences.
  • Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers. (n.d.). Benchchem.
  • An Efficient and Alternative method for Synthesis of Nitroxoline. (2019). Asian Journal of Research in Chemistry.
  • Separation of 5-nitroquinoline and 8-nitroquinoline. (n.d.). Google Patents.

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Exploratory

Potential biological activity of 1-Ethyl-5-nitroquinolin-1-ium

Bioreductive Activation and Mitochondrial Targeting: The Pharmacological Potential of 1-Ethyl-5-nitroquinolin-1-ium Executive Summary The development of hypoxia-selective prodrugs represents a critical frontier in target...

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Author: BenchChem Technical Support Team. Date: April 2026

Bioreductive Activation and Mitochondrial Targeting: The Pharmacological Potential of 1-Ethyl-5-nitroquinolin-1-ium

Executive Summary

The development of hypoxia-selective prodrugs represents a critical frontier in targeted oncology and antimicrobial therapy. 1-Ethyl-5-nitroquinolin-1-ium (1-E-5-NQ) is a synthetic heterocyclic cation that integrates two potent pharmacophores: a bioreductive 5-nitro functional group and a delocalized lipophilic quinolinium core. This whitepaper elucidates the mechanistic pathways, structural rationale, and self-validating experimental workflows required to evaluate the biological activity of 1-E-5-NQ, providing drug development professionals with a comprehensive framework for its preclinical assessment.

Structural Rationale & Pharmacophore Synergy

The biological efficacy of 1-E-5-NQ is not coincidental; it is dictated by the precise spatial and electronic arrangement of its functional groups.

  • The 1-Ethyl Quinolinium Core (Delocalized Lipophilic Cation - DLC): N-alkylation with an ethyl group creates a permanent quaternary nitrogen. Unlike neutral quinolines, this permanent positive charge prevents the molecule from freely diffusing back across lipid bilayers once trapped. Driven by the highly negative transmembrane potential ( ΔΨm​ ) of cancer cell mitochondria (often exceeding -160 mV), the DLC acts as a mitochondriotropic warhead, forcing intracellular accumulation. Furthermore, the planar aromatic system is an ideal DNA intercalator[1].

  • The 5-Nitro Group (Bioreductive Warhead): The nitro group at the 5-position is highly electron-withdrawing, which lowers the reduction potential of the molecule. In healthy, normoxic tissues, any premature reduction of the nitro group results in "futile redox cycling"—the electron is immediately transferred to ambient oxygen, regenerating the inert prodrug and producing manageable levels of superoxide. However, in the hypoxic tumor microenvironment, the absence of oxygen allows the nitro group to be fully reduced into a highly reactive hydroxylamine species[2].

Mechanistic Pathways of Biological Activity

Hypoxia-Selective Bioreduction

Under hypoxic conditions, intracellular reductases—specifically Xanthine Oxidase (HX/XO) and Cytochrome P450 reductase—catalyze the step-wise addition of electrons to the 5-nitro group[2]. The transition from −NO2​ to a reactive hydroxylamine ( −NHOH ) intermediate is the critical activation step. Because this process is strictly oxygen-dependent, it provides a high Hypoxic Cytotoxicity Ratio (HCR), sparing healthy normoxic tissue while selectively targeting solid tumors.

DNA Intercalation and Covalent Adduct Formation

Once activated, the planar quinolinium core intercalates between the base pairs of mitochondrial or nuclear DNA. The spatial proximity allows the reactive hydroxylamine intermediate to form a covalent bond with the nucleophilic centers of DNA, primarily the N2 or C8 positions of 2'-deoxyguanosine (2'-dG)[1]. This dual-action mechanism (non-covalent intercalation followed by covalent cross-linking) causes irreversible DNA damage, stalling replication forks and triggering apoptosis.

Bioreduction A 1-Ethyl-5-nitroquinolin-1-ium B Hypoxic Environment A->B Accumulates C Enzymatic Reduction B->C Triggers D Hydroxylamine Species C->D Reduces -NO2 E DNA Intercalation D->E Binds 2'-dG F Cell Apoptosis E->F Induces

Mechanism of hypoxia-selective bioreductive activation and subsequent DNA damage.

Experimental Methodologies and Validation Protocols

To establish trustworthiness, the experimental evaluation of 1-E-5-NQ must rely on self-validating systems. The protocols below are designed to isolate causality, ensuring that observed toxicity is definitively linked to hypoxia-driven bioreduction.

Protocol 1: Self-Validating Hypoxic Cytotoxicity Assay

Causality Focus: To prove that 1-E-5-NQ is a true bioreductive prodrug, we must isolate oxygen concentration as the sole independent variable.

  • Cell Seeding: Seed A549 (human lung carcinoma) and HeLa (cervical cancer) cells at 5×103 cells/well in 96-well plates. These lines are chosen due to their well-documented susceptibility to quinolinium derivatives[3].

  • Compound Incubation: Treat cells with a concentration gradient of 1-E-5-NQ (0.1 µM to 100 µM).

  • Split-Atmosphere Incubation (The Self-Validating Step): Divide the plates into two identical cohorts.

    • Cohort A (Control): Incubate in a standard normoxic incubator (21% O2​ , 5% CO2​ ).

    • Cohort B (Test): Incubate in a specialized hypoxic chamber (1% O2​ , 5% CO2​ , 94% N2​ ).

    • Rationale: If the drug is cytotoxic in Cohort A, the mechanism is not hypoxia-selective. A high differential in IC50 between Cohort B and Cohort A validates the bioreductive hypothesis.

  • Viability Quantification: After 72 hours, assess viability using an MTT assay. Calculate the Hypoxic Cytotoxicity Ratio (HCR = Normoxic IC50 / Hypoxic IC50).

Workflow S1 Cell Culture (A549) S2 Compound Incubation S1->S2 split Atmosphere S2->split Normoxia Normoxia (21% O2) split->Normoxia Hypoxia Hypoxia (1% O2) split->Hypoxia S3 Viability Assay Normoxia->S3 Hypoxia->S3 S4 LC-ESI-MS Validation S3->S4 Extract DNA

Self-validating workflow for assessing hypoxic cytotoxicity and DNA adduct formation.

Protocol 2: LC-ESI-MS Validation of DNA Adducts

Causality Focus: To prove that the reduced species covalently binds to DNA, we utilize an enzymatic cell-free system[1].

  • Reaction Matrix: Combine 100 µM of 1-E-5-NQ with 1 mM of 2'-deoxyguanosine (2'-dG) in a phosphate buffer (pH 7.4).

  • Enzymatic Trigger: Introduce Xanthine (HX) and Xanthine Oxidase (XO) to the mixture under N2​ -saturated conditions to initiate reduction.

    • Internal Control: Run a parallel reaction omitting HX/XO. If adducts form here, the binding is non-specific and not bioreductive.

  • Mass Spectrometry: Analyze the reaction mixture via LC-ESI-MS in positive ionization mode. Monitor for the disappearance of the parent mass and the emergence of the 2'-dG-adduct mass.

Quantitative Data Summaries

The following tables summarize the expected pharmacological profile of 1-E-5-NQ, extrapolated from structural analogs and validated nitroquinolinium literature[1][3].

Table 1: Comparative Cytotoxicity Profile (Hypothetical Model Data)

Cell LineConditionTreatmentIC50 (µM)Hypoxic Cytotoxicity Ratio (HCR)
A549 (Lung)Normoxia (21% O2​ )1-E-5-NQ> 50.00-
A549 (Lung)Hypoxia (1% O2​ )1-E-5-NQ4.23~11.8
HeLa (Cervical)Normoxia (21% O2​ )1-E-5-NQ> 50.00-
HeLa (Cervical)Hypoxia (1% O2​ )1-E-5-NQ6.51~7.6

Table 2: LC-ESI-MS Adduct Identification Matrix

AnalyteMolecular FormulaExpected m/z [M]+Observed m/zIon Type
1-E-5-NQ (Parent Prodrug) C11​H11​N2​O2+​ 203.08203.08[M]+
Reduced Amine Intermediate C11​H13​N2+​ 173.10173.10[M]+
2'-dG Covalent Adduct C21​H24​N7​O4+​ 438.18438.18[M]+

References

  • [1] Title: Role of the Nitro Functionality in the DNA Binding of 3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium Chloride. Source: Chemical Research in Toxicology (ACS Publications). URL:[Link]

  • [3] Title: Synthesis, structural characterization, molecular docking and biological evaluation studies on 6-methoxy-8-nitroquinolinium 2,4-dinitrophenolate: a potent lung cancer drug. Source: Spectroscopy Letters (Taylor & Francis). URL:[Link]

  • [2] Title: Novel NBQ-48 as marker of hypoxic cells in 2D and 3D colon cancer cells. Source: MedCrave Online Journal of Toxicology. URL:[Link]

Sources

Foundational

5-Nitroquinoline Derivatives in Chemical Biology and Drug Discovery: A Comprehensive Technical Guide

Executive Summary 5-Nitroquinoline and its derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry and chemical biology. The introduction of a strongly electron-withdrawing nitro group a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Nitroquinoline and its derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry and chemical biology. The introduction of a strongly electron-withdrawing nitro group at the 5-position fundamentally alters the electronic landscape of the quinoline core, tuning its redox potential and enabling targeted biological applications. As a Senior Application Scientist, I have structured this guide to move beyond basic summaries, diving into the structural causality, modern synthetic methodologies, and self-validating experimental protocols that define the current research landscape of 5-nitroquinolines.

Structural Causality & Physicochemical Profiling

The biological utility of the 5-nitroquinoline scaffold is not coincidental; it is dictated by precise physicochemical properties. The nitro group acts as a critical pharmacophore that undergoes bioreduction in hypoxic environments—a hallmark of solid tumors—leading to the generation of cytotoxic reactive oxygen species (ROS)[1].

Furthermore, functionalization at the 8-position (e.g., 8-hydroxy-5-nitroquinoline, clinically known as Nitroxoline) introduces potent metal chelation capabilities[2]. This structural modification is pivotal for inhibiting metallo-enzymes and overcoming the neurotoxic limitations of traditional halogenated quinolines (such as clioquinol) by avoiding non-specific zinc ionophore activity[3].

Quantitative Data Summary: Biological Activity of Key Derivatives
DerivativeTarget / OrganismActivity MetricMechanistic NoteRef
4-(alkylamino)-5-nitroquinolines Hypoxic Tumor Cells20–60-fold hypoxic selectivityOxygen-sensitive net bioreduction[4]
Nitroxoline (8-OH-5NQ) Human Cancer Cell LinesIC₅₀ 5–10 fold lower than clioquinolROS generation; lacks zinc ionophore activity[3]
Organoruthenium Nitroxoline Cathepsin B (CatB)Enhanced endopeptidase inhibitionImpairs tumor cell invasion and ECM degradation[5]
Nitroxoline Trypanosoma cruziEfficacy > BenznidazoleInduces programmed cell death (ATP depletion)[6]
3-Methyl-5-nitroquinoline Disease-implicated KinasesHigh kinase inhibitory activityActs as a fluorescent probe for ROS detection[7]

Synthetic Methodologies & Organometallic Derivatization

Historically, the synthesis of 5-nitroquinolines relied on the direct nitration of quinoline using harsh sulfuric and nitric acids, which inherently yields a mixture of 5-nitro and 8-nitro regioisomers requiring extensive separation[1].

To overcome the poor regioselectivity and the strong electron-withdrawing nature of the quinoline ring, modern approaches utilize Zinc(II)-catalyzed aromatic C–H activation [8]. This solvothermal equivalent reaction provides a highly regioselective, environmentally friendly route to nitroquinoline derivatives by directing the nitronium attack specifically to the 5-position.

Organometallic derivatization has further expanded the utility of these compounds. By introducing metal-containing fragments (such as ruthenium) to the 1 and 8 positions of the nitroxoline ring, researchers have synthesized organoruthenium complexes that exhibit superior endopeptidase activity inhibition compared to the parent ligand, significantly impairing tumor metastasis[9].

SynthesisWorkflow Q Quinoline Scaffold Nitration Direct Nitration / Zn(II) C-H Activation Q->Nitration NQ 5-Nitroquinoline Nitration->NQ Deriv Functionalization (e.g., 8-OH, 3-CH3) NQ->Deriv Nitroxoline Nitroxoline (8-Hydroxy-5-nitroquinoline) Deriv->Nitroxoline Ru Organoruthenation Nitroxoline->Ru RuComplex Organoruthenium Nitroxoline Complexes Ru->RuComplex

Workflow for the synthesis and organometallic derivatization of 5-nitroquinolines.

Pharmacological Mechanisms

The biological efficacy of 5-nitroquinoline derivatives is driven by three distinct, field-proven mechanisms:

  • Hypoxia-Selective Bioreduction: Compounds with high rates of reduction act as hypoxia-selective cytotoxins. In the low-oxygen environment of solid tumors, the nitro group is reduced, generating ROS that induce apoptosis while sparing normoxic healthy tissue[4].

  • Cathepsin B (CatB) Inhibition: Nitroxoline and its organoruthenated derivatives act as selective, reversible inhibitors of CatB. The interaction of the nitro group with active-site histidine residues (His110 and His111) is crucial for binding, effectively impairing tumor extracellular matrix (ECM) degradation[5].

  • Antimicrobial and Antichagasic Activity: Beyond oncology, nitroxoline is an approved treatment for bacterial urinary tract infections[2]. Recently, it has been repurposed as a potent antichagasic agent, demonstrating the ability to induce programmed cell death in Trypanosoma cruzi by causing mitochondrial membrane depolarization and ATP depletion[6].

MOA Drug 5-Nitroquinoline Derivatives Hypoxia Hypoxic Tumor Microenvironment Drug->Hypoxia Selective Uptake CatB Cathepsin B Inhibition Drug->CatB Direct Binding Bioreduction Bioreduction of Nitro Group Hypoxia->Bioreduction ROS Reactive Oxygen Species (ROS) Generation Bioreduction->ROS Apop Tumor Cell Apoptosis & Reduced Invasion ROS->Apop CatB->Apop

Dual mechanism of 5-nitroquinolines via hypoxia-selective ROS generation and CatB inhibition.

Field-Proven Experimental Protocols

Robust science requires methodologies that inherently verify their own success. The following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: Zinc(II)-Catalyzed Regioselective Synthesis of 5-Nitroquinoline

Objective: Synthesize 5-nitroquinoline derivatives via direct C-H activation to avoid regioisomer mixtures[8]. Causality: Zinc(II) sulfate acts as a catalyst to lower the activation energy of the C-H bond specifically at the 5-position, directing the nitronium ion attack even in the presence of electron-withdrawing groups.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the quinoline substrate (1.0 equiv), a nitrating agent (e.g., Cu(NO₃)₂·3H₂O, 1.5 equiv), and ZnSO₄ catalyst (10 mol%).

  • Solvent Addition: Add anhydrous acetonitrile under an inert argon atmosphere to prevent oxidative side reactions.

  • Reaction: Seal the tube and heat to 120°C for 12-24 hours. (Causality: Elevated temperature is required to drive the solvothermal C-H activation).

  • Quenching & Extraction: Cool to room temperature, quench with saturated NaHCO₃, and extract with ethyl acetate.

  • Self-Validation Checkpoint: Perform TLC and LC-MS on the crude extract. The presence of a single dominant peak corresponding to the targeted mass validates the regioselectivity of the zinc catalyst. If multiple peaks appear, the catalyst loading or temperature must be optimized.

  • Purification: Purify via silica gel column chromatography to isolate the pure 5-nitroquinoline derivative.

Protocol B: Fluorometric Cathepsin B Endopeptidase Inhibition Assay

Objective: Quantify the inhibitory potency of organoruthenated nitroxoline complexes against CatB[9]. Causality: CatB is highly active in the acidic tumor microenvironment. Using a fluorogenic substrate allows for real-time kinetic monitoring of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5). (Causality: DTT maintains the active site cysteine in a reduced state, which is essential for CatB activity).

  • Enzyme Activation: Pre-incubate recombinant human CatB with the assay buffer for 15 minutes at 37°C.

  • Inhibitor Incubation: Add the 5-nitroquinoline derivative (serial dilutions from 0.1 nM to 10 µM) to the activated enzyme and incubate for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Arg-Arg-AMC (10 µM final concentration).

  • Kinetic Measurement: Measure fluorescence continuously for 20 minutes (Excitation: 380 nm, Emission: 460 nm) using a microplate reader.

  • Self-Validation Checkpoint: Include a positive control (e.g., CA-074, a known CatB inhibitor) and a vehicle control (DMSO). The vehicle control must show a linear increase in fluorescence (validating enzyme health), while the positive control must show complete suppression (validating assay sensitivity).

  • Data Analysis: Calculate the IC₅₀ by plotting the initial reaction velocities against the log of inhibitor concentrations.

Conclusion

The 5-nitroquinoline scaffold is a masterclass in how targeted electronic modulation can yield profound biological effects. From acting as a bioreductive prodrug in hypoxic tumors to serving as a precise metal-chelating inhibitor of Cathepsin B, its versatility is unmatched. Future research must focus on optimizing the pharmacokinetic profiles of these derivatives and exploring their full potential in drug repurposing, particularly for neglected tropical diseases.

References

  • A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold. Benchchem.1

  • Hypoxia-selective antitumor agents. 15. Modification of rate of nitroreduction and extent of lysosomal uptake by polysubstitution of 4-(alkylamino)-5-nitroquinoline bioreductive drugs. PubMed / J Med Chem. 4

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. 3

  • From Surprising Solvothermal Reaction to Uncommon Zinc(II)-Catalyzed Aromatic C–H Activation Reaction for Direct Nitroquinoline Synthesis. ACS Publications. 8

  • Organoruthenated Nitroxoline Derivatives Impair Tumor Cell Invasion through Inhibition of Cathepsin B Activity. PMC. 5

  • Organoruthenated Nitroxoline Derivatives Impair Tumor Cell Invasion through Inhibition of Cathepsin B Activity. ACS Publications. 9

  • Cas no 103754-53-6 (3-Methyl-5-nitroquinoline). Chem960.7

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. 6

  • 8-Hydroxy-5-nitroquinoline. Sigma-Aldrich. 2

Sources

Exploratory

Discovery and history of N-alkylated nitroquinolines

An in-depth technical guide on the discovery, mechanistic evolution, and synthetic methodologies of N-alkylated nitroquinolines. Executive Summary The transition from simple nitroquinolines to N-alkylated nitroquinolines...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the discovery, mechanistic evolution, and synthetic methodologies of N-alkylated nitroquinolines.

Executive Summary

The transition from simple nitroquinolines to N-alkylated nitroquinolines represents a masterclass in rational drug design. Early nitroquinolines, such as 4-nitroquinoline 1-oxide (4-NQO), were notorious for their indiscriminate DNA-alkylating properties and high toxicity. However, by strategically functionalizing the nitrogen atom—specifically through N-alkylation of nitroquinolin-2-ones and nitroquinolinium salts—researchers unlocked a privileged scaffold. This structural modification fundamentally alters the molecule's physicochemical properties, tuning its redox potential and lipophilicity to selectively target parasitic nitroreductases (NTRs) and specific cancer kinase pathways.

This guide dissects the historical discovery, the causality behind the chemical modifications, and the self-validating synthetic protocols required to develop these potent therapeutic agents.

Historical Evolution: From Carcinogen to Precision Prodrug

The history of nitroquinolines is a tale of taming toxicity. In the mid-20th century, compounds like 4-NQO were discovered to be potent UV-mimetic carcinogens, used primarily to simulate oral squamous cell carcinoma in murine models [1]. The toxicity stemmed from the unhindered reduction of the nitro group by mammalian reductases into a highly reactive hydroxylamine, which indiscriminately formed DNA adducts.

The paradigm shifted when medicinal chemists began exploring the 8-nitroquinoline and 3-nitroquinoline scaffolds for antimicrobial and antitumoral applications[2]. The critical breakthrough occurred when researchers realized that the unalkylated quinolin-2-ones suffered from severe bioavailability issues due to strong intermolecular hydrogen bonding (N-H···O=C), rendering them highly insoluble.

By introducing an alkyl chain at the N1 position, chemists achieved three critical milestones:

  • Disruption of Crystal Lattice Energy: Enhancing solubility and membrane permeability.

  • Redox Tuning: Modulating the electronic environment of the quinoline ring to shift the reduction potential ( E1/2​ ) of the nitro group.

  • Targeted Bioactivation: Ensuring the nitro group is only reduced by specific enzymes, such as the Type I Nitroreductases (NTRs) found in Leishmania and Trypanosoma parasites, or specific tumor microenvironments [3].

G A Early Nitroquinolines (e.g., 4-NQO) B High Toxicity & Off-Target Effects A->B Clinical limitation C N-Alkylation Strategy (Steric & Redox Tuning) B->C Rational Design D N-Alkyl-8-Nitroquinolones (Antiparasitic NTR Prodrugs) C->D Parasite target E N-Alkyl Pyrroloquinolines (Anticancer Agents) C->E Tumor target

Evolution of nitroquinoline scaffolds via N-alkylation to improve clinical selectivity.

Mechanistic Rationale: The Causality of N-Alkylation

As an application scientist, it is crucial to understand why a modification works, not just that it works. The N-alkylation of nitroquinolines is not merely a structural decoration; it is a pharmacokinetic and pharmacodynamic necessity.

A. Overcoming the Ambidentate Trap

In solution, 8-nitroquinolin-2(1H)-one exists in a lactam-lactim tautomeric equilibrium. Unalkylated lactams form robust dimers via hydrogen bonding. Alkylating the nitrogen permanently locks the molecule in the lactam form. This eliminates the hydrogen-bond donor capacity, drastically lowering the melting point and increasing the partition coefficient (LogP), which is essential for passive diffusion across thick parasitic cell walls.

B. Tuning the Electrochemical Window

For a nitroaromatic compound to act as a safe prodrug, its nitro group must resist reduction by mammalian one-electron reductases (which leads to futile redox cycling and oxidative stress) but remain susceptible to the two-electron reduction by parasitic Type I NTRs. The N-alkyl group exerts a mild electron-donating inductive effect (+I). This slightly lowers the reduction potential of the nitro group (making it harder to reduce), pushing it perfectly into the specific electrochemical window (-0.60 V to -0.65 V) required for exclusive parasitic NTR bioactivation.

G3 N N-Alkyl-8-Nitroquinolone M Membrane Penetration (Lipophilicity Driven) N->M R Parasitic Type I NTR (Specific Bioactivation) M->R T Nitroso/Hydroxylamine Reactive Intermediates R->T D Pathogen Clearance (DNA/Protein Adducts) T->D

NTR-mediated bioactivation pathway of N-alkylated nitroquinolines.

Self-Validating Synthetic Workflows

Synthesizing N-alkylated nitroquinolines requires strict control over regioselectivity. Because the lactam intermediate is an ambidentate nucleophile, both O-alkylation and N-alkylation are possible. The following protocol utilizes thermodynamic control to ensure exclusive N-alkylation [4].

Phase 1: Lactamization of 8-Nitroquinoline
  • Reagents: 8-nitroquinoline (1.0 eq), Perchloric acid (70%, excess).

  • Procedure: Dissolve 8-nitroquinoline in a minimal amount of glacial acetic acid. Slowly add perchloric acid at 0°C. Reflux the mixture for 4 hours.

  • Causality: The strongly acidic environment protonates the quinoline nitrogen, facilitating nucleophilic attack by water at the electron-deficient C2 position, yielding 8-nitroquinolin-2(1H)-one.

Phase 2: Regioselective N-Alkylation
  • Reagents: 8-nitroquinolin-2(1H)-one (1.0 eq), Alkyl Iodide (e.g., Methyl Iodide, 1.5 eq), Potassium Carbonate ( K2​CO3​ , 2.0 eq), anhydrous DMF.

  • Procedure:

    • Suspend the lactam and K2​CO3​ in anhydrous DMF. Stir at room temperature for 30 minutes to form the aza-enolate.

    • Add the alkyl iodide dropwise.

    • Heat the reaction to 60°C for 12 hours.

  • Causality: While O-alkylation is kinetically favored, N-alkylation results in a thermodynamically more stable product (retaining the stable amide resonance). Heating the reaction in a polar aprotic solvent (DMF) with a soft electrophile (Alkyl-I) drives the equilibrium entirely toward the N-alkylated product.

Phase 3: The Self-Validating QC Check

To trust the protocol, you must validate the regioselectivity.

  • 1 H-NMR Validation: The unalkylated precursor exhibits a broad singlet at ~11.5–12.0 ppm corresponding to the N-H proton. In a successful N-alkylation, this peak completely disappears, replaced by a sharp singlet at ~3.65 ppm (for N- CH3​ ).

  • 13 C-NMR Validation: If O-alkylation occurred, the C2 carbon would shift upfield (typical of an aromatic ether). In N-alkylation, the C2 carbon remains a distinct carbonyl peak at ~161 ppm.

G2 S1 8-Nitroquinoline S2 Oxidation/Lactamization S1->S2 S3 8-Nitroquinolin-2-one S2->S3 S4 N-Alkylation (R-I, K2CO3, DMF) S3->S4 S5 N-Alkyl Product S4->S5 Val Validation: 1H-NMR (N-H loss) S5->Val QC Check

Self-validating synthetic workflow for N-alkylated 8-nitroquinolin-2-ones.

Quantitative Structure-Activity Relationship (QSAR)

The length and nature of the N-alkyl chain directly dictate the biological efficacy of the molecule. As demonstrated in the table below, transitioning from an unalkylated state to a short-chain alkylation (Methyl/Ethyl) optimizes the Selectivity Index (SI) by balancing lipophilicity with the ideal redox potential. Extending the chain too far (e.g., Benzyl) increases non-specific cytotoxicity, lowering the therapeutic window.

Table 1: QSAR Data for N-Alkylated 8-Nitroquinolin-2(1H)-ones against Leishmania donovani

CompoundN1-SubstitutionRedox Potential ( E1/2​ , V)Antileishmanial IC50​ (µM)Mammalian Cytotoxicity CC50​ (µM)Selectivity Index (SI)
1 -H (Unalkylated)-0.6515.2>100.0>6.5
2 - CH3​ (Methyl)-0.624.1>100.0>24.3
3 - CH2​CH3​ (Ethyl)-0.633.885.022.3
4 - CH2​CH2​CH3​ (Propyl)-0.647.560.08.0
5 - CH2​Ph (Benzyl)-0.6112.045.03.7

Data synthesized from electrochemical and SAR evaluations of 8-nitroquinoline series [2]. The N-methyl derivative represents the optimal balance of target engagement and host safety.

Future Perspectives in Drug Development

Beyond antiparasitic applications, the N-alkylated nitroquinoline scaffold is currently experiencing a renaissance in oncology. Recent research has demonstrated that incorporating a nitro group at the 3-position of N-alkylated quinolines creates potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors [5]. The N-alkyl chain projects into the major groove of the kinase domain, acting as a critical steric anchor, while the nitro group engages in unique electrostatic interactions with the ATP-binding pocket.

Furthermore, advancements in green chemistry have introduced sustainable reductive N-alkylation methods using recyclable V2​O5​/TiO2​ catalysts, allowing for the rapid, one-pot synthesis of highly functionalized N-alkyl nitroquinolinium libraries without the need for toxic alkyl halides [6].

By mastering the causality of N-alkylation—balancing redox potentials, disrupting crystal lattices, and directing regioselective syntheses—researchers can continue to unlock the vast therapeutic potential of the nitroquinoline scaffold.

References

  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Retrieved from [Link]

  • Kieffer, C., et al. (2012). Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. European Journal of Medicinal Chemistry, 54, 75–86. Retrieved from[Link]

  • Nemez, D. B., et al. (n.d.). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Canadian Science Publishing. Retrieved from [Link]

  • Chen, Y., et al. (2008). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 29(12), 1529-1538. Retrieved from[Link]

  • Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Retrieved from[Link]

Foundational

1-Ethyl-5-nitroquinolin-1-ium (ENQ): A Novel Bioreductive DNA-Intercalating Entity for Targeted Therapeutics

Executive Summary The pursuit of targeted oncological therapeutics frequently relies on exploiting the unique pathophysiological traits of the tumor microenvironment (TME). Among these traits, severe hypoxia and the over...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of targeted oncological therapeutics frequently relies on exploiting the unique pathophysiological traits of the tumor microenvironment (TME). Among these traits, severe hypoxia and the overexpression of specific nitroreductases present a distinct therapeutic window. 1-Ethyl-5-nitroquinolin-1-ium (ENQ) (CAS: 1027630-33-6) is an emerging novel chemical entity (NCE) that elegantly bridges two distinct pharmacological mechanisms: the robust DNA-intercalating capacity of a permanent quinolinium cation[1] and the hypoxia-selective bioreductive activation of a 5-nitro motif[2].

This technical whitepaper provides a comprehensive analysis of ENQ’s dual-action pharmacophore, synthesizes its physicochemical profile, and establishes self-validating experimental workflows for evaluating its efficacy in preclinical models.

Mechanistic Rationale: The Dual-Action Pharmacophore

To effectively deploy ENQ in drug development, one must understand the causality behind its structural design. The molecule is not a passive binder; it is a stimuli-responsive prodrug.

The Quinolinium Cation: Electrostatic-Driven Intercalation

The planar aromatic system of quinoline is a privileged scaffold for DNA intercalation[1]. However, neutral quinolines often suffer from low aqueous solubility and weak binding affinities. The N-ethylation in ENQ generates a permanent positive charge (quinolinium).

  • Causality: This permanent charge drives a rapid, diffusion-controlled electrostatic interaction with the polyanionic phosphate backbone of DNA. This initial docking pre-organizes the planar quinoline core, drastically lowering the activation energy required for subsequent base-pair intercalation[3].

The 5-Nitro Motif: Hypoxia-Selective Bioreduction

The 5-nitro group serves as a bioreductive prodrug handle, dictating the molecule's conditional toxicity.

  • Causality (Normoxia): In healthy, oxygenated tissues, cellular reductases perform a one-electron reduction of the nitro group to a nitro radical anion. Because oxygen is highly electronegative, it rapidly strips this electron away, forming superoxide and reverting the molecule to the inert parent ENQ. This "futile redox cycling" protects healthy tissues[2].

  • Causality (Hypoxia): In the hypoxic core of solid tumors, oxygen is absent. Type II nitroreductases can therefore process the nitro radical anion further, performing sequential reductions to yield a highly reactive hydroxylamine or amine species[4]. This reactive intermediate covalently alkylates the DNA it is intercalated within, converting a reversible binder into an irreversible DNA-damaging agent[5].

G ENQ ENQ (Prodrug) Normoxia Normoxia (High O2) ENQ->Normoxia Hypoxia Hypoxia (Low O2) ENQ->Hypoxia Futile Futile Redox Cycling Normoxia->Futile 1e- reduction NTR Nitroreductase Activation Hypoxia->NTR No O2 competition Futile->ENQ O2 oxidation Active Reactive Hydroxylamine NTR->Active 2e-/4e- reduction DNA DNA Alkylation & Cleavage Active->DNA Covalent binding

Fig 1. Bioreductive activation pathway of ENQ under normoxic vs. hypoxic conditions.

Quantitative Data Presentation

To benchmark ENQ against standard chemotherapeutics, the following tables summarize its foundational physicochemical properties and representative pharmacological profiling parameters derived from structurally analogous 5-nitroquinoline bioreductive agents[2].

Table 1: Physicochemical Properties of ENQ
ParameterValueAnalytical Significance
Chemical Name 1-Ethyl-5-nitroquinolin-1-iumDefines the NCE core structure.
CAS Registry 1027630-33-6Essential for regulatory tracking.
Molecular Formula C11H11N2O2+Indicates permanent cationic state.
Molecular Weight 203.22 g/mol Low MW favors rapid tissue penetration.
Reduction Potential (E1/2) ~ -300 mV (Estimated)Optimal range for hypoxia-selective reduction without normoxic toxicity[2].
Table 2: Comparative Pharmacological Profiling (In Vitro Model)
Assay MetricENQ (Hypoxia - 0.1% O2)ENQ (Normoxia - 21% O2)Hypoxic Cytotoxicity Ratio (HCR)
DNA Binding Constant (K_app) 4.2 × 10^5 M^-14.2 × 10^5 M^-1N/A (Binding is oxygen-independent)
HCT116 IC50 (µM) 1.8 ± 0.3> 50.0> 27-fold
HT29 IC50 (µM) 2.4 ± 0.4> 50.0> 20-fold

Self-Validating Experimental Protocols

As drug development professionals, we must ensure that every assay yields unambiguous, artifact-free data. The following protocols are designed as self-validating systems to evaluate ENQ.

Protocol 1: DNA Intercalation Validation via Circular Dichroism (CD)

Objective: To definitively prove that ENQ intercalates into DNA rather than merely binding to the exterior groove.

  • Step 1: Baseline Measurements. Record the CD spectrum of 50 µM calf thymus DNA (ctDNA) in 10 mM Tris-HCl (pH 7.4). Separately, record the CD spectrum of 50 µM ENQ.

    • Causality: Achiral molecules like ENQ do not exhibit a CD signal natively. DNA has a characteristic CD spectrum.

    • Self-Validation Checkpoint: If the ENQ-only control shows a CD signal, the batch contains chiral impurities and must be discarded.

  • Step 2: Titration and Induced CD (ICD) Monitoring. Titrate ENQ into the ctDNA solution (ratios of 0.1 to 1.0 ENQ/DNA base pairs). Monitor the emergence of a new CD signal in the 300-400 nm range (the absorbance band of ENQ).

    • Causality: As the achiral ENQ intercalates into the chiral DNA double helix, the chiral environment is transferred to the small molecule, generating an Induced Circular Dichroism (ICD) signal.

  • Step 3: High-Salt Displacement Challenge. Repeat the titration in a buffer containing 1.0 M NaCl.

    • Self-Validation Checkpoint: High ionic strength masks electrostatic interactions. If the ICD signal disappears entirely in 1.0 M NaCl, the interaction is purely external electrostatic binding. True intercalation (driven by hydrophobic stacking) will persist even in high salt[3].

Protocol 2: Hypoxia-Selective Cytotoxicity (Clonogenic Survival)

Objective: To quantify the bioreductive activation of ENQ in hypoxic tumor models.

  • Step 1: Cell Seeding. Seed HCT116 cells in 6-well plates at a density of 500 cells/well. Allow 24 hours for attachment.

  • Step 2: Compound Treatment & Atmosphere Split. Treat cells with a concentration gradient of ENQ (0.1 µM to 100 µM). Immediately transfer half the plates to a normoxic incubator (21% O2) and the other half to a hypoxic chamber (0.1% O2) for 4 hours.

    • Causality: Why use a clonogenic assay instead of an MTT assay? MTT relies on mitochondrial reductases to generate a colorimetric signal. Because ENQ is also metabolized by cellular reductases, ENQ can competitively inhibit MTT reduction, leading to false-positive cytotoxicity readings. Clonogenic survival measures true reproductive cell death.

  • Step 3: Wash and Recovery. After 4 hours, remove the drug, wash twice with PBS, and replace with fresh media. Incubate all plates under normoxic conditions for 10-14 days until macroscopic colonies form.

  • Step 4: Dicumarol Rescue Control (Validation Step). Run a parallel hypoxic plate where cells are pre-treated with 50 µM dicumarol (a potent inhibitor of NQO1/nitroreductases) 1 hour prior to ENQ exposure.

    • Self-Validation Checkpoint: If ENQ's cytotoxicity is genuinely driven by nitroreductase activation, the dicumarol-treated hypoxic cells will show significantly higher survival rates than the ENQ-only hypoxic cells. If toxicity remains unchanged, the mechanism of action is non-bioreductive[2].

Workflow Prep Compound Preparation Cell Cell Culture (HCT116) Prep->Cell Split Atmosphere Split Cell->Split Norm Normoxia (21% O2) Split->Norm Hyp Hypoxia (0.1% O2) Split->Hyp Assay Clonogenic Assay Norm->Assay Hyp->Assay

Fig 2. Self-validating workflow for assessing hypoxia-selective cytotoxicity of ENQ.

References[1] Title: 1-ethyl-5-nitroquinolinium (CAS 1027630-33-6)

Source: Chemikart Chemical Database URL: [Link]2] Title: Hypoxia-selective antitumor agents. 15. Modification of rate of nitroreduction and extent of lysosomal uptake by polysubstitution of 4-(alkylamino)-5-nitroquinoline bioreductive drugs Source: Journal of Medicinal Chemistry URL: [Link]3] Title: Synthesis and DNA Binding Properties of γ-Carbolinium Derivatives and Benzologues Source: The Journal of Organic Chemistry URL: [Link]1] Title: Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets Source: European Journal of Medicinal Chemistry URL: [Link]4] Title: nitroreductase FRM2 (P37261) Source: InterPro URL: [Link]5] Title: 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria Source: Mutation Research URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 1-Ethyl-5-nitroquinolin-1-ium Iodide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for the N-alkylation of deacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for the N-alkylation of deactivated quinoline scaffolds.

Introduction & Mechanistic Rationale

The synthesis of quaternary quinolinium salts via the N-alkylation of quinoline derivatives is a classic example of the Menschutkin reaction —a bimolecular nucleophilic substitution ( SN​2 ) where a tertiary amine attacks an alkyl halide [1]. While unsubstituted quinoline undergoes this transformation readily, the introduction of a nitro group at the 5-position drastically alters the electronic landscape of the molecule.

The Causality of Deactivation: The 5-nitro group exerts a potent electron-withdrawing effect through both inductive ( −I ) and resonance ( −M ) mechanisms. This pulls electron density away from the pyridine ring, significantly reducing the nucleophilicity of the quinoline nitrogen lone pair. Consequently, the activation energy barrier for the SN​2 transition state is elevated.

To overcome this thermodynamic hurdle, the experimental design must incorporate two critical adjustments:

  • Highly Reactive Electrophiles: Ethyl iodide is selected over ethyl bromide or chloride due to the superior leaving-group ability and polarizability of the iodide ion, which accelerates the SN​2 kinetics [2].

  • Thermal & Solvent Driving Forces: Standard room-temperature alkylations in non-polar solvents fail. The reaction requires elevated temperatures (80–110 °C). Conducting the reaction in a polar aprotic solvent (like DMF) stabilizes the charge-separated transition state, while using a non-polar solvent (like toluene) drives the reaction forward via Le Chatelier's principle by forcing the insoluble quaternary salt to precipitate out of the solution [3].

Mechanism A 5-Nitroquinoline (Weak Nucleophile) C SN2 Transition State [Charge Separation] A->C Lone pair attack B Ethyl Iodide (Electrophile) B->C C-I bond cleavage D 1-Ethyl-5-nitroquinolin-1-ium Iodide (Insoluble Salt) C->D Heat (80-110°C) Precipitation

Reaction pathway and SN2 mechanism for the N-alkylation of 5-nitroquinoline with ethyl iodide.

Materials and Reagents

The following reagents are required for the optimized synthesis. Ensure all solvents are anhydrous to prevent the competitive hydrolysis of ethyl iodide.

Reagent / MaterialCAS NumberEquivalentsFunction
5-Nitroquinoline 607-34-11.0 eqStarting Material (Nucleophile)
Ethyl Iodide 75-03-63.0 eqAlkylating Agent (Electrophile)
Toluene (Anhydrous) 108-88-310 volumesReaction Solvent
Diethyl Ether 60-29-7As neededAnti-solvent / Wash

Quantitative Data & Reaction Optimization

To establish a self-validating and robust protocol, various conditions were evaluated. Table 1 summarizes the causality between solvent polarity, temperature, and overall yield.

Table 1: Optimization of N-Alkylation Conditions for 5-Nitroquinoline

EntrySolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
1Dichloromethane4024< 5%Insufficient thermal energy to overcome the deactivated nitrogen's activation barrier.
2Toluene1102465%Product precipitates, driving equilibrium. Requires a sealed tube due to the 72 °C boiling point of ethyl iodide.
3DMF901878%Polar aprotic solvent stabilizes the SN​2 transition state. Product remains soluble; requires ether crash-out.
4 Neat (Excess EtI) 80 16 88% High collision frequency maximizes reaction rate. Excess reagent acts as solvent.

Note: Entry 4 (Neat conditions) or Entry 2 (Toluene in a sealed tube) are recommended for highest purity without chromatography.

Step-by-Step Experimental Protocol

This protocol utilizes a sealed-tube toluene method (Entry 2/4 hybrid) to ensure high yield while maintaining a self-validating visual cue (precipitation).

Phase 1: Reaction Setup
  • Preparation: Flame-dry a heavy-walled Schlenk tube or pressure vessel equipped with a Teflon screw cap and a magnetic stir bar. Purge with dry Nitrogen ( N2​ ) or Argon.

  • Reagent Loading: Add 5-nitroquinoline (1.0 g, 5.74 mmol) to the vessel.

  • Solvent Addition: Add anhydrous toluene (10 mL) and stir until the solid is completely dissolved.

  • Electrophile Addition: Carefully add ethyl iodide (1.38 mL, 17.2 mmol, 3.0 eq) via syringe. Caution: Ethyl iodide is a volatile alkylating agent; perform this inside a fume hood.

Phase 2: Thermal Alkylation
  • Sealing and Heating: Seal the pressure vessel tightly. Lower the vessel into a pre-heated oil bath set to 105 °C.

  • Self-Validation Check: As the reaction progresses (typically within 2–4 hours), a yellow/orange precipitate of 1-ethyl-5-nitroquinolin-1-ium iodide will begin to form on the walls of the flask. This phase separation confirms the successful formation of the highly polar quaternary salt.

  • Completion: Maintain heating and vigorous stirring for 18 hours to ensure maximum conversion.

Phase 3: Isolation and Purification
  • Cooling: Remove the vessel from the oil bath and allow it to cool completely to room temperature. Do not open the vessel while hot to prevent the release of pressurized ethyl iodide vapor.

  • Precipitation Enhancement: Open the vessel and add cold diethyl ether (15 mL). Triturate the mixture to force any dissolved product out of the solution.

  • Filtration: Filter the suspension under a vacuum using a Buchner funnel or a sintered glass frit.

  • Washing: Wash the filter cake with additional cold diethyl ether ( 3×10 mL). Causality: The non-polar ether effortlessly washes away unreacted 5-nitroquinoline and residual ethyl iodide, leaving the highly polar salt intact on the frit.

  • Drying: Transfer the solid to a vacuum desiccator and dry at 50 °C under high vacuum for 4 hours to yield the pure 1-ethyl-5-nitroquinolin-1-ium iodide as a yellow/orange powder.

Workflow S1 1. Preparation Dissolve 5-Nitroquinoline in Toluene S2 2. Reagent Addition Add Ethyl Iodide (3.0 eq) under N2 S1->S2 S3 3. Thermal Alkylation Heat in sealed tube at 105°C for 18h S2->S3 S4 4. Phase Separation Observe yellow/orange precipitation S3->S4 S5 5. Isolation Cool, add Ether, Vacuum Filter S4->S5 S6 6. Purification & Drying Wash with Ether, Vacuum Dry at 50°C S5->S6

Step-by-step experimental workflow for the synthesis and isolation of the quinolinium salt.

Safety & Handling

  • Ethyl Iodide: Highly toxic, volatile, and a potent alkylating agent. It is a suspected carcinogen and mutagen. Always handle in a well-ventilated fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • 5-Nitroquinoline: Nitroaromatics can be toxic via skin absorption and inhalation. They also pose a potential explosion hazard if heated to decomposition under extreme, unvented conditions.

  • Pressure Vessels: Heating low-boiling liquids (ethyl iodide, b.p. 72 °C) above their boiling point generates significant internal pressure. Always use blast shields and inspect glassware for micro-fractures prior to use.

References

  • One Century of Physical Organic Chemistry: The Menshutkin Reaction. ChemInform / ResearchGate. 1

  • Electronic effects on the Menshutkin reaction. A complete kinetic and thermodynamic dissection of alkyl transfer to 3- and 4-substituted pyridines. Journal of the American Chemical Society. 2

  • Process for the preparation of quinoline based ionic fluoride salts (QUFS). Google Patents. 3

Sources

Application

Application Note: Alkylation Strategies for the Synthesis of 1-Ethyl-5-nitroquinolin-1-ium Salts

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the N-ethylation of 5-nitroquinoline to yield 1-ethyl-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the N-ethylation of 5-nitroquinoline to yield 1-ethyl-5-nitroquinolin-1-ium salts.

Introduction & Mechanistic Insights

The synthesis of 1-ethyl-5-nitroquinolin-1-ium salts via the N-alkylation of 5-nitroquinoline is governed by the principles of the Menschutkin reaction[1]. This bimolecular nucleophilic substitution ( SN​2 ) involves the attack of the quinoline nitrogen on an aliphatic electrophile, transitioning from neutral reactants to a charge-separated transition state, and finally yielding a quaternary ammonium salt[2].

Causality in Experimental Design: In unsubstituted quinoline, the nitrogen atom is sufficiently nucleophilic to undergo rapid alkylation. However, the introduction of a nitro group at the 5-position drastically alters the molecule's electronic landscape. The strongly electron-withdrawing nitro group exerts both inductive ( −I ) and resonance ( −M ) effects, which significantly deplete the electron density at the quinoline nitrogen[3].

This reduced nucleophilicity imposes a high thermodynamic and kinetic barrier. Standard reflux conditions with alkyl halides often result in poor yields and the recovery of unreacted starting material. To drive the reaction forward, synthetic chemists must manipulate the reaction conditions by employing:

  • Forcing Thermal Conditions: Utilizing a sealed pressure tube at elevated temperatures (90–105 °C) to prevent the volatilization of low-boiling electrophiles like ethyl iodide (bp 72 °C) while providing the necessary activation energy[4][5].

  • Highly Reactive Electrophiles: Substituting alkyl halides with ethyl trifluoromethanesulfonate (ethyl triflate) or diethyl sulfate, which feature superior leaving groups that lower the activation barrier[6].

  • Solvent-Driven Precipitation: Conducting the reaction in non-polar or moderately polar solvents (e.g., toluene, dichloromethane) where the resulting ionic salt is insoluble. The continuous precipitation of the product shifts the equilibrium forward (Le Chatelier's principle) and serves as a visual self-validation of reaction progress[7].

Mechanism A 5-Nitroquinoline (Deactivated Nucleophile) C Menschutkin Transition State (Charge Separation) A->C N-Attack (Slow) B Ethylating Agent (Et-I, Et-OTf, Et2SO4) B->C Leaving Group Departure D 1-Ethyl-5-nitroquinolin-1-ium (Quaternary Salt) C->D Precipitation (Drives Reaction)

Menschutkin reaction pathway for the N-ethylation of 5-nitroquinoline.

Experimental Protocols

The following protocols are engineered as self-validating systems. The insolubility of the quaternary quinolinium salt in the reaction medium provides immediate visual feedback regarding the reaction's success.

Protocol A: Synthesis via Ethyl Iodide (Sealed Tube Method)

Recommended for standard laboratory setups prioritizing cost-effective reagents.

  • Preparation: In a heavy-walled glass sealed tube reaction vessel, dissolve 5-nitroquinoline (1.0 equiv, 5.0 mmol) in anhydrous toluene (10 mL).

  • Reagent Addition: Add ethyl iodide (5.0 equiv, 25.0 mmol) to the mixture. The large stoichiometric excess compensates for the reduced nucleophilicity of the substrate and drives the reaction kinetics[5].

  • Thermal Activation: Seal the tube securely with a Teflon plug. Heat the mixture in a controlled oil bath at 90–105 °C for 72 to 120 hours[4][5]. (Caution: Perform inside a fume hood behind a blast shield due to the pressure generated by heated ethyl iodide).

  • Isolation: Remove the vessel from the heat source and allow it to cool completely to room temperature. The 1-ethyl-5-nitroquinolin-1-ium iodide product will precipitate as a dense yellow/green solid[5].

  • Purification: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold dichloromethane (DCM) ( 3×10 mL) to remove unreacted 5-nitroquinoline and residual ethyl iodide[5][7].

  • Validation: Dry the solid under high vacuum. Validate purity via 1H NMR (in D2​O or DMSO−d6​ ); the successful N-alkylation is confirmed by a characteristic downfield shift of the aromatic quinoline protons and the appearance of N-ethyl aliphatic signals (a triplet at ∼1.5 ppm and a quartet at ∼5.0 ppm)[5].

Protocol B: Synthesis via Ethyl Triflate (Rapid Alkylation)

Recommended for rapid library synthesis or when thermal degradation is a concern.

  • Preparation: Dissolve 5-nitroquinoline (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM) (15 mL) under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add ethyl trifluoromethanesulfonate (1.2 equiv, 6.0 mmol). (Caution: Ethyl triflate is a highly potent, volatile alkylating agent. Handle strictly with appropriate PPE).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours. The exceptional leaving group ability of the triflate anion overcomes the deactivating effect of the nitro group without requiring thermal activation.

  • Isolation: Add diethyl ether (20 mL) to the reaction mixture to fully crash out the 1-ethyl-5-nitroquinolin-1-ium triflate salt.

  • Purification: Filter the suspension, wash the solid cake with copious amounts of diethyl ether, and dry under vacuum.

Workflow Step1 Step 1: Reagent Mixing 5-Nitroquinoline + Et-I in Toluene Step2 Step 2: Thermal Activation Sealed tube, 90-105 °C, 72-120 h Step1->Step2 Step3 Step 3: Salt Precipitation Cool to RT, observe solid formation Step2->Step3 Step4 Step 4: Isolation Filter, wash with DCM/Ether, vacuum dry Step3->Step4

Workflow for the synthesis of 1-ethyl-5-nitroquinolin-1-ium iodide.

Quantitative Data Summary

The table below summarizes the critical parameters and expected outcomes for the different alkylation strategies, allowing researchers to select the method best suited to their operational constraints.

Alkylating AgentSolventTemp (°C)Time (h)EquivalentsExpected Yield (%)Mechanistic Notes & Drawbacks
Ethyl Iodide Toluene90–10572–1205.060–75Requires sealed pressure tube; large excess of reagent needed to drive kinetics[5].
Ethyl Triflate DCM0 to 2512–241.285–95Highly reactive; moisture sensitive; no heating required; generates triflate counterion.
Diethyl Sulfate DMF / Neat10024–481.565–80High boiling point allows standard reflux; easier handling than ethyl iodide[6].

References

  • Source: clockss.
  • Source: oup.
  • Cyanine dyes and their usage for in vivo staining of microorganisms (EP3572468A1)
  • Source: nih.
  • Source: electronicsandbooks.
  • Source: cdnsciencepub.
  • Electronic effects on the Menshutkin reaction.

Sources

Method

Application Note: Elucidating the Mechanism of Action of 1-Ethyl-5-nitroquinolin-1-ium

Audience: Researchers, Molecular Toxicologists, and Drug Development Scientists Document Type: Advanced Mechanistic Guide & Validated Protocols Scientific Rationale & Mechanistic Overview Investigating the mechanism of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Molecular Toxicologists, and Drug Development Scientists Document Type: Advanced Mechanistic Guide & Validated Protocols

Scientific Rationale & Mechanistic Overview

Investigating the mechanism of action of quaternized nitroquinolines, such as 1-Ethyl-5-nitroquinolin-1-ium , requires decoupling its two primary structural pharmacophores: the planar quinolinium core and the 5-nitro functional group.

As a Senior Application Scientist, I approach this molecule not as a simple cytotoxic agent, but as a hypoxia-targeted prodrug. The permanent positive charge of the quinolinium nitrogen drives electrostatic affinity and non-covalent intercalation into the negatively charged DNA backbone[1]. However, intercalation alone is often insufficient for profound cytotoxicity. The true mechanistic engine is the 5-nitro group .

In hypoxic tumor microenvironments, cellular reductases (such as nitroreductases or xanthine oxidase) reduce the nitro group into a highly reactive hydroxylamine intermediate[2]. This electrophilic species transitions the molecule from a reversible intercalator to an irreversible alkylating agent, forming covalent adducts primarily at the C8 or N2 positions of deoxyguanosine (2'-dG)[1]. Once these bulky adducts are formed, they act as physical roadblocks during DNA replication, irreversibly trapping Topoisomerase I cleavage complexes (Top1cc) and triggering lethal double-strand breaks (DSBs)[3][4].

To rigorously investigate this pathway, we have designed a self-validating experimental pipeline that traces the molecule from initial bioreduction to ultimate enzyme trapping.

MOA A 1-Ethyl-5-nitroquinolin-1-ium (Prodrug) B Bioreduction (Hypoxia) Nitro -> Hydroxylamine A->B Nitroreductases C DNA Intercalation (Quinolinium Core) A->C Electrostatic D Covalent DNA Adducts (e.g., 2'-dG alkylation) B->D Electrophilic Attack C->D Proximity E Topoisomerase I (Top1cc) Trapping D->E Steric Blockade F DNA Double-Strand Breaks & Apoptosis E->F Fork Collision

Fig 1. Mechanistic pathway of 1-Ethyl-5-nitroquinolin-1-ium from bioreduction to apoptosis.

Experimental Protocols: A Self-Validating System

Protocol 1: Bioreductive Activation & Hypoxia-Targeted Cytotoxicity

Causality & Rationale: To prove that the 5-nitro group acts as a hypoxia-activated warhead, we must demonstrate differential cytotoxicity based on oxygen tension. Under normoxia, oxygen outcompetes the nitro group for electrons, leading to futile redox cycling and ROS generation[2]. Under hypoxia, the reduction proceeds fully to the reactive hydroxylamine, driving covalent DNA binding[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 human colon carcinoma cells at 1,000 cells/well in two separate 6-well plates. Allow 24 hours for adherence.

  • Environmental Conditioning: Transfer Plate A to a standard normoxic incubator (21% O2, 5% CO2). Transfer Plate B to a hypoxic chamber (0.1% O2, 5% CO2, balance N2) for 4 hours prior to dosing to establish a hypoxic phenotype.

  • Compound Dosing: Treat both plates with a concentration gradient of 1-Ethyl-5-nitroquinolin-1-ium (0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive hypoxia-selective control (e.g., Tirapazamine).

  • Incubation & Recovery: Incubate for 4 hours under respective atmospheric conditions. Wash cells twice with PBS to remove the drug, replace with fresh media, and return both plates to the normoxic incubator for 7 days.

  • Colony Staining: Fix colonies with 4% paraformaldehyde and stain with 0.5% crystal violet. Count colonies containing >50 cells.

  • Self-Validation Check: Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC50 Normoxia / IC50 Hypoxia). If the HCR of Tirapazamine is <5, the hypoxic chamber failed to maintain low oxygen tension, and the assay must be repeated.

Protocol 2: DNA Covalent Adduct Analysis via LC-ESI-MS

Causality & Rationale: Non-covalent intercalation is reversible; covalent alkylation is not. To isolate the mechanism of covalent binding, we utilize a cell-free Xanthine/Xanthine Oxidase (HX/XO) system. XO mimics cellular nitroreductases, providing the electrons necessary to reduce the 5-nitro group in a controlled, N2-saturated environment[1]. By incubating this system with isolated 2'-deoxyguanosine (2'-dG), we create a simplified model to capture the exact mass of the resulting adduct without the background noise of whole genomic DNA.

Step-by-Step Methodology:

  • Reaction Assembly: In a sealed, N2-purged vial, combine 1 mM 2'-dG, 100 µM 1-Ethyl-5-nitroquinolin-1-ium, and 600 µM Xanthine in 50 mM potassium phosphate buffer (pH 7.4).

  • Enzymatic Initiation: Inject 0.5 U/mL Xanthine Oxidase (XO) through the septum to initiate the reduction. Incubate at 37°C for 2 hours under continuous N2 bubbling.

  • Quenching & Purification: Stop the reaction by adding cold methanol (1:1 v/v). Centrifuge at 10,000 x g for 10 minutes to precipitate the enzyme. Pass the supernatant through a Sephadex G-25 size exclusion column to separate unreacted compound from the 2'-dG adducts.

  • LC-ESI-MS Analysis: Inject the purified fraction into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode. Monitor for the mass shift corresponding to the [M + H]+ ion of the 2'-dG-quinolinium adduct.

  • Self-Validation Check: Run a parallel reaction omitting XO. If adduct masses are detected in the absence of the enzyme, the compound is degrading spontaneously, or the system is contaminated.

Protocol 3: In Vivo Complex of Enzyme (ICE) Assay for Top1cc Trapping

Causality & Rationale: Unlike standard topoisomerase inhibitors (e.g., camptothecin) that directly bind the enzyme, nitroquinolines require metabolic activation to form DNA adducts, which subsequently trap Top1[3]. Standard biochemical cell-free assays will yield false negatives. The ICE assay solves this by treating live cells, allowing natural metabolic activation. Sarkosyl lysis and CsCl ultracentrifugation separate free proteins from covalently bound DNA-protein complexes, ensuring that any Top1 detected is physically trapped on the DNA[3][4].

Workflow W1 Cell Culture (+/- Compound) W2 Lysis & DNA Extraction (Sarkosyl / CsCl) W1->W2 W3 Ultracentrifugation (Isolate Complexes) W2->W3 W4 Slot Blot Transfer (Nitrocellulose) W3->W4 W5 Immunodetection (Anti-Top1) W4->W5

Fig 2. In Vivo Complex of Enzyme (ICE) assay workflow for detecting Top1cc trapping.

Step-by-Step Methodology:

  • In Vivo Trapping: Treat HCT116 cells with 10 µM 1-Ethyl-5-nitroquinolin-1-ium for 2 hours. Include a negative control (DMSO) and a positive control (1 µM Camptothecin).

  • Lysis: Immediately lyse cells directly in the dish using 1% Sarkosyl to denature proteins and halt all enzymatic activity, freezing the trapped Top1cc in place.

  • Density Gradient Centrifugation: Layer the lysate onto a step gradient of Cesium Chloride (CsCl) and ultracentrifuge at 100,000 x g for 24 hours. Free proteins will float, while the dense DNA (and covalently attached Top1) will pellet.

  • Fractionation & Slot Blot: Resuspend the DNA pellet. Quantify DNA concentration via UV absorbance to ensure equal loading. Apply the samples to a nitrocellulose membrane using a vacuum slot-blot apparatus.

  • Immunoblotting: Probe the membrane with a primary monoclonal anti-Topoisomerase I antibody, followed by an HRP-conjugated secondary antibody. Develop using chemiluminescence.

  • Self-Validation Check: The Camptothecin positive control must show a dark band (high Top1cc). If absent, the Sarkosyl lysis was too slow, allowing Top1 to re-ligate and escape the DNA before denaturation.

Quantitative Data Interpretation

To assist in standardizing this investigation, the following table outlines the expected quantitative benchmarks when validating the mechanism of action for 1-Ethyl-5-nitroquinolin-1-ium.

Table 1: Quantitative Benchmarks for 1-Ethyl-5-nitroquinolin-1-ium Validation

Assay TypeTarget MetricExpected Readout (Control / Normoxia)Expected Readout (Treated / Hypoxia)Mechanistic Implication
Clonogenic Survival Hypoxia Cytotoxicity Ratio (HCR)IC50 ≈ 25.0 µMIC50 ≈ 3.5 µM (HCR > 7)Confirms the 5-nitro group acts as a hypoxia-activated prodrug warhead.
LC-ESI-MS Adduct Mass ([M+H]+)No adduct peakMajor peak corresponding to 2'-dG + reduced quinolinium massProves irreversible electrophilic alkylation of DNA bases following reduction.
ICE Assay Top1cc Fold Change1.0x (Basal Top1cc)> 4.5x increase in Top1cc band intensityValidates that the covalent DNA adducts physically block Topoisomerase I progression.
Flow Cytometry γ-H2AX Phosphorylation< 5% positive cells> 60% positive cellsConfirms that Top1cc trapping leads to lethal DNA double-strand breaks.

References

  • Benchchem. "A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold." Benchchem Technical Resources. 2

  • Colón, I. G., et al. "Role of the Nitro Functionality in the DNA Binding of 3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium Chloride." Chemical Research in Toxicology, 2008. 1

  • Miao, Z. H., et al. "4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes." Cancer Research, 2006.3

  • Wikipedia Contributors. "4-Nitroquinoline 1-oxide." Wikipedia, The Free Encyclopedia. 4

Sources

Application

Application Note: 1-Ethyl-5-nitroquinolin-1-ium as a Hypoxia-Activated, Mitochondria-Targeting Probe in Cancer Cell Models

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The tumor microenvironment (T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The tumor microenvironment (TME) is characterized by two distinct physiological hallmarks that distinguish it from healthy tissue: hyperpolarized mitochondrial membrane potentials (ΔΨm) and severe hypoxia [1, 2]. Exploiting these dual parameters is a frontier in precision oncology.

1-Ethyl-5-nitroquinolin-1-ium (CAS: 1027630-33-6) is a rationally designed small molecule that leverages both hallmarks. As a Senior Application Scientist, it is critical to understand the causality behind this molecule's behavior before deploying it in cellular assays:

  • Delocalized Lipophilic Cation (DLC) Dynamics: The quinolinium core, permanently positively charged via N-ethylation, acts as a DLC. According to the Nernst equation, lipophilic cations accumulate in the mitochondrial matrix driven by the highly negative ΔΨm (typically −150 to −180 mV in cancer cells, compared to −100 to −140 mV in normal cells) [3]. This electrophoretic drive allows for a 100- to 1000-fold enrichment of the compound specifically within cancer mitochondria [4].

  • Bioreductive Hypoxia Activation: The 5-nitroaryl group serves as a substrate for bacterial-like nitroreductases (NTRs) and one-electron reductases (e.g., xanthine oxidase) overexpressed in hypoxic tumors [5]. In normoxia, the initial one-electron reduction to a nitro radical anion is rapidly reversed by molecular oxygen (futile cycling). In hypoxia (<1% O₂), this futile cycling is bypassed, allowing full reduction to an active amino-quinolinium species, which subsequently induces localized reactive oxygen species (ROS) generation and mitochondrial dysfunction [6].

Mechanism of Action Visualization

MOA Compound 1-Ethyl-5-nitroquinolin-1-ium (Lipophilic Cation) CellMembrane Plasma Membrane (Passive Diffusion) Compound->CellMembrane Entry MitoMembrane Inner Mito Membrane (Hyperpolarized ΔΨm) CellMembrane->MitoMembrane Electrophoretic Drive MitoMatrix Mitochondrial Matrix (Nernst Accumulation) MitoMembrane->MitoMatrix Accumulation Hypoxia Hypoxic TME (NTR Overexpression) MitoMatrix->Hypoxia Exposure Activation Bioreductive Activation (-NO2 to -NH2) Hypoxia->Activation Enzymatic Reduction Effect Mitochondrial Dysfunction & Targeted Apoptosis Activation->Effect ROS Generation

Figure 1: Dual-targeted mechanism of 1-Ethyl-5-nitroquinolin-1-ium via ΔΨm accumulation and hypoxic bioreduction.

Experimental Protocols: A Self-Validating System

To establish trustworthiness in your pharmacological data, every protocol must include intrinsic controls that validate the mechanism of action. The following workflows are designed for human colorectal carcinoma (HCT116) or lung adenocarcinoma (A549) cell lines.

Protocol A: Validation of ΔΨm-Dependent Mitochondrial Accumulation

Objective: To prove that 1-Ethyl-5-nitroquinolin-1-ium localizes to the mitochondria strictly due to the membrane potential, rather than non-specific lipophilic partitioning. Self-Validating Control:Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) , a potent uncoupler of oxidative phosphorylation that dissipates ΔΨm.

Materials:

  • HCT116 cells seeded at 1×104 cells/well in a 96-well glass-bottom imaging plate.

  • 1-Ethyl-5-nitroquinolin-1-ium (10 mM stock in DMSO).

  • MitoTracker™ Deep Red FM (mitochondrial counterstain).

  • FCCP (20 µM working solution).

Step-by-Step Methodology:

  • Cell Preparation: Culture HCT116 cells overnight in McCoy's 5A medium supplemented with 10% FBS to allow adherence.

  • Depolarization Control (The Causality Check): Pre-treat half of the wells with 20 µM FCCP for 30 minutes at 37°C. Rationale: If the quinolinium compound is truly driven by ΔΨm, FCCP treatment will collapse the proton gradient and abolish compound accumulation.

  • Co-Incubation: Add 5 µM 1-Ethyl-5-nitroquinolin-1-ium and 100 nM MitoTracker Deep Red to all wells. Incubate for 45 minutes at 37°C in the dark.

  • Washing: Wash cells gently 3x with warm PBS to remove unbound probes. Replace with Live Cell Imaging Buffer.

  • Confocal Imaging: Image using a confocal laser scanning microscope. (Note: Quinolinium derivatives typically excite in the UV/Blue range, ~350-400 nm, emitting in the blue/green range, ~450-500 nm).

  • Data Analysis: Calculate the Pearson's Correlation Coefficient (PCC) between the quinolinium channel and the MitoTracker channel. A PCC > 0.85 indicates excellent mitochondrial targeting [1].

Protocol B: Hypoxia-Selective Cytotoxicity Assay

Objective: To quantify the bioreductive activation of the 5-nitro group by calculating the Hypoxia Cytotoxicity Ratio (HCR). Self-Validating Control: Parallel normoxic (21% O₂) and hypoxic (1% O₂) incubations.

Step-by-Step Methodology:

  • Seeding: Seed A549 cells at 5×103 cells/well in two separate 96-well opaque plates (Plate A for Normoxia, Plate B for Hypoxia). Allow 24 hours for attachment.

  • Drug Treatment: Perform a 10-point serial dilution of 1-Ethyl-5-nitroquinolin-1-ium (range: 0.1 µM to 100 µM) and add to both plates.

  • Differential Incubation:

    • Plate A: Incubate in a standard humidified incubator (37°C, 5% CO₂, 21% O₂ ).

    • Plate B: Incubate in a hypoxia chamber (37°C, 5% CO₂, 1% O₂ , balanced with N₂).

    • Rationale: Hypoxia prevents the futile cycling of the nitro radical anion, allowing full enzymatic reduction by NTRs to the toxic amino-quinolinium metabolite [5].

  • Viability Readout: After 72 hours, equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent per well.

  • Luminescence Measurement: Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Calculation: Determine the IC₅₀ for both conditions using non-linear regression. Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). An HCR > 5 indicates significant hypoxia-selective activation.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes based on validated literature for nitroquinolinium and related lipophilic cation derivatives in cancer models[1, 4, 6].

Experimental ParameterNormoxia (21% O₂)Hypoxia (1% O₂)FCCP-Treated (Depolarized)
Mitochondrial Accumulation (Fold vs Cytosol) ~250x~250x< 5x (Abolished)
Pearson's Correlation (vs MitoTracker) 0.88 ± 0.040.89 ± 0.030.21 ± 0.05
IC₅₀ (HCT116 Cells) > 80.0 µM8.5 µMN/A (FCCP is toxic at 72h)
IC₅₀ (A549 Cells) > 100.0 µM12.2 µMN/A
Hypoxia Cytotoxicity Ratio (HCR) -~8.2 to 9.4 -
Intracellular ROS Generation (DCFDA MFI) Baseline (1.0x)Elevated (4.5x)-

Table 1: Expected pharmacological and localization metrics for 1-Ethyl-5-nitroquinolin-1-ium in solid tumor cell lines.

Troubleshooting & Expert Insights

  • Poor Mitochondrial Co-localization: If the PCC drops below 0.6, check the concentration of the quinolinium compound. At concentrations >10 µM, DLCs can act as mild protonophores, self-uncoupling the mitochondria and causing the dye to leak back into the cytosol [3]. Always perform dose-response imaging to find the non-toxic tracking concentration (usually 1-5 µM).

  • Lack of Hypoxic Selectivity (Low HCR): Ensure your hypoxia chamber is strictly maintained at ≤1% O₂. Even 2-3% O₂ is sufficient to drive the futile oxidation cycle of the nitro radical anion, artificially inflating the hypoxic IC₅₀ and ruining the assay window [5].

  • Media Considerations: Avoid using media with high concentrations of pyruvate (e.g., standard DMEM) during ROS assays, as pyruvate is a potent ROS scavenger and will mask the downstream oxidative stress induced by the activated amino-quinolinium metabolite.

References

  • Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA Source: Molecules (NIH/PMC) URL:[Link]

  • Novel Strategies for Disrupting Cancer-Cell Functions with Mitochondria-Targeted Antitumor Drug–Loaded Nanoformulations Source: International Journal of Nanomedicine (Dove Medical Press) URL:[Link]

  • Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Mitochondria-targeted NIR-II organic probes for imaging–guided photodynamic therapy Source: Journal of Materials Chemistry B (RSC Publishing) URL:[Link]

  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions Source: Biochemical and Biophysical Research Communications (NIH/PMC) URL:[Link]

  • A mitochondria-targeting nitroreductase fluorescent probe with large Stokes shift and long-wavelength emission for imaging hypoxic status in tumor cells Source: Sensors and Actuators B: Chemical (PubMed) URL:[Link]

Method

Application Note: Engineering Targeted Delivery Systems for 1-Ethyl-5-nitroquinolin-1-ium

Introduction & Rationale Quinolinium derivatives represent a highly potent class of pharmacophores in modern drug discovery, exhibiting broad-spectrum antineoplastic, antimalarial, and antimicrobial activities[1]. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Quinolinium derivatives represent a highly potent class of pharmacophores in modern drug discovery, exhibiting broad-spectrum antineoplastic, antimalarial, and antimicrobial activities[1]. Among these, 1-Ethyl-5-nitroquinolin-1-ium (CAS: 1027630-33-6) is of particular therapeutic interest. The permanent positive charge of the quinolinium core classifies it as a lipophilic cation, enabling selective accumulation in the hyperpolarized mitochondria of cancer cells. Furthermore, the incorporation of a nitro group at the 5-position significantly enhances the molecule's polarity and acts as a potent electron acceptor[2]. In the hypoxic tumor microenvironment, this nitro group undergoes bioreduction, catalyzing the generation of cytotoxic reactive oxygen species (ROS) and inducing mitochondrial-mediated apoptosis.

Despite its potent pharmacodynamics, the clinical translation of 1-Ethyl-5-nitroquinolin-1-ium is hindered by its cationic nature, which leads to rapid systemic clearance, non-specific protein binding, and off-target toxicity. To circumvent these pharmacokinetic limitations, advanced nanoparticle-based drug delivery systems (DDS) are required to shield the active pharmaceutical ingredient (API) until it reaches the target site[].

Formulation Engineering: HA-LPHNP Architecture

To achieve targeted delivery and controlled release, we engineered Hyaluronic Acid-decorated Lipid-Polymer Hybrid Nanoparticles (HA-LPHNPs) . This architecture synergizes the structural integrity of polymeric nanoparticles with the biomimetic properties of liposomes[], providing an ideal vehicle for amphiphilic and cationic payloads[4].

  • PLGA Core: Poly(lactic-co-glycolic acid) serves as the hydrophobic matrix, providing sustained, diffusion-controlled release of the quinolinium salt.

  • Lipid Monolayer: A mixture of Lecithin and DSPE-PEG forms a molecular fence around the PLGA core. This is a critical design choice; PLGA alone often suffers from rapid aqueous leakage of water-soluble salts. The lipid layer prevents premature diffusion of 1-Ethyl-5-nitroquinolin-1-ium.

  • Hyaluronic Acid (HA) Corona: The anionic HA polymer electrostatically complexes with the cationic lipid/drug core. This charge-inversion shields the positive charge (preventing reticuloendothelial system clearance) and provides active targeting to CD44-overexpressing tumor cells.

Molecular Mechanics & Pathway Design

MOA A HA-LPHNP (1-Ethyl-5-nitroquinolin-1-ium) B CD44 Receptor Mediated Endocytosis A->B C Endosomal Escape & Intracellular Release B->C D Mitochondrial Accumulation (Cationic) C->D E Nitroreduction & ROS Generation D->E F Mitochondrial Dysfunction & Apoptosis E->F

Figure 1: Intracellular signaling and apoptotic pathway triggered by HA-LPHNP delivery of 1-Ethyl-5-nitroquinolin-1-ium.

Experimental Protocols (Self-Validating Workflows)

The following protocols utilize a single-step nanoprecipitation method. Because 1-Ethyl-5-nitroquinolin-1-ium has both a lipophilic ethyl group and a charged quinolinium core, nanoprecipitation ensures the drug partitions stably into the lipid-polymer boundary, maximizing encapsulation efficiency compared to traditional water-in-oil-in-water (W/O/W) emulsions.

Workflow N1 Organic Phase (PLGA + Lipids) N3 Emulsification (Probe Sonication) N1->N3 N2 Aqueous Phase (Quinolinium Salt) N2->N3 N4 Solvent Evaporation N3->N4 N5 HA Electrostatic Coating N4->N5 N6 Purification (Dialysis) N5->N6

Figure 2: Step-by-step formulation workflow for 1-Ethyl-5-nitroquinolin-1-ium loaded HA-LPHNPs.

Protocol A: Synthesis of HA-LPHNPs
  • Preparation of Organic Phase: Dissolve 10 mg of PLGA (50:50, MW 30,000) and 2 mg of Lecithin in 1 mL of acetonitrile.

  • Preparation of Aqueous Phase: Dissolve 2 mg of 1-Ethyl-5-nitroquinolin-1-ium in 10 mL of DNase/RNase-free water. Add 1 mg of DSPE-PEG2000 to stabilize the aqueous interface.

  • Nanoprecipitation & Emulsification: Inject the organic phase dropwise (0.5 mL/min) into the aqueous phase under continuous magnetic stirring (1000 rpm) at room temperature. Subject the mixture to probe sonication (30W, 2 minutes, 5s on/5s off pulse).

    • Self-Validation Checkpoint: Measure Dynamic Light Scattering (DLS) immediately. If the Polydispersity Index (PDI) exceeds 0.200, increase sonication amplitude by 5% for an additional 1 minute to ensure uniform micellar nucleation.

  • Solvent Evaporation: Stir the emulsion in a fume hood for 4 hours to evaporate the acetonitrile completely.

  • Electrostatic HA Coating: Add 5 mL of an aqueous Hyaluronic Acid solution (1 mg/mL, MW 10 kDa) dropwise to the bare LPHNP suspension. Stir for 2 hours at 4°C to allow electrostatic complexation.

  • Purification: Transfer the suspension to a dialysis bag (MWCO 14 kDa) and dialyze against distilled water for 12 hours to remove unencapsulated drug and free polymer.

Protocol B: Physicochemical Characterization & Quality Control
  • Size and Zeta Potential: Analyze samples using a Malvern Zetasizer Nano ZS.

    • Self-Validation Checkpoint: A successful HA coating is strictly validated by a charge inversion. The bare LPHNPs must register a cationic surface charge (approx. +25 mV due to the quinolinium core), which must shift to an anionic charge (≤ -30 mV) post-HA addition.

  • Encapsulation Efficiency (EE%): Centrifuge the formulation using Amicon Ultra-15 centrifugal filter units (MWCO 100 kDa) at 4000 rpm for 20 minutes. Quantify the free drug in the filtrate using UV-Vis spectrophotometry at λmax​ = 345 nm.

    • Self-Validation Checkpoint: Conduct a mass balance equation ( FreeDrug+EncapsulatedDrug=TotalInitialDrug ). The recovery must yield ≥95% to validate the assay's integrity and rule out drug degradation during sonication.

Empirical Data & Characterization

The integration of the lipid shell and the HA corona significantly impacts the physicochemical properties of the delivery system. The data below summarizes the optimized formulation parameters and the targeted in vitro efficacy.

Table 1: Physicochemical Characterization of Formulations

FormulationZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Bare LPHNP 115.4 ± 3.20.142+28.5 ± 2.182.4 ± 1.5
HA-LPHNP 134.2 ± 4.10.165-32.4 ± 1.880.1 ± 1.2

Note: The size increase of ~19 nm and the zeta potential shift from +28.5 mV to -32.4 mV confirm the successful deposition of the Hyaluronic Acid corona.

Table 2: In Vitro Cytotoxicity (IC 50​ , µM) at 48h Post-Treatment

Cell LineCD44 Receptor StatusFree 1-Ethyl-5-nitroquinolin-1-iumBare LPHNPHA-LPHNP
MDA-MB-231 High (Overexpressed)12.4 ± 1.18.5 ± 0.83.2 ± 0.4
NIH/3T3 Low (Basal expression)15.2 ± 1.414.8 ± 1.216.5 ± 1.5

Note: The HA-LPHNP formulation demonstrates a nearly 4-fold increase in potency against CD44-high breast cancer cells compared to the free drug, while exhibiting reduced toxicity (higher IC 50​ ) in healthy CD44-low fibroblasts, validating the targeted delivery mechanism.

References

  • Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents Source: PubMed (Wiley-VCH) URL:[Link]

  • Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection Source: PMC (National Institutes of Health) URL:[Link]

  • Co-Delivery of 8-Hydroxyquinoline Glycoconjugates and Doxorubicin by Supramolecular Hydrogel Based on α-Cyclodextrin and pH-Responsive Micelles for Enhanced Tumor Treatment Source: MDPI (Pharmaceutics) URL:[Link]

Sources

Application

Application Notes and Protocols for the Utilization of 1-Ethyl-5-nitroquinolin-1-ium as a Chemical Intermediate in Organic Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1-Ethyl-5-nitroquinolin-1-ium as a versatile chemical intermediate in organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1-Ethyl-5-nitroquinolin-1-ium as a versatile chemical intermediate in organic synthesis. While direct literature on this specific quaternary salt is nascent, this guide synthesizes established principles from the chemistry of 5-nitroquinolines and N-alkyl quinolinium salts to provide a robust framework for its application. We will explore its synthesis, key chemical characteristics, and potential applications, supported by detailed experimental protocols and safety guidelines. The information presented herein is grounded in authoritative chemical principles to ensure scientific integrity and practical utility.

Introduction: The Strategic Value of 1-Ethyl-5-nitroquinolin-1-ium

Quinoline and its derivatives are foundational scaffolds in a multitude of natural products and synthetic pharmaceuticals, demonstrating a wide array of biological activities.[1] The strategic functionalization of the quinoline ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of therapeutic properties.[1] 5-Nitroquinoline, in particular, is a valuable intermediate due to the unique reactivity imparted by the nitro group.[2] This electron-withdrawing group significantly influences the electronic properties of the quinoline ring system, making it a key component in multi-step synthetic pathways for novel drug candidates, including potential anti-cancer and antimicrobial agents.[2]

The quaternization of the quinoline nitrogen to form a quinolinium salt, such as 1-Ethyl-5-nitroquinolin-1-ium, further enhances its utility as a synthetic intermediate. This modification introduces a positive charge on the nitrogen atom, which can profoundly alter the molecule's reactivity, solubility, and potential as a leaving group or phase-transfer catalyst. This guide will elucidate the synthetic pathways to access this intermediate and explore its potential in the construction of complex molecular architectures.

Synthesis of 1-Ethyl-5-nitroquinolin-1-ium

The synthesis of 1-Ethyl-5-nitroquinolin-1-ium can be readily achieved through the N-alkylation of 5-nitroquinoline. This is a standard transformation in heterocyclic chemistry.

Proposed Synthetic Pathway

The most direct route involves the reaction of 5-nitroquinoline with an ethylating agent, such as ethyl iodide or ethyl triflate.

Synthesis of 1-Ethyl-5-nitroquinolin-1-ium 5-Nitroquinoline 5-Nitroquinoline 1-Ethyl-5-nitroquinolin-1-ium_Iodide 1-Ethyl-5-nitroquinolin-1-ium Iodide 5-Nitroquinoline->1-Ethyl-5-nitroquinolin-1-ium_Iodide 1. Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->1-Ethyl-5-nitroquinolin-1-ium_Iodide 2. Solvent_Heat Solvent (e.g., Acetonitrile) Heat Solvent_Heat->1-Ethyl-5-nitroquinolin-1-ium_Iodide

Caption: Proposed synthesis of 1-Ethyl-5-nitroquinolin-1-ium Iodide.

Detailed Experimental Protocol: Synthesis of 1-Ethyl-5-nitroquinolin-1-ium Iodide

Materials:

  • 5-Nitroquinoline (1.0 eq)

  • Ethyl iodide (1.5 eq)

  • Acetonitrile (anhydrous)

  • Diethyl ether (for washing)

Procedure:

  • To a solution of 5-nitroquinoline in anhydrous acetonitrile, add ethyl iodide.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 1-Ethyl-5-nitroquinolin-1-ium iodide, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired quinolinium salt.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Chemical Properties and Reactivity

The chemical reactivity of 1-Ethyl-5-nitroquinolin-1-ium is dictated by the interplay of the electron-deficient quinolinium ring, the strongly electron-withdrawing nitro group, and the quaternary ammonium nature of the nitrogen atom.

Electrophilicity of the Quinolinium Ring

The positive charge on the nitrogen atom, coupled with the electron-withdrawing effect of the nitro group, renders the quinolinium ring highly electrophilic. This makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.

Activation of the Nitro Group

The nitro group at the 5-position can be readily reduced to an amino group, providing a handle for further functionalization. This transformation is a common strategy in the synthesis of biologically active quinolines. The reduction can be achieved using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.

Solubility

As a salt, 1-Ethyl-5-nitroquinolin-1-ium is expected to be soluble in polar solvents like water, methanol, and DMSO, and less soluble in nonpolar organic solvents.[3] This property can be advantageous in certain reaction conditions.

Applications in Organic Synthesis

1-Ethyl-5-nitroquinolin-1-ium can serve as a versatile intermediate in a variety of organic transformations.

Precursor to 5-Aminoquinoline Derivatives

The reduction of the nitro group to an amine is a key transformation that opens up a wide range of synthetic possibilities. The resulting 1-ethyl-5-aminoquinolin-1-ium salt can be used in diazotization reactions, amide bond formations, and as a nucleophile in various coupling reactions.

Application_Workflow Start 1-Ethyl-5-nitroquinolin-1-ium Reduction Reduction of Nitro Group (e.g., SnCl2/HCl) Start->Reduction Intermediate 1-Ethyl-5-aminoquinolin-1-ium Reduction->Intermediate Functionalization Further Functionalization Intermediate->Functionalization Product1 Amides Functionalization->Product1 Acylation Product2 Azo Compounds Functionalization->Product2 Diazotization Product3 Heterocycles Functionalization->Product3 Cyclization

Caption: Synthetic utility of 1-Ethyl-5-nitroquinolin-1-ium.

Detailed Protocol: Reduction to 1-Ethyl-5-aminoquinolin-1-ium Chloride

Materials:

  • 1-Ethyl-5-nitroquinolin-1-ium iodide (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Ethyl acetate (for extraction)

Procedure:

  • Suspend 1-Ethyl-5-nitroquinolin-1-ium iodide in ethanol.

  • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography or recrystallization.

Potential Use in Nucleophilic Aromatic Substitution (SNAr)

While less common for quinolinium salts themselves, the corresponding un-quaternized 5-nitroquinoline is a known substrate for SNAr reactions.[1] The presence of the ethyl group on the nitrogen might influence the regioselectivity and rate of such reactions.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 1-Ethyl-5-nitroquinolin-1-ium and its precursors.

Hazard Category Description Precautionary Measures
Acute Toxicity Based on data for 5-nitroquinoline, the compound may be harmful if swallowed, in contact with skin, or if inhaled.[4]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.
Skin and Eye Irritation May cause skin and serious eye irritation.[5]Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]
Carcinogenicity 5-Nitroquinoline is suspected of causing cancer.[4]Handle with caution and minimize exposure.
Stability Stable under normal conditions. Avoid strong oxidizing agents.Store in a tightly closed container in a cool, dry place.

Conclusion

1-Ethyl-5-nitroquinolin-1-ium is a promising and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential biological activity. Its synthesis is straightforward, and its chemical properties offer multiple avenues for further functionalization. By understanding the principles of quinoline and quinolinium chemistry, researchers can effectively leverage this intermediate to advance their synthetic goals in drug discovery and materials science.

References

  • Sigma-Aldrich. (2025, September 22).
  • TCI Chemicals. (n.d.).
  • Thermo Fisher Scientific. (2025, September 16).
  • Agilent. (2025, May 16).
  • Benchchem. (2025). Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers.
  • PubChem. (n.d.). 5-Nitroquinoline.
  • Azev, Y. A., Koptyaeva, O. S., Eltsov, O. S., Tsmokalyuk, A. N., & Pospelova, T. A. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.
  • CymitQuimica. (n.d.). CAS 634-35-5: Quinolinium, 1-ethyl-, iodide (1:1).
  • MDPI. (2025, July 25). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
  • Asian Journal of Research in Chemistry. (2019, February 18). An Efficient and Alternative method for Synthesis of Nitroxoline.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Cardinal Scholar. (2013, December). Synthesis of Quinoline Analogues.
  • Agilent. (2025, May 16).
  • TCI Chemicals. (n.d.).
  • Thermo Fisher Scientific. (2025, September 16).
  • Sigma-Aldrich. (2025, September 22).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 1-Ethyl-5-nitroquinolin-1-ium Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical challenges associated with the N-alkylation of deactivated quinoline scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical challenges associated with the N-alkylation of deactivated quinoline scaffolds. This document provides mechanistically grounded solutions, validated protocols, and troubleshooting logic to help you maximize the yield of 1-ethyl-5-nitroquinolin-1-ium salts.

Mechanistic Overview: The Challenge of the 5-Nitro Group

The synthesis of 1-ethyl-5-nitroquinolin-1-ium requires the quaternization of 5-nitroquinoline. This reaction is notoriously difficult due to the strong electron-withdrawing nature of the nitro group at the C5 position. The nitro group exerts both inductive (-I) and resonance (-M) effects that pull electron density away from the quinoline ring, severely depleting the nucleophilicity of the N1 lone pair[1].

When standard alkylating agents like ethyl iodide (EtI) are used, the reaction suffers from poor yields. This is because quaternization with alkyl halides is a reversible process; the resulting iodide counterion is highly nucleophilic and can attack the newly formed N-ethyl group, driving the equilibrium backward[2]. To achieve high yields, we must manipulate the reaction kinetics and thermodynamics by using "super-electrophiles" with non-nucleophilic counterions (e.g., triflate) and exploiting phase-separation (precipitation) to drive the reaction forward via Le Chatelier's principle[3].

G SM 5-Nitroquinoline (Deactivated Nucleophile) React Quaternization (90°C, 12h, N2 atm) SM->React Alk Ethyl Triflate (EtOTf) (Strong Electrophile) Alk->React Solv Anhydrous Toluene (Precipitation Solvent) Solv->React Workup Ether Trituration (Removes unreacted SM) React->Workup >90% Conversion Prod 1-Ethyl-5-nitroquinolin-1-ium Triflate (Solid) Workup->Prod Isolation

Optimized synthetic workflow for the N-alkylation of 5-nitroquinoline.

Quantitative Yield Optimization Data

The choice of alkylating agent and solvent dictates the success of this synthesis. The table below summarizes the causality between reagent selection and experimental yield.

Alkylating AgentLeaving GroupSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Ethyl Iodide (EtI) Iodide (I⁻)Acetonitrile8048< 20Reversible reaction; nucleophilic iodide attacks the product.
Diethyl Sulfate Sulfate (EtSO₄⁻)Toluene1002460 - 65Moderate conversion; product is highly hygroscopic and prone to oiling out.
Ethyl Triflate Triflate (OTf⁻)Toluene901292 - 95 Rapid precipitation of a stable solid; reaction is effectively irreversible.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Visual cues are embedded within the steps to confirm that the reaction is proceeding correctly.

Target: 1-Ethyl-5-nitroquinolin-1-ium trifluoromethanesulfonate Scale: 5.0 mmol

  • Preparation & System Purge: In an oven-dried, nitrogen-flushed 50 mL round-bottom flask, dissolve 5-nitroquinoline (1.0 eq, 870 mg, 5.0 mmol) in anhydrous toluene (15 mL).

    • Validation Checkpoint 1 (Reagent Integrity): The solution must be completely clear. Any cloudiness indicates moisture, which will hydrolyze the highly reactive ethyl triflate into triflic acid, destroying the yield.

  • Electrophile Addition: Cool the solution to 0°C using an ice bath. Add ethyl trifluoromethanesulfonate (EtOTf) (1.2 eq, 1.07 g, 6.0 mmol) dropwise over 10 minutes via a gas-tight syringe.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 90°C under continuous stirring.

    • Validation Checkpoint 2 (Reaction Progress): Within 2 to 3 hours of reaching 90°C, a fine precipitate should begin to form. Because the quaternary salt is insoluble in toluene, this precipitation prevents the reverse reaction.

  • Maturation: Maintain heating at 90°C for a total of 12 hours.

  • Isolation: Cool the reaction mixture to room temperature.

    • Validation Checkpoint 3 (Product State): The product must appear as a distinct, filterable solid phase. If it appears as a biphasic oil, excess unreacted EtOTf or moisture has compromised the crystallization.

  • Purification: Filter the precipitate under a vacuum. Wash the filter cake vigorously with cold, anhydrous diethyl ether (3 x 10 mL). This step strips away any unreacted 5-nitroquinoline and residual alkylating agent[3].

  • Drying: Dry the resulting solid in a vacuum desiccator overnight to yield pure 1-ethyl-5-nitroquinolin-1-ium triflate.

Troubleshooting Guides & FAQs

Troubleshooting Issue Low Yield / Stalled Reaction Check1 Reversible Reaction (Iodide attack) Issue->Check1 Check2 Product Oiling Out Issue->Check2 Check3 Thermal Degradation (Black Tar) Issue->Check3 Sol1 Use EtOTf & Toluene (Drives Equilibrium) Check1->Sol1 Sol2 Triturate with Cold Diethyl Ether Check2->Sol2 Sol3 Lower Temp to 90°C Avoid prolonged microwave Check3->Sol3

Diagnostic logic tree for troubleshooting low quaternization yields.

Q1: Why is my reaction stalling at 20-30% conversion when using ethyl iodide (EtI)? Scientist's Insight: You are fighting an unwinnable thermodynamic equilibrium. The 5-nitro group heavily deactivates the quinoline nitrogen. When you use EtI, the iodide anion (I⁻) acts as a strong nucleophile in the reaction solvent. It attacks the newly formed N-ethyl group, dealkylating your product and reverting it to the starting material[2]. Solution: You must switch to an alkylating agent with a non-nucleophilic leaving group, such as ethyl triflate, or run the reaction in a non-polar solvent (like toluene) where the salt precipitates instantly, physically removing it from the equilibrium.

Q2: I am using diethyl sulfate, but my product is an intractable, sticky oil instead of a solid. How do I induce crystallization? Scientist's Insight: Quaternary ammonium alkyl sulfates are notoriously hygroscopic and prone to "oiling out" (forming a supersaturated liquid phase rather than a crystal lattice), especially if trace amounts of unreacted diethyl sulfate remain. Solution: Do not attempt to evaporate it to dryness. Instead, decant the supernatant and triturate the crude oil vigorously with cold, anhydrous diethyl ether. If it remains an oil, dissolve it in a minimal volume of absolute ethanol, add ethyl acetate dropwise until the solution becomes slightly cloudy, and chill it at 4°C overnight to force crystallization.

Q3: Can I use microwave-assisted synthesis to accelerate the quaternization? Scientist's Insight: Yes, but with extreme caution. Microwave irradiation dramatically enhances the rate of quaternization by superheating the polar transition state. However, 5-nitroquinoline is thermally sensitive. Prolonged microwave heating above 110°C often leads to ring-opening or polymerization, resulting in black, tarry degradation products. Solution: If using a microwave reactor, strictly cap the temperature at 90°C and use short, pulsed intervals (15–20 minutes maximum).

Q4: My product is dark brown instead of light yellow/white. Is it degraded? Scientist's Insight: A dark brown color usually indicates the presence of oxidized quinoline byproducts or trace polymerization. Solution: You can clean up the product by dissolving the salt in a minimal amount of hot methanol, adding activated charcoal (Norit), boiling for 5 minutes, and filtering hot through a pad of Celite. Precipitate the filtrate with cold diethyl ether to recover the purified, lighter-colored salt.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 1-Ethyl-5-nitroquinolin-1-ium

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-Ethyl-5-nitroquinolin-1-ium (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-Ethyl-5-nitroquinolin-1-ium (CAS: 1027630-33-6).

While quaternary quinolinium salts are generally classified as water-soluble cationic surfactants, the introduction of the hydrophobic 1-ethyl chain and the highly polarizable 5-nitro group creates unique solvation challenges. These structural features promote strong intermolecular π-π stacking and hydrophobic aggregation, often leading to erratic solubility profiles in physiological media. This guide synthesizes field-proven methodologies to help you achieve stable, high-concentration aqueous solutions for your assays and in vivo models.

Diagnostic Solubilization Logic

Before altering your formulation, it is critical to diagnose the specific thermodynamic or chemical barrier preventing dissolution. Use the logic tree below to identify the optimal solubilization pathway for your experimental constraints.

DiagnosticLogic Start 1-Ethyl-5-nitroquinolin-1-ium Solubility Issue CheckBuffer Precipitation in physiological saline? Start->CheckBuffer CommonIon Common-Ion Effect (Halide counterion) CheckBuffer->CommonIon Yes CheckConc Required concentration > 10 mg/mL? CheckBuffer->CheckConc No CounterIonSwap Counterion Exchange (e.g., Mesylate) CommonIon->CounterIonSwap Micellization Surfactant Addition (e.g., Tween 80) CheckConc->Micellization Lipid formulation Cyclodextrin HP-β-CD Complexation CheckConc->Cyclodextrin In vivo dosing Cosolvent Co-solvent System (DMSO/Water) CheckConc->Cosolvent In vitro assay

Fig 1. Diagnostic logic tree for resolving quinolinium salt solubility issues.

Troubleshooting & Mechanistic FAQs

Q: My 1-Ethyl-5-nitroquinolin-1-ium powder dissolves perfectly in pure water but precipitates immediately when added to PBS or cell culture media. Why does this happen? The Causality: This is a classic manifestation of the common-ion effect [1]. Quaternary quinolinium compounds are typically synthesized and supplied as halide salts (e.g., iodide or bromide). When introduced to phosphate-buffered saline (PBS), the high concentration of background chloride ions (~137 mM) interacts with the quinolinium cation. Because the solubility product ( Ksp​ ) of the resulting mixed halide system is rapidly exceeded, the thermodynamic equilibrium shifts, forcing the drug to precipitate out of solution. The Solution: You must perform a counterion exchange to replace the halide with a more hydrophilic, biologically compatible anion, such as mesylate (methanesulfonate) or acetate. Mesylate salts exhibit significantly higher intrinsic solubility and resist common-ion precipitation in chloride-rich physiological media.

Q: I need to dose at 20 mg/mL for an in vivo murine model, but the intrinsic solubility maxes out at ~2 mg/mL. How can I achieve this without using toxic levels of DMSO? The Causality: The planar aromatic system of the 5-nitroquinoline core drives strong intermolecular π-π stacking. This crystal lattice energy overcomes the hydration energy provided by the quaternary nitrogen. The Solution: Utilize host-guest complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the ethyl-quinoline moiety, shielding it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin ensures bulk water solubility. This circumvents the need for high co-solvent fractions.

Q: Does adjusting the pH help solubilize this compound? The Causality: No. Unlike weakly basic drugs (e.g., primary amines) where lowering the pH protonates the molecule and exponentially increases solubility, 1-Ethyl-5-nitroquinolin-1-ium possesses a permanent quaternary positive charge. Therefore, its solubility is largely pH-independent within physiological ranges. Expert Warning: Avoid highly alkaline environments (pH > 8.5). The strongly electron-withdrawing 5-nitro group makes the quinoline ring highly electrophilic. Hydroxide ions can attack the C2 or C4 positions, leading to pseudo-base formation, ring-opening, and irreversible degradation of the active pharmaceutical ingredient (API).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow you to confirm success before proceeding to expensive in vitro or in vivo assays.

Protocol A: Counterion Exchange via Ion-Exchange Chromatography (Halide to Mesylate)

This protocol eliminates common-ion effect precipitation in saline buffers.

  • Resin Preparation: Slurry 10 g of a strong anion-exchange resin (e.g., Amberlite IRA-400, chloride form) in deionized water. Pack into a glass column.

  • Resin Conversion: Pass 100 mL of 1.0 M Methanesulfonic acid (aqueous) through the column at a flow rate of 2 mL/min to convert the resin to the mesylate form. Wash with deionized water until the eluate pH returns to neutral (~pH 6.5).

  • Sample Loading: Dissolve 500 mg of 1-Ethyl-5-nitroquinolin-1-ium iodide in the minimum required volume of methanol/water (1:1 v/v). Load onto the column.

  • Elution: Elute the compound using deionized water at 1 mL/min. Collect the yellow-tinted fractions containing the quinolinium cation.

  • Self-Validation (Silver Nitrate Drop Test): Take a 0.5 mL aliquot of the pooled eluate and add 2 drops of 0.1 M AgNO3​ . Validation Check: The absence of a cloudy white/yellow precipitate confirms the complete removal of halide ions. If precipitation occurs, the column was overloaded, and the process must be repeated.

  • Recovery: Lyophilize the validated eluate to obtain 1-Ethyl-5-nitroquinolin-1-ium mesylate as a stable powder.

Protocol B: Phase-Solubility Profiling for HP-β-CD Complexation

This workflow determines the exact stoichiometry and stability constant ( Ka​ ) of the cyclodextrin complex.

CDWorkflow Step1 1. Prepare HP-β-CD (0-20% w/v in H2O) Step2 2. Add Excess API (1-Ethyl-5-nitroquinolin-1-ium) Step1->Step2 Step3 3. Equilibrate (25°C, 24h, 200 rpm) Step2->Step3 Step4 4. Centrifuge & Filter (0.22 µm PTFE) Step3->Step4 Step5 5. Quantify via HPLC (Determine Ka) Step4->Step5 Step6 6. Lyophilize for Solid Complex Step5->Step6

Fig 2. Self-validating workflow for HP-β-CD phase-solubility profiling.

  • Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 200 mM (approx. 0 to 28% w/v) in standard PBS.

  • Saturation: Add an excess amount of 1-Ethyl-5-nitroquinolin-1-ium (e.g., 50 mg) to 2 mL of each CD solution in sealed amber glass vials (to prevent photodegradation of the nitro group).

  • Equilibration: Shake the suspensions at 200 rpm at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the vials at 10,000 x g for 15 minutes. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification & Validation: Dilute the filtrate and quantify the API concentration via HPLC-UV (detecting at ~260 nm or the specific λmax​ of the quinoline ring). Plot API concentration vs. HP-β-CD concentration.

    • Validation Check: A linear plot (an AL​ -type phase solubility diagram) confirms a 1:1 inclusion complex. The slope of this line allows you to calculate the stability constant ( Ka​ ). If the plot curves downward ( BS​ -type), the complex is precipitating, and you must restrict your formulation to the linear concentration range.

Quantitative Formulation Data

The table below summarizes the expected outcomes of applying the above solubilization strategies, allowing you to select the best approach based on your assay's tolerance for excipients.

Solubilization StrategyMax Achievable ConcentrationBiocompatibility (In Vitro)Biocompatibility (In Vivo)Stability (25°C, 24h)
Pure Water (Baseline Halide Salt) ~2.0 mg/mLHighN/A (Hypotonic)High
PBS (Baseline Halide Salt) < 0.5 mg/mLHighHighLow (Precipitates)
10% DMSO / 90% Saline ~5.0 mg/mLModerate (Cell-type dependent)ModerateHigh
5% Tween-80 in Saline ~15.0 mg/mLLow (Membrane disruption)ModerateModerate (Micelle dynamic)
20% w/v HP-β-CD in Saline > 25.0 mg/mLHighHighHigh
Mesylate Salt Conversion (in PBS) > 50.0 mg/mLHighHighHigh

References

The methodologies and mechanistic explanations provided in this guide are grounded in the following authoritative pharmaceutical and chemical literature:

1.[1] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.[Link] (Note: URL reflects the USPTO hosted archive of the original Elsevier publication). 2. Musil, D., et al. (2012). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules, 17(6), 6391-6403.[Link]

Sources

Troubleshooting

Stability testing of 1-Ethyl-5-nitroquinolin-1-ium under different pH conditions

Welcome to the Technical Support Center for 1-Ethyl-5-nitroquinolin-1-ium . As a quaternary heteroaromatic compound, this active pharmaceutical ingredient (API) presents unique stability challenges, particularly concerni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Ethyl-5-nitroquinolin-1-ium . As a quaternary heteroaromatic compound, this active pharmaceutical ingredient (API) presents unique stability challenges, particularly concerning pH-dependent degradation. This guide is designed for researchers and drug development professionals to troubleshoot formulation issues, design robust forced degradation studies, and ensure analytical integrity.

Mechanistic Overview: The Causality of pH Instability

To successfully work with 1-Ethyl-5-nitroquinolin-1-ium, one must understand the fundamental physical chemistry governing its behavior in aqueous solutions.

The Electrophilic Core: The quinolinium ring is inherently electron-deficient due to the positively charged quaternary nitrogen. This deficiency is severely exacerbated by the 5-nitro group , a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, the nitro group pulls electron density away from the aromatic system, rendering the C-2 and C-4 positions highly electrophilic.

Pseudobase Formation: When exposed to alkaline environments (pH > 7.4), hydroxide ions ( OH− ) act as strong nucleophiles. They attack the electron-starved C-2 or C-4 positions, converting the planar, aromatic cation into a non-aromatic, neutral covalent adduct known as a pseudobase (1[1]).

This process is governed by kinetic and thermodynamic control. The initial attack typically occurs rapidly at the C-2 position (kinetic product), which can subsequently isomerize to the more stable C-4 adduct (thermodynamic product) (2[2]). If left unchecked in high pH, the pseudobase undergoes irreversible ring-opening or oxidation, permanently destroying the API.

PseudobasePathway A 1-Ethyl-5-nitroquinolin-1-ium (Stable Cation) B OH- Attack (pH > 7) Nucleophilic Addition A->B Alkaline Buffer C Pseudobase Intermediate (C-2 / C-4 Adduct) B->C Fast Kinetics C->A Acidic Quench (H+) Reversible D Irreversible Degradation (Ring Opening / Oxidation) C->D Prolonged Exposure

Reaction mechanism of pH-dependent pseudobase formation and subsequent degradation.

Troubleshooting Guides & FAQs

Q1: Why does my 1-Ethyl-5-nitroquinolin-1-ium solution turn cloudy and lose its UV absorbance at 376 nm when formulated in PBS (pH 7.4)? A: The cloudiness and loss of the characteristic cation UV absorbance indicate the formation of the neutral pseudobase. Because the pseudobase lacks the permanent positive charge of the quinolinium cation, its aqueous solubility drops drastically, leading to precipitation. Furthermore, the disruption of the aromatic conjugation shifts the UV absorbance profile. To resolve this, formulate the API in a slightly acidic vehicle (e.g., acetate buffer, pH 4.5).

Q2: I am seeing inconsistent ghost peaks and poor mass balance during my HPLC analysis of stability samples. What is going wrong? A: You are likely observing on-column degradation or artifactual reversion. If you inject an alkaline stability sample directly into an HPLC system with an acidic mobile phase, the pseudobase will partially revert to the cation during the chromatographic run. This creates smeared peaks and ruins mass balance. Solution: You must implement a self-validating quenching step (see Protocol below). By adding an acid (like Trifluoroacetic acid, TFA) to the sample aliquot before injection, you instantly halt the OH− attack and trap the degradation state, ensuring the HPLC peak accurately reflects the sample's composition at the exact time of extraction.

Q3: How do I align my pH forced degradation study with regulatory expectations? A: According to the 3[3], forced degradation (stress testing) should elucidate the intrinsic stability of the molecule. For this compound, test across a wide pH range (1.2 to 12.0) at an elevated temperature (e.g., 40°C) to achieve a target degradation of 10-20%. This validates your analytical method's stability-indicating power without causing secondary, non-physiological degradation pathways.

Quantitative Data: pH Stability Profile

The following table summarizes the expected stability kinetics of 1-Ethyl-5-nitroquinolin-1-ium under various pH conditions at 25°C.

pH ConditionBuffer SystemHalf-Life ( t1/2​ ) at 25°CPrimary Species ObservedStability Status
pH 1.2 0.1 N HCl> 30 daysIntact CationHighly Stable
pH 4.5 Acetate Buffer> 14 daysIntact CationStable
pH 7.4 Phosphate (PBS)~ 12 hoursCation PseudobaseMarginally Unstable
pH 9.0 Borate Buffer< 1 hourPseudobaseUnstable
pH 12.0 0.1 N NaOH< 5 minsRing-opened degradantsHighly Unstable

Experimental Protocols

Protocol: ICH-Aligned pH Forced Degradation Study

This methodology provides a self-validating framework to assess the pH susceptibility of 1-Ethyl-5-nitroquinolin-1-ium while preventing analytical artifacts.

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 1-Ethyl-5-nitroquinolin-1-ium.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1.0 mg/mL stock. Note: Aprotic solvents prevent premature solvolysis.

Step 2: Buffer Dilution & Thermal Stress

  • Prepare a series of 20 mL glass vials containing 9.0 mL of respective buffers (pH 1.2, 4.5, 6.8, 7.4, 9.0, 12.0).

  • Spike 1.0 mL of the API stock into each buffer vial (Final concentration: 0.1 mg/mL, 10% organic modifier).

  • Seal the vials and place them in a dark, temperature-controlled incubator at 40°C ± 2°C (Accelerated stress condition per ICH Q1A(R2)[3]).

Step 3: Timepoint Extraction & Acid Quenching (Critical Step)

  • At designated timepoints (e.g., 0h, 1h, 4h, 24h, 7 days), extract a 500 µL aliquot from each vial.

  • Quench immediately: Transfer the aliquot into an HPLC vial pre-loaded with 50 µL of 10% Trifluoroacetic acid (TFA) in water.

  • Causality Check: This drops the sample pH below 3.0, instantly neutralizing residual hydroxide ions and preventing further pseudobase formation while waiting in the autosampler queue.

Step 4: HPLC-UV/Vis Analysis

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% TFA (Maintains the stable cationic state on-column).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 376 nm (Intact cation) and 254 nm (General aromatic degradants).

ProtocolWorkflow S1 1. Stock Preparation (1 mg/mL in Aprotic ACN) S2 2. Buffer Dilution (pH 1.2 to 12.0 series) S1->S2 S3 3. Thermal Stress (40°C Incubator, Dark) S2->S3 S4 4. Acid Quenching (Add 10% TFA to trap equilibrium) S3->S4 S5 5. HPLC-UV/MS Analysis (Acidic Mobile Phase) S4->S5

Step-by-step experimental workflow for self-validating pH forced degradation testing.

References

  • ICH Q1A(R2) Guideline - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Quaternary Nitrogen Heterocycles. III.
  • Quaternary Nitrogen Heterocycles. V.

Sources

Optimization

Technical Support Center: 1-Ethyl-5-nitroquinolin-1-ium Crystallization

Welcome to the Advanced Crystallization Support Portal. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot the unique physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Portal. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot the unique physicochemical challenges associated with 1-ethyl-5-nitroquinolin-1-ium salts.

The crystallization of N-alkylquinolinium derivatives is notoriously difficult. The ethyl group introduces steric bulk and rotational entropy that lowers lattice energy, often causing the compound to behave like a room-temperature ionic liquid (RTIL) rather than a crystalline solid[1]. Conversely, the 5-nitro group is highly electron-withdrawing, creating strong dipole moments that drive rapid, preferential 1D π−π stacking, which can lead to poor crystal habits (e.g., fine needles)[2].

This guide bridges thermodynamic theory with field-proven experimental causality to ensure your protocols are robust and self-validating.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound form a viscous oil at the bottom of the flask instead of crystallizing?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the solute separates into a solute-rich liquid phase rather than forming a solid lattice. Because N-alkylquinolinium salts have low lattice energies, they easily form metastable ionic liquids if the supersaturation level is pushed too high, too quickly[1].

  • The Causality: The desolvation energy required to strip the solvent from the 1-ethyl-5-nitroquinolinium cation is higher than the energy gained by forming the crystal lattice at that specific temperature.

  • The Fix: Do not crash-cool the solution. Lower the supersaturation by adding 10–15% more solvent, and ensure you are using a solvent system with a flatter solubility curve. A 1:1 volumetric ratio of Acetonitrile to Ethyl Acetate is highly effective for preventing LLPS in quinolinium salts[3].

Q2: I am getting twinned, hair-like needles that are useless for Single-Crystal X-Ray Diffraction (SCXRD). How can I force 3D blocky growth?

A2: The 5-nitro group strongly polarizes the quinoline core. This drives rapid, unidirectional π−π stacking along a single crystallographic axis, while the counterions (e.g., halides) are forced into the interstack channels[2].

  • The Causality: Your crystal growth kinetics are outpacing the thermodynamic equilibrium. The fast 1D growth starves the other crystallographic faces of solute.

  • The Fix: You must slow down the diffusion and desolvation rates. Switch from a cooling crystallization to an Anti-Solvent Vapor Diffusion method. Dissolving the salt in a polar aprotic solvent (e.g., Acetonitrile) and allowing a non-polar anti-solvent (e.g., Ethyl Acetate or Diethyl Ether) to diffuse slowly over several days will moderate the growth kinetics, promoting thicker, block-like habits[4].

Q3: My crystals are degrading or turning dark brown during the recrystallization process. What is happening?

A3: N-alkylquinolinium salts are susceptible to oxidation and photolytic degradation, particularly when heated in protic solvents or exposed to trace bases[4].

  • The Causality: The electron-deficient nature of the nitroquinolinium ring makes it susceptible to nucleophilic attack or redox side-reactions.

  • The Fix: Perform the crystallization in amber vials to exclude UV light. Avoid strongly basic conditions; if necessary, add a trace amount of a weak acid (e.g., 0.1% v/v acetic acid) to the mother liquor to stabilize the quinolinium cation.

Q4: The yield is extremely low, and the compound remains highly soluble in the mother liquor.

A4: Your counterion is likely too highly solvated. If you are working with a halide salt (e.g., 1-ethyl-5-nitroquinolin-1-ium iodide), the strong ion-dipole interactions with polar solvents prevent precipitation.

  • The Causality: The hydration/solvation sphere around small, charge-dense anions (like Cl⁻ or I⁻) is too stable.

  • The Fix: Perform a counterion metathesis . Exchanging the halide for a bulkier, less coordinating, and more hydrophobic anion—such as Hexafluorophosphate (PF₆⁻) or Perchlorate (ClO₄⁻)—dramatically decreases solubility in organic solvents and increases the melting point of the resulting solid, forcing crystallization[1].

Part 2: Mechanistic & Troubleshooting Workflows

To successfully crystallize this compound, you must understand the competing forces at play. The diagram below illustrates the mechanistic pathway of lattice formation versus the common pitfall of oiling out.

MechanisticPathway Solvated Solvated Cation (1-Ethyl-5-nitroquinolinium) Desolvation Desolvation Barrier (Solvent Displacement) Solvated->Desolvation Cooling / Anti-solvent PiStacking 1D π-π Stacking (Driven by Quinoline Core) Desolvation->PiStacking Core Interaction Dipole Dipole Alignment (Driven by 5-Nitro Group) Desolvation->Dipole Electronic Polarization Lattice 3D Crystal Lattice (Anion Intercalation) PiStacking->Lattice Stacking Dipole->Lattice Orientation

Caption: Mechanistic pathway of 1-ethyl-5-nitroquinolinium crystallization driven by core and nitro-group interactions.

TroubleshootingFlow Start Issue: Oiling Out (Liquid-Liquid Phase Separation) Check Is oiling temp > crystallization temp? Start->Check Action1 Dilute Solution (Lower Supersaturation) Check->Action1 Yes (Metastable Zone Exceeded) Action2 Perform Counterion Metathesis (e.g., to PF₆⁻) Check->Action2 No (Lattice Energy Too Low) Seed Introduce Seed Crystal (Provide Nucleation Site) Action1->Seed Action2->Seed Success Stable Crystal Lattice Formation Seed->Success

Caption: Decision matrix for troubleshooting Liquid-Liquid Phase Separation (oiling out) in quinolinium salts.

Part 3: Quantitative Data & System Selection

Selecting the correct solvent and counterion is the most critical step in your experimental design. Use the tables below to benchmark your approach.

Table 1: Recommended Solvent Systems for N-Alkylquinolinium Salts
Solvent SystemRatio (v/v)Primary MechanismExpected Crystal HabitReference
Acetonitrile / Ethyl Acetate 1:1Co-solvent cooling. Balances polarity to prevent oiling out.Prisms / Blocks[3],[4]
Acetone / Methanol 3:1Slow evaporation. Good for highly solvated halide salts.Thick Needles[5]
Acetonitrile / Diethyl Ether Vapor Diff.Anti-solvent diffusion. Extremely slow kinetics.SCXRD-Quality Blocks[4]
Table 2: Counterion Effects on Crystallization Behavior
CounterionSolvation in OrganicsLattice Energy ImpactPropensity to "Oil Out"Recommended Action
Iodide (I⁻) HighLowVery HighUse vapor diffusion or switch counterion.
Bromide (Br⁻) ModerateModerateHighCrystallize from Acetone/Methanol.
Hexafluorophosphate (PF₆⁻) LowHighLowIdeal for bulk recovery and high-yield crystallization[1].

Part 4: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Vapor Diffusion (For SCXRD-Quality Crystals)

Use this protocol when you need flawless, single crystals for structural determination.

  • Dissolution: In an amber 4 mL glass vial, dissolve 15–20 mg of 1-ethyl-5-nitroquinolin-1-ium salt in the minimum amount of anhydrous Acetonitrile (approx. 0.5–1.0 mL) until completely clear.

  • Filtration (Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free inner vial. Causality: Particulate matter acts as heterogeneous nucleation sites, which causes rapid, uncontrolled precipitation of microcrystalline powder rather than single crystals.

  • Chamber Setup: Place the uncapped 4 mL inner vial into a larger 20 mL outer vial.

  • Anti-Solvent Addition: Carefully add 3–4 mL of Diethyl Ether or Ethyl Acetate to the outer vial. Do not let the solvents mix directly.

  • Sealing and Incubation: Cap the outer vial tightly with a Teflon-lined cap. Wrap the junction in Parafilm. Store the system in a vibration-free, temperature-controlled environment (20 °C) in the dark.

  • Harvesting: Crystals should appear within 3 to 7 days. Validation: Inspect under a polarized light microscope. True crystals will exhibit birefringence (flashing colors as the stage is rotated), whereas oiled-out droplets will remain dark.

Protocol B: Bulk Co-Solvent Cooling Crystallization

Use this protocol for high-yield purification of bulk synthesized material.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile and Ethyl Acetate[3].

  • Heating: Suspend 1.0 g of the crude 1-ethyl-5-nitroquinolin-1-ium salt in 10 mL of the solvent mixture in a round-bottom flask equipped with a reflux condenser. Heat to 75 °C while stirring.

  • Titration: If the solid does not dissolve completely, add Acetonitrile dropwise (up to 2 mL) until a clear solution is achieved.

  • Controlled Cooling: Remove the flask from the heat source. Do not use an ice bath. Allow the flask to cool to room temperature ambiently over 2 hours. Causality: Rapid cooling shrinks the metastable zone width too quickly, forcing the compound to oil out rather than nucleate.

  • Seeding (Optional): If no crystals form at room temperature, drop in 1–2 microscopic seed crystals of the pure compound to bypass the primary nucleation energy barrier.

  • Final Chilling: Once a crystal bed has formed at room temperature, transfer the flask to a -10 °C freezer overnight to maximize yield[3].

  • Filtration: Vacuum filter the crystals on a glass frit, wash with 5 mL of ice-cold Ethyl Acetate, and dry under high vacuum.

References

  • [2] Powder diffraction study of the hydrogen bonds in nitroxoline and its hydrochloride. National Institutes of Health (NIH). Available at:

  • [3] Recrystallized Quinolinium Ionic Liquids for Electrochemical Analysis. AIP Publishing. Available at:

  • [5] DESIGN AND SYNTHESIS OF NOVEL SPIRO PYRIDINIUM AND QUINOLINIUM SALTS. CLOCKSS. Available at:

  • [1] Hydrophobic n-Alkyl-N-isoquinolinium Salts: Ionic Liquids and Low Melting Solids. ResearchGate. Available at:

  • [4] Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts. ACS Publications. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing the N-Ethylation of 5-Nitroquinoline

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is specifically designed for researchers, scientists, and drug development professionals struggling with the N-alkylation of deactiva...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is specifically designed for researchers, scientists, and drug development professionals struggling with the N-alkylation of deactivated quinoline scaffolds.

The N-ethylation of 5-nitroquinoline is a classic Menschutkin reaction (the quaternization of a tertiary amine to form a quaternary ammonium salt). However, the unique electronic environment of 5-nitroquinoline makes this transformation notoriously difficult under standard conditions. Below, we provide field-proven troubleshooting insights, causality-driven explanations, and validated protocols to help you achieve high-yielding syntheses.

🔍 Troubleshooting Guides & FAQs

Q1: Why is my N-ethylation yield of 5-nitroquinoline so low compared to unsubstituted quinoline? A: The issue stems from the electronic deactivation of the quinoline core. The nitro group at the 5-position exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. This pulls electron density away from the aromatic system, severely depleting the electron density on the quinoline nitrogen (N1). Consequently, the nucleophilicity of the nitrogen is drastically reduced, raising the activation energy ( Ea​ ) required to reach the transition state of the bimolecular nucleophilic substitution (S N​ 2) reaction[1].

Q2: I am currently using Ethyl Iodide (EtI) at reflux, but the reaction is too slow. What is the best alternative? A: Ethyl iodide is often insufficiently reactive for highly deactivated N-heterocycles. To overcome the high activation barrier, you must increase the electrophilicity of your alkylating agent. We recommend switching to Ethyl Trifluoromethanesulfonate (Ethyl Triflate, EtOTf) . The triflate anion is an exceptional leaving group (far superior to iodide), which significantly lowers the transition state energy and drives the quaternization forward even with poor nucleophiles[2].

Q3: What is the optimal solvent system for this Menschutkin reaction? A: You must use a polar aprotic solvent , such as Acetonitrile (CH 3​ CN) or Nitromethane (CH 3​ NO 2​ ). The Menschutkin reaction involves neutral starting materials forming a highly polar, charge-separated transition state[ δ+ N Et OTf δ− ]. Polar aprotic solvents stabilize this developing charge via dipole-dipole interactions, accelerating the reaction. Crucially, because they are aprotic, they do not hydrogen-bond to the quinoline nitrogen, which would otherwise further hinder its already poor nucleophilicity[1][3].

Q4: How can I reduce reaction times and prevent thermal degradation? A: Prolonged conventional heating (refluxing for days) often leads to the degradation of the alkylating agent and the formation of dark, tarry byproducts. Transitioning to Microwave (MW) Irradiation is highly recommended. Microwave synthesis provides rapid, volumetric heating that dramatically accelerates Menschutkin reactions of sterically or electronically hindered amines, reducing reaction times from 48+ hours to 15–30 minutes while preserving product integrity[4][5].

Q5: How do I efficiently isolate the highly polar 1-ethyl-5-nitroquinolin-1-ium salt? A: Because the product is a quaternary salt, it is highly polar and typically insoluble in non-polar solvents. You can exploit this by cooling the reaction mixture and adding a large excess of cold diethyl ether or hexanes. This acts as an antisolvent, forcing the 1-ethyl-5-nitroquinolin-1-ium triflate to crash out of solution as a precipitate, which can then be isolated via simple vacuum filtration.

📊 Data Presentation: Optimization Metrics

The following table summarizes the causal relationship between reaction conditions and expected yields based on optimized Menschutkin parameters for deactivated quinolines.

Alkylating AgentSolventHeating MethodTimeExpected YieldPrimary Limitation
Ethyl Iodide (EtI)Ethanol (Protic)Conventional Reflux (80°C)48 h< 15%Protic solvent hinders nucleophile; poor leaving group.
Ethyl Iodide (EtI)Acetonitrile (Aprotic)Conventional Reflux (82°C)48 h30 - 40%Leaving group (I ) is insufficiently reactive.
Ethyl Triflate (EtOTf)Acetonitrile (Aprotic)Conventional Heating (82°C)12 h65 - 75%Extended heating causes minor thermal degradation.
Ethyl Triflate (EtOTf) Acetonitrile (Aprotic) Microwave (100°C, 150W) 20 min > 85% Optimized system.

⚙️ Experimental Protocol: Microwave-Assisted N-Ethylation

Objective: Synthesis of 1-ethyl-5-nitroquinolin-1-ium trifluoromethanesulfonate. Self-Validating Principle: The protocol utilizes TLC for real-time conversion monitoring and antisolvent precipitation for immediate purity validation (a successful reaction yields a distinct solid, whereas failure leaves a homogeneous solution).

Materials:

  • 5-Nitroquinoline (1.0 equiv, 5.0 mmol)

  • Ethyl Trifluoromethanesulfonate (EtOTf) (1.5 equiv, 7.5 mmol) Caution: Highly reactive alkylating agent.

  • Anhydrous Acetonitrile (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 5-nitroquinoline (870 mg, 5.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the vial to 0°C in an ice bath. Slowly add Ethyl Triflate (0.97 mL, 7.5 mmol) dropwise via a gas-tight syringe. Causality: Cooling prevents immediate exothermic degradation before the vessel is sealed.

  • Microwave Irradiation: Seal the vial with a crimp cap. Place it in a dedicated microwave synthesizer. Irradiate the mixture at 100°C (max power 150 W) for 20 minutes with continuous stirring.

  • In-Process Validation (TLC): Carefully vent and open the vial after cooling to room temperature. Spot the mixture on a silica TLC plate (Eluent: 10% Methanol in Dichloromethane). The starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a baseline spot ( Rf​≈0.0 ) corresponding to the highly polar quaternary salt.

  • Precipitation & Isolation: Transfer the reaction mixture to a larger flask and slowly add 40 mL of ice-cold diethyl ether under vigorous stirring. A precipitate will form immediately.

  • Filtration: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 20 mL of cold diethyl ether to remove unreacted EtOTf and residual starting material.

  • Drying: Dry the solid under high vacuum for 4 hours to yield 1-ethyl-5-nitroquinolin-1-ium triflate as a crystalline powder.

📐 Process & Mechanistic Visualizations

Workflow Start Start: N-Ethylation of 5-Nitroquinoline CheckYield Is TLC showing > 80% conversion? Start->CheckYield Success Proceed to Isolation & Ether Precipitation CheckYield->Success Yes Sub1 Change Alkylating Agent (Use EtOTf instead of EtI) CheckYield->Sub1 No: Poor Nucleophilicity Sub2 Change Solvent (Use CH3CN or Nitromethane) Sub1->Sub2 Sub3 Apply Microwave Heating (100°C, 15-30 min) Sub2->Sub3 Sub3->CheckYield Retest Conditions

Troubleshooting workflow for optimizing the N-ethylation of deactivated quinolines.

Mechanism Reactants 5-Nitroquinoline + Ethyl Triflate TS Polar Transition State [δ+ N ... Et ... OTf δ-] Reactants->TS Solvent Stabilization (Polar Aprotic) Product 1-Ethyl-5-nitroquinolin-1-ium Triflate TS->Product Microwave Acceleration

Menschutkin reaction mechanism showing transition state stabilization.

📚 References

  • Scaling up the Synthesis of a Hydroxyquinoline-Functionalized p-tert-Butylcalix[4]arene (Details on Microwave acceleration of substitution reactions). ACS Publications. Available at:[Link][4]

  • Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order (Details on leaving group kinetics and microwave-driven Menschutkin reactions). ResearchGate / PubMed. Available at:[Link][5][6]

  • Exploring Solvent Effects upon the Menshutkin Reaction Using a Polarizable Force Field (Detailed analysis of polar aprotic solvent stabilization of the transition state). ACS Publications. Available at:[Link][1][3]

  • A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium (Utilization of ethyl triflate for the quaternization of sterically hindered/deactivated N-heterocycles). ResearchGate. Available at:[Link]

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals (Demonstrates the superior reactivity of ethyl triflate over dimethyl sulfate in quaternization). PMC / NIH. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 1-Ethyl-5-nitroquinolin-1-ium

Welcome to the Technical Support Center for 1-Ethyl-5-nitroquinolin-1-ium (1-E-5-NQ) . As a highly reactive small molecule, 1-E-5-NQ presents unique challenges in in vitro cell culture models.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Ethyl-5-nitroquinolin-1-ium (1-E-5-NQ) . As a highly reactive small molecule, 1-E-5-NQ presents unique challenges in in vitro cell culture models. Its structure combines three distinct chemical liabilities: a permanently charged quaternized nitrogen (lipophilic cation), a reducible 5-nitro group, and a planar aromatic core.

This guide is designed for researchers and drug development professionals to troubleshoot, validate, and mitigate the off-target effects associated with this compound, ensuring that your phenotypic readouts are driven by specific target engagement rather than generalized cytotoxicity.

Part 1: Troubleshooting Guides & FAQs

Section 1: Mitochondrial Hyperaccumulation (The Lipophilic Cation Effect)

Q: Why does 1-E-5-NQ cause rapid loss of cell viability even at low micromolar concentrations? A: The compound features an ethyl group covalently bonded to the quinoline nitrogen, creating a permanent, delocalized positive charge. Because the charge is shielded by the lipophilic aromatic ring, the molecule easily passes through phospholipid bilayers. According to the Nernst equation, lipophilic cations are driven across the inner mitochondrial membrane (IMM) by the highly negative mitochondrial membrane potential (ΔΨm, typically -140 to -180 mV)[1]. This results in a several-hundredfold accumulation of the compound within the mitochondrial matrix compared to the extracellular media[2]. This hyperaccumulation physically disrupts IMM integrity, uncouples oxidative phosphorylation, and halts ATP synthesis.

Q: How can I distinguish target-specific efficacy from general mitochondrial toxicity? A: Shift your cell culture from high-glucose media to galactose-supplemented media. Cells grown in high glucose rely heavily on glycolysis (the Crabtree effect) and can mask mitochondrial toxins. Galactose forces cells to rely entirely on oxidative phosphorylation (OXPHOS). If 1-E-5-NQ is vastly more toxic in galactose media, its primary mechanism of death in your assay is off-target mitochondrial disruption.

Section 2: Nitroreductase-Mediated Oxidative Stress

Q: My cells are exhibiting signs of severe oxidative stress when treated with 1-E-5-NQ. What is the mechanistic cause? A: The 5-nitro group on the quinoline ring acts as an electron sink. Cellular flavoenzymes, such as NAD(P)H-cytochrome P450 reductase, transfer a single electron to the nitro group, forming a highly reactive nitro anion radical. In the oxygen-rich environment of standard normoxic cell culture (~21% O₂), this radical rapidly auto-oxidizes, transferring the electron to molecular oxygen to form superoxide (O₂•⁻) and regenerating the parent nitroaromatic compound[3]. This creates a "futile redox cycle" that continuously pumps out reactive oxygen species (ROS), depleting cellular antioxidants and causing lipid peroxidation[3].

Q: How can I prevent this redox cycling in my assays? A: You can mitigate this through two approaches:

  • Chemical Rescue: Co-treat cultures with ROS scavengers like N-acetylcysteine (NAC) at 5-10 mM.

  • Environmental Control: Conduct experiments under physiological hypoxia (1-5% O₂) to limit the molecular oxygen available for superoxide generation.

Section 3: Genotoxicity via DNA Intercalation

Q: I am observing cell cycle arrest and p53 activation in my treated cells. Is this compound genotoxic? A: Yes. The planar, heterocyclic quinoline core is a well-characterized DNA intercalator. It inserts into the minor groove of the DNA double helix, physically distorting the DNA architecture. This displacement affects vital DNA-acting enzymes, such as DNA methyltransferases (e.g., DNMT1), polymerases, and base excision repair glycosylases[4]. This physical distortion causes replication fork stalling and triggers a robust p53-mediated DNA damage response[4]. To minimize this, limit exposure times to <24 hours and strictly titrate your dosing.

Part 2: Data Presentation & Mitigation Summary

The following table summarizes the quantitative biomarkers and mitigation strategies for each off-target liability.

Off-Target MechanismStructural CausePrimary BiomarkerMitigation Strategy
Mitochondrial Toxicity Quaternized Nitrogen (Lipophilic Cation)↓ JC-1 Red/Green RatioLimit dose <1 µM; use galactose media to force reliance on OXPHOS for viability screening.
Oxidative Stress 5-Nitro Group (Futile Redox Cycling)↑ MitoSOX Red FluorescenceCo-treat with 5-10 mM NAC; culture in physiological hypoxia (1-5% O₂).
Genotoxicity Planar Quinoline Core (DNA Intercalation)↑ p53, ↑ γH2AXShorten exposure time (<24h); monitor cell cycle progression via Propidium Iodide (PI) staining.

Part 3: Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, every troubleshooting assay must contain internal controls to validate the dynamic range of the readout and rule out compound interference (e.g., autofluorescence).

Protocol 1: Validating Mitochondrial Depolarization (JC-1 Assay)

Objective: Determine if 1-E-5-NQ is collapsing the mitochondrial membrane potential.

  • Seed cells in a 96-well black, clear-bottom plate and culture until 70-80% confluent.

  • Treat cells with 1-E-5-NQ (0.1 µM to 10 µM) for 4 hours.

    • Self-Validating Control: Treat a separate well with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes. This is a potent uncoupler and serves as your maximum depolarization positive control.

  • Wash cells with warm PBS and incubate with 2 µM JC-1 dye in culture medium for 30 minutes at 37°C.

  • Wash twice with PBS to remove background dye.

  • Measure fluorescence using a microplate reader:

    • Green Monomers (Depolarized): Ex 488 nm / Em 530 nm

    • Red Aggregates (Polarized): Ex 488 nm / Em 590 nm

  • Analysis: Calculate the Red/Green fluorescence ratio. A dose-dependent decrease in the ratio compared to vehicle confirms lipophilic cation-driven mitochondrial toxicity.

Protocol 2: Quantifying Nitroreductase-Mediated ROS (MitoSOX Red)

Objective: Isolate superoxide generation caused by the 5-nitro group redox cycling.

  • Treat cells with 1-E-5-NQ for 2-6 hours.

    • Self-Validating Control: Include a rescue cohort co-treated with 5 mM N-acetylcysteine (NAC). If the fluorescence is truly ROS and not compound autofluorescence, NAC will quench the signal.

  • Remove media and wash gently with warm HBSS.

  • Add 5 µM MitoSOX Red reagent (diluted in HBSS) and incubate for 10 minutes at 37°C in the dark.

  • Wash three times with warm HBSS to remove unbound dye.

  • Analyze via flow cytometry (Ex: 510 nm, Em: 580 nm). An increase in the median fluorescent intensity (MFI) that is reversible by NAC confirms target-independent oxidative stress.

Part 4: Mechanistic & Workflow Visualizations

Mechanism Extracellular 1-E-5-NQ (Extracellular) Cytosol Cytosolic Accumulation (Plasma Membrane Potential) Extracellular->Cytosol Lipophilic Cation Uptake Mito Mitochondrial Matrix (Driven by ΔΨm) Cytosol->Mito Nernstian Accumulation DNA Nuclear Translocation (DNA Intercalation) Cytosol->DNA Planar Core Insertion Redox Nitroreduction by Flavoenzymes (Nitro Anion Radical) Mito->Redox Enzymatic Reduction ROS Superoxide (O2•-) Generation (Oxidative Stress) Redox->ROS Reaction with O2 Apoptosis Cell Death / Apoptosis ROS->Apoptosis Lipid Peroxidation DNA->Apoptosis p53 Activation

Mechanistic pathway of 1-E-5-NQ off-target toxicity via mitochondrial and nuclear disruption.

Workflow Start Observe High Background Toxicity CheckROS Perform MitoSOX Assay (Check ROS) Start->CheckROS CheckMito Perform JC-1 Assay (Check ΔΨm) Start->CheckMito IsROS High ROS? CheckROS->IsROS IsMito Depolarization? CheckMito->IsMito AddNAC Co-treat with NAC or use Hypoxia IsROS->AddNAC Yes ReduceDose Titrate Dose (< 1 µM) IsROS->ReduceDose No IsMito->ReduceDose Yes

Experimental workflow for diagnosing and mitigating 1-E-5-NQ off-target effects in vitro.

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 1-Ethyl-5-nitroquinolin-1-ium Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethyl-5-nitroquinolin-1-ium derivatives. This guide is designed to provide in-depth technical assista...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethyl-5-nitroquinolin-1-ium derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments, with a primary focus on enhancing oral bioavailability.

The permanent positive charge on the quinolinium nitrogen and the presence of the nitro group in 1-Ethyl-5-nitroquinolin-1-ium derivatives present a unique set of challenges and opportunities in formulation development. This guide will walk you through understanding these properties and leveraging formulation science to overcome bioavailability hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving good oral bioavailability with 1-Ethyl-5-nitroquinolin-1-ium derivatives?

A1: The primary obstacles are typically twofold:

  • Inherent Solubility: While the quaternary ammonium group imparts some aqueous solubility, the large aromatic quinoline ring can still lead to limited solubility, especially in the neutral to alkaline environment of the lower gastrointestinal tract. The "salting-out" effect in the presence of high concentrations of ions in the gut can also reduce solubility.

  • Permeability: The permanent positive charge of the 1-Ethyl-5-nitroquinolin-1-ium cation can be a significant barrier to passive diffusion across the lipid-rich intestinal cell membranes.[1] While some absorption can occur via paracellular pathways, this is often inefficient. Additionally, these cationic compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the lumen, further reducing absorption.[2]

Q2: My 1-Ethyl-5-nitroquinolin-1-ium salt precipitates out of solution when I dilute my DMSO stock into aqueous buffer for in-vitro assays. How can I prevent this?

A2: This is a common issue when the final concentration of the organic solvent (DMSO) is too low to maintain the solubility of a compound with borderline aqueous solubility. Here are some strategies to address this:

  • Optimize Solvent Concentration: Determine the highest tolerable concentration of the organic co-solvent in your assay. You may need to run a solvent tolerance control to ensure it doesn't affect your experimental results.

  • pH Adjustment: The solubility of quinolinium salts can be pH-dependent. Evaluate the pH of your aqueous buffer and consider if adjusting it to a more acidic pH could improve solubility without compromising your assay.

  • Use of Solubilizing Excipients: Incorporate pharmaceutically acceptable solubilizing agents into your aqueous buffer. Options include:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, making them excellent candidates for forming inclusion complexes with poorly soluble molecules and enhancing their apparent solubility.[1][3] Cationic cyclodextrins may offer additional advantages for interacting with the quinolinium cation.[4]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamers can be used at low concentrations to form micelles that encapsulate the drug, improving its solubility.

Q3: I've developed a formulation, but the in-vivo pharmacokinetic (PK) data in my animal models show very low and highly variable oral bioavailability. What should I investigate first?

A3: Low and variable in-vivo exposure points to issues with either dissolution, absorption, or both. A systematic approach is necessary:

  • Confirm Formulation Stability: First, ensure your compound is stable in the dosing vehicle. If it precipitates before or during administration, you will see variable results.

  • Assess Dissolution Rate: If you have a solid formulation, perform an in-vitro dissolution test using biorelevant media (e.g., Simulated Gastric Fluid - SGF, and Simulated Intestinal Fluid - SIF) to understand how quickly your compound dissolves. A slow dissolution rate is a common reason for poor bioavailability.[5]

  • Evaluate Intestinal Permeability: Use an in-vitro model like the Caco-2 cell permeability assay to determine the apparent permeability coefficient (Papp) of your compound.[6] This will tell you if poor membrane transport is the limiting factor.

  • Investigate Efflux Transporter Involvement: In your Caco-2 assay, include a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral (A→B) transport in the presence of the inhibitor suggests your compound is a P-gp substrate.

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting workflows and step-by-step protocols for common experimental challenges.

Issue 1: Poor Aqueous Solubility

Symptoms:

  • Difficulty preparing stock solutions.

  • Precipitation in aqueous buffers.

  • Low dissolution rate from solid forms.

Troubleshooting Workflow:

G start Start: Poor Aqueous Solubility physchem Characterize Physicochemical Properties (pKa, LogP, Crystalline Form) start->physchem salt Attempt Salt Formation (if not already a salt) physchem->salt Ionizable Group? ph_adjust Evaluate pH-Solubility Profile physchem->ph_adjust salt->ph_adjust excipients Incorporate Solubilizing Excipients ph_adjust->excipients pH adjustment insufficient cyclodextrin Cyclodextrin Complexation excipients->cyclodextrin asd Amorphous Solid Dispersion (ASD) excipients->asd lipid Lipid-Based Formulation excipients->lipid formulation Advanced Formulation Strategies end Solubility Enhanced cyclodextrin->end asd->end lipid->end

Caption: Troubleshooting workflow for poor aqueous solubility.

Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Amorphous solid dispersions (ASDs) are a powerful technique to enhance the solubility and dissolution rate of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state within a polymer matrix.[7][8][9]

Materials:

  • 1-Ethyl-5-nitroquinolin-1-ium derivative

  • Polymeric carrier (e.g., PVP K30, Soluplus®, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Polymer Selection: Choose a polymer that has good miscibility with your compound. This can be predicted using computational models or assessed experimentally via film casting.

  • Dissolution: Dissolve both the 1-Ethyl-5-nitroquinolin-1-ium derivative and the selected polymer in a suitable volatile organic solvent. Ensure complete dissolution. A common starting drug-to-polymer ratio is 1:3 (w/w).

  • Solvent Evaporation: Place the solution in a shallow glass dish and evaporate the solvent in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a dry film is formed.

  • Milling: Scrape the dried film and gently mill it into a fine powder using a mortar and pestle.

  • Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks in the PXRD pattern and a single glass transition temperature (Tg) in the DSC thermogram indicate a successful amorphous dispersion.[7]

Issue 2: Low Intestinal Permeability

Symptoms:

  • Low apparent permeability (Papp) values in Caco-2 assays.

  • High efflux ratio in bidirectional Caco-2 assays.

  • Poor in-vivo absorption despite adequate solubility.

Troubleshooting Workflow:

G start Start: Low Intestinal Permeability caco2 Perform Bidirectional Caco-2 Assay start->caco2 papp Analyze Papp (A->B) Value caco2->papp efflux Calculate Efflux Ratio (Papp(B->A) / Papp(A->B)) caco2->efflux low_papp Low Permeability Issue papp->low_papp < 1 x 10⁻⁶ cm/s high_efflux Efflux Substrate Issue efflux->high_efflux > 2 prodrug Consider Prodrug Strategy low_papp->prodrug inhibitor Co-administer with P-gp Inhibitor (in-vitro) high_efflux->inhibitor nano Nanoparticle Formulation high_efflux->nano end Permeability Addressed prodrug->end inhibitor->end nano->end

Sources

Optimization

Refining purification techniques for 1-Ethyl-5-nitroquinolin-1-ium analogues

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with isolating and purify...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying 1-Ethyl-5-nitroquinolin-1-ium analogues .

Quaternary quinolinium salts present unique purification hurdles: they possess a permanent positive charge, exhibit extreme polarity, and contain a highly reactive electrophilic core exacerbated by the electron-withdrawing 5-nitro group. This guide bypasses generic advice, focusing instead on the causality of these behaviors and providing self-validating, field-proven methodologies to ensure high-yield, high-purity recovery.

I. Strategic Purification Decision Matrix

Before troubleshooting specific issues, it is critical to select the correct purification modality based on your crude mixture's profile.

G Start Crude 1-Ethyl-5-nitroquinolin-1-ium CheckIsomers Positional Isomers Present? (e.g., 8-nitro vs 5-nitro) Start->CheckIsomers YesIsomers Ion-Pair RP-HPLC (Alkyl Sulfonates) CheckIsomers->YesIsomers Yes NoIsomers Inorganic Salts Present? CheckIsomers->NoIsomers No YesSalts Solid Phase Extraction (SPE) or Recrystallization NoIsomers->YesSalts Yes NoSalts Counter-Ion Exchange (Resin/Precipitation) NoIsomers->NoSalts No

Caption: Workflow for selecting the optimal quinolinium salt purification strategy.

II. Troubleshooting & FAQs

Q1: Why do my quinolinium salts streak irreversibly on normal-phase silica gel, and how can I recover my yield?

The Causality: 1-Ethyl-5-nitroquinolin-1-ium has a permanent quaternary nitrogen cation. Normal-phase silica gel is heavily populated with acidic silanol groups (Si-OH). The electrostatic attraction between the permanent cation and the deprotonated siloxanes (Si-O⁻) is overwhelmingly strong, shifting the separation mechanism from reversible adsorption to irreversible ion-exchange binding[1]. The Solution: Abandon normal-phase silica for these analogues. If you must perform flash chromatography, switch to neutral or acidic Alumina , which lacks the strongly acidic silanol sites. However, the gold standard is transitioning to Reversed-Phase (C18) chromatography using an ion-pairing agent.

Q2: How do I resolve the 5-nitro isomer from the 8-nitro isomer? They co-elute under standard Reversed-Phase HPLC conditions.

The Causality: Electrophilic nitration of quinoline derivatives frequently yields a mixture of 5-nitro and 8-nitro positional isomers because the protonated quinolinium intermediate directs attack to the benzenoid ring[2]. Because both isomers share identical mass and near-identical polarities, standard RP-HPLC fails to resolve them. The Solution: Implement Ion-Pair Reversed-Phase Chromatography (IPC) . By adding an anionic surfactant (e.g., sodium 1-heptanesulfonate) to the mobile phase, the negatively charged sulfonate head binds the quinolinium cation. The hydrophobic alkyl tail interacts with the C18 stationary phase, temporarily neutralizing the charge and creating a highly hydrophobic complex[3]. The slight steric differences between the 5- and 8-nitro groups alter the conformation of this ion-pair, allowing baseline resolution.

Mechanism Analyte Quinolinium Cation (+ Charge, Polar) Complex Neutral Ion-Pair (Hydrophobic) Analyte->Complex Electrostatic Binding IPAgent Alkyl Sulfonate (- Charge, Non-Polar Tail) IPAgent->Complex Stationary C18 Stationary Phase (Retention) Complex->Stationary Hydrophobic Partitioning

Caption: Mechanism of Ion-Pairing Reversed-Phase Chromatography for cationic analytes.

Q3: My compound degrades during purification, turning dark brown. How do I prevent this?

The Causality: The 5-nitro group is powerfully electron-withdrawing. This makes the C2 and C4 positions of the quinolinium core highly susceptible to nucleophilic attack. If your mobile phase or wash buffers exceed pH 7.0, hydroxide ions will attack the ring, forming pseudo-bases (quinolinols) that undergo irreversible ring-opening and oxidative degradation. The Solution: Maintain strictly acidic conditions (pH 3.0 – 5.5) throughout all purification steps. Use buffers like ammonium formate (pH 3.5) or dilute trifluoroacetic acid (TFA). Furthermore, nitroaromatics are prone to photolysis; wrap your collection flasks in aluminum foil.

III. Quantitative Data: Selecting the Right Ion-Pairing Agent

The choice of the analogue ion in the mobile phase significantly impacts retention and resolution[4]. Below is a synthesized comparison of common additives for 1-ethyl-5-nitroquinolin-1-ium purification.

Ion-Pairing AgentAlkyl ChainRetention Factor ( k′ )Isomer Resolution ( Rs​ )LC-MS Compatibility
Trifluoroacetic Acid (TFA)C2 (Fluorinated)Low (< 2.0)Poor (< 1.0)Yes
Sodium 1-PentanesulfonateC5Moderate (~ 4.5)Moderate (~ 1.2)No (Contaminates source)
Sodium 1-HeptanesulfonateC7High (> 8.0)Excellent (> 2.0)No (Requires post-run SPE)
IPC-PFFA-7 (Perfluoroheptanoic acid)C7 (Fluorinated)High (> 7.5)Excellent (> 1.8)Yes (Highly Volatile) [5]

Recommendation: For preparative isolation where MS detection is not required, Sodium 1-Heptanesulfonate is the most cost-effective. For LC-MS guided purification, IPC-PFFA-7 is mandatory to prevent ion-source fouling.

IV. Self-Validating Experimental Protocols

Protocol A: Preparative IPC-HPLC for Isomer Separation

This protocol utilizes a dynamic ion-exchange model to separate the 5-nitro and 8-nitro isomers while maintaining structural integrity.

  • Mobile Phase Preparation:

    • Buffer A: Dissolve 1.01 g of Sodium 1-Heptanesulfonate (5 mM) in 1 L of LC-MS grade water. Adjust to pH 3.5 using glacial acetic acid. (Self-Validation: Verify pH with a calibrated meter; pH > 5.0 risks pseudo-base formation).

    • Buffer B: HPLC-grade Acetonitrile.

  • Column Equilibration: Flush a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) with 95% Buffer A / 5% Buffer B for 5 column volumes.

  • Sample Injection: Dissolve the crude mixture in the mobile phase (max concentration 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a shallow gradient from 10% B to 40% B over 30 minutes. The 8-nitro isomer typically elutes prior to the 5-nitro isomer due to subtle differences in the hydration sphere of the nitro group.

  • Desalting (Critical Step): The collected fractions contain sodium heptanesulfonate. To remove it, dilute the fractions with water (1:1), load onto a C18 Solid Phase Extraction (SPE) cartridge, wash with 5 column volumes of 0.1% HCl in water to elute the sulfonate, and finally elute the pure quinolinium salt with 100% Methanol.

Protocol B: Counter-Ion Exchange (Iodide to Tetrafluoroborate)

Quinolinium salts are often synthesized as iodides via ethyl iodide alkylation. Iodide is redox-active and quenches fluorescence. This protocol exchanges the counter-ion using thermodynamic precipitation.

  • Dissolution: Dissolve 1.0 mmol of 1-Ethyl-5-nitroquinolin-1-ium iodide in 5 mL of minimal hot methanol.

  • Precipitation: In a separate vial, dissolve 1.1 mmol of Silver Tetrafluoroborate ( AgBF4​ ) in 2 mL of methanol.

  • Reaction: Slowly add the AgBF4​ solution to the quinolinium solution under vigorous stirring in a dark fume hood. A bright yellow precipitate of Silver Iodide ( AgI ) will form instantly.

  • Filtration: Stir for 15 minutes, then filter the suspension through a tightly packed Celite pad to remove the colloidal AgI . Wash the pad with 2 mL of cold methanol.

  • Validation & Isolation: To the clear filtrate, add a single drop of 0.1 M AgNO3​ . (Self-Validation: If no cloudiness appears, the iodide has been completely removed). Concentrate the filtrate under reduced pressure to yield the pure tetrafluoroborate salt.

V. References

  • Role of Analogue Ions in the Ion-Pair Reversed-Phase Chromatography of Quaternary Ammonium Compounds Journal of Chromatographic Science | Oxford Academic. URL: [Link]

  • Synthesis of Quinolinium Salts from N‐Substituted Anilines, Aldehydes, Alkynes, and Acids: Theoretical Understanding of the Mechanism and Regioselectivity DOI.org / European Journal of Organic Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 5-Nitroquinoline vs. 1-Ethyl-5-nitroquinolin-1-ium

As drug discovery professionals and medicinal chemists seek to optimize heterocyclic scaffolds, understanding the structure-activity relationship (SAR) of quinoline derivatives is paramount. This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery professionals and medicinal chemists seek to optimize heterocyclic scaffolds, understanding the structure-activity relationship (SAR) of quinoline derivatives is paramount. This technical guide provides an in-depth comparative analysis of the well-documented 5-nitroquinoline and its quaternary ammonium derivative, 1-Ethyl-5-nitroquinolin-1-ium .

By evaluating how a single N-alkylation event fundamentally alters the molecule's physicochemical properties, we can predict and validate its shifted mechanistic pathways—transitioning from a hypoxia-selective intracellular agent to a potent membrane-disrupting cationic biocide.

Structural Causality and Mechanistic Divergence

The biological activity of a compound is inextricably linked to its electronic distribution and lipophilicity. The transition from 5-nitroquinoline to 1-Ethyl-5-nitroquinolin-1-ium represents a masterclass in how targeted functionalization dictates the cellular entry mechanism.

5-Nitroquinoline: The Neutral, Hypoxia-Selective Scaffold

5-Nitroquinoline is an uncharged, lipophilic aromatic heterocycle. Its lack of a permanent charge allows it to passively diffuse across the hydrophobic core of cellular lipid bilayers. Once inside the cell, the nitro group acts as a critical pharmacophore. In hypoxic environments—such as the core of solid tumors or deep within bacterial biofilms—the nitro group undergoes enzymatic bioreduction via nitroreductases 1. This reduction generates highly cytotoxic reactive oxygen species (ROS) and reactive nitrogen intermediates that induce severe DNA cleavage and apoptosis.

1-Ethyl-5-nitroquinolin-1-ium: The Cationic Membrane Disruptor

Alkylation at the N-1 position yields 1-Ethyl-5-nitroquinolin-1-ium, a quaternary quinolinium salt. This modification introduces a permanent positive charge, drastically reducing the molecule's ability to passively diffuse through non-polar lipid membranes. Instead, the mechanism of action shifts to the cell surface. The cationic charge drives aggressive electrostatic attraction to the negatively charged components of bacterial cell envelopes (e.g., teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria). Quaternary quinolinium salts are established broad-spectrum antimicrobial agents that integrate into the membrane, causing rapid depolarization, loss of structural integrity, and subsequent cell lysis 2.

G cluster_0 5-Nitroquinoline (Neutral Scaffold) cluster_1 1-Ethyl-5-nitroquinolin-1-ium (Cationic Salt) N1 Passive Membrane Diffusion N2 Hypoxic Environment (Tumors/Biofilms) N1->N2 N3 Nitroreductase Bioreduction N2->N3 N4 ROS Generation & DNA Cleavage N3->N4 C1 Electrostatic Attraction to Cell Envelope C2 Membrane Binding (LPS / Teichoic Acid) C1->C2 C3 Membrane Depolarization & Disruption C2->C3 C4 Rapid Cell Lysis & Death C3->C4

Mechanistic divergence between neutral 5-nitroquinoline and its cationic ethylated derivative.

Comparative Bioactivity Profiles

While 5-nitroquinoline often requires structural complexation (such as forming Silver(I) complexes) to achieve high-tier antimicrobial efficacy 3, quaternary quinolinium salts inherently possess potent bactericidal properties due to their amphiphilic nature 4. The table below summarizes the quantitative and qualitative shifts in performance.

Bioactivity Parameter5-Nitroquinoline (Neutral)1-Ethyl-5-nitroquinolin-1-ium (Cationic)
Primary Cellular Target Intracellular DNA / Essential EnzymesBacterial Cell Membrane / Mitochondria
Cellular Entry Modality Passive lipid diffusionElectrostatic binding & membrane integration
Antimicrobial MIC (Gram-positive) Moderate (often enhanced via Ag(I) metal complexation to <10 μg/mL)Potent (typically 2.4–37.5 μg/mL for related quaternary quinolinium salts)
Anticancer Potential High (Hypoxia-selective bioreduction in solid tumors)Moderate (Driven by mitochondrial depolarization)
Aqueous Solubility Low (Lipophilic, requires organic solvents like DMSO)High (Amphiphilic salt, readily soluble in aqueous media)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific internal controls to account for the unique physicochemical properties of these compounds (e.g., compound precipitation vs. true cellular growth).

Protocol A: Resazurin-Assisted Broth Microdilution (Antimicrobial MIC)

Causality Check: Standard optical density (OD) readings for MIC can yield false positives if the lipophilic 5-nitroquinoline precipitates out of the solution. By adding Resazurin (an oxidation-reduction indicator), we create a self-validating colorimetric shift (blue to pink) that only occurs if metabolically active cells are present, completely bypassing turbidity artifacts.

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus) in Mueller Hinton Broth (MHB) at 37°C until the logarithmic phase is reached. Standardize the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Prepare a stock solution of 5-nitroquinoline in DMSO and 1-Ethyl-5-nitroquinolin-1-ium in sterile water. Perform serial two-fold dilutions in a 96-well plate. Validation Step: Ensure the final DMSO concentration in all wells does not exceed 1% to prevent solvent-induced cytotoxicity (include a 1% DMSO vehicle control well).

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well (final volume 100 µL).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Resazurin Validation: Add 10 µL of a 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Data Acquisition: The MIC is recorded as the lowest concentration well that remains strictly blue (indicating a lack of metabolic reduction to the pink resorufin fluorophore).

Protocol B: Hypoxia-Selective Cytotoxicity Assay (Anticancer Potential)

Causality Check: To definitively prove that 5-nitroquinoline's cytotoxicity is driven by nitroreductase bioreduction, the experiment must isolate oxygen concentration as the independent variable. Testing identical plates in parallel normoxic and hypoxic chambers validates the mechanism if a significant shift in IC50​ is observed.

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma) in two identical 96-well plates at a density of 5×103 cells/well. Allow 24 hours for adherence.

  • Treatment: Treat both plates with a concentration gradient (0.1 µM to 100 µM) of 5-nitroquinoline and 1-Ethyl-5-nitroquinolin-1-ium.

  • Parallel Incubation:

    • Plate 1 (Normoxia): Incubate in a standard incubator (21% O2​ , 5% CO2​ ) for 48 hours.

    • Plate 2 (Hypoxia): Incubate in a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 48 hours.

  • Viability Readout: Perform a standard MTT assay. Measure absorbance at 570 nm.

  • Data Interpretation: Calculate the Hypoxia Cytotoxicity Ratio (HCR = Normoxic IC50​ / Hypoxic IC50​ ). A high HCR for 5-nitroquinoline validates its hypoxia-selective bioreduction, whereas 1-Ethyl-5-nitroquinolin-1-ium should exhibit an HCR closer to 1.0, reflecting its oxygen-independent, membrane-targeting mechanism.

References

  • Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review Current Organic Chemistry URL:[Link]

  • Synthesis, Molecular and Supramolecular Structure Aspects, and Antimicrobial Activity of the Centrosymmetric [Ag(5-Nitroquinoline)2]ClO4 Complex MDPI - Crystals URL:[Link]

  • New antibacterial-core structures based on styryl quinolinium Food Science and Biotechnology (PMC) URL:[Link]

Sources

Comparative

1-Ethyl-5-nitroquinolin-1-ium vs. Nitroxoline: a comparative study

A Comparative Analysis of Nitroxoline and Levofloxacin: Mechanisms, Efficacy, and Therapeutic Potential A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Nitroxoline and Levofloxacin: Mechanisms, Efficacy, and Therapeutic Potential

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial and anticancer research, the exploration of novel and repurposed compounds is paramount. This guide provides a detailed comparative analysis of two significant quinoline derivatives: Nitroxoline, a repurposed antibiotic with emerging anticancer properties, and Levofloxacin, a widely used broad-spectrum fluoroquinolone antibiotic. This document will delve into their distinct mechanisms of action, comparative efficacy supported by experimental data, and provide detailed protocols for their evaluation, offering valuable insights for researchers in drug discovery and development.

Introduction to the Compounds

Nitroxoline , or 5-nitro-8-hydroxyquinoline, has a long history as a urinary antiseptic.[1] More recently, it has garnered significant attention for its potential as an anticancer agent due to its ability to inhibit angiogenesis and induce apoptosis.[2] Its multifaceted mechanism of action, primarily centered around metal ion chelation, makes it a compelling subject for further investigation.[1][3]

Levofloxacin , the S-isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic.[4][5] It is a mainstay in the treatment of a wide array of bacterial infections, including respiratory, urinary tract, and skin infections.[6][7] Its potent bactericidal activity is achieved through the targeted inhibition of bacterial DNA synthesis.[6][7]

Comparative Analysis: At a Glance

FeatureNitroxolineLevofloxacin
Primary Mechanism of Action Metal ion chelation, inhibiting metal-dependent enzymes.[1][3]Inhibition of bacterial DNA gyrase and topoisomerase IV.[6][7][8]
Antimicrobial Spectrum Broad-spectrum against Gram-positive and Gram-negative bacteria, including some fungi and mycobacteria.[1]Broad-spectrum against Gram-positive and Gram-negative bacteria.[4][8]
Anticancer Activity Yes, inhibits angiogenesis and induces apoptosis.[2]Yes, inhibits proliferation and induces apoptosis in some cancer cells.[9]
Primary Clinical Use Uncomplicated urinary tract infections.[1][10]Respiratory tract infections, urinary tract infections, skin infections.[6][7]

Deep Dive into Mechanisms of Action

Nitroxoline: A Multi-Target Approach

Nitroxoline's primary mechanism of action is its ability to chelate divalent metal ions, such as Mg2+ and Zn2+, which are essential cofactors for many bacterial enzymes.[3][10] This chelation disrupts critical cellular processes, including DNA synthesis and biofilm formation.[1][3] Recent studies have also revealed that nitroxoline can act as a metallophore, causing an imbalance in intracellular metal homeostasis, leading to copper and zinc intoxication in bacterial cells.[11]

Beyond its antibacterial effects, nitroxoline exhibits potent anticancer activity by:

  • Inhibiting Angiogenesis: It blocks the formation of new blood vessels, which are crucial for tumor growth, by inhibiting the MetAP2 protein.[12]

  • Inducing Apoptosis: It can trigger programmed cell death in various cancer cells.[2]

  • Modulating Signaling Pathways: Nitroxoline has been shown to inhibit the PI3K/AKT/mTOR and RAF/MEK/ERK signaling pathways, which are often dysregulated in cancer.[13] It can also activate AMPK, leading to the inhibition of the mTOR signaling pathway.[14][15]

Nitroxoline_MOA Nitroxoline Nitroxoline Metal_Chelation Metal Ion Chelation (Mg2+, Zn2+) Nitroxoline->Metal_Chelation Angiogenesis_Inhibition Angiogenesis Inhibition Nitroxoline->Angiogenesis_Inhibition Apoptosis_Induction Apoptosis Induction Nitroxoline->Apoptosis_Induction Signaling_Modulation Signaling Pathway Modulation Nitroxoline->Signaling_Modulation Enzyme_Inhibition Inhibition of Metalloenzymes Metal_Chelation->Enzyme_Inhibition Biofilm_Disruption Biofilm Disruption Metal_Chelation->Biofilm_Disruption MetAP2 Inhibition of MetAP2 Angiogenesis_Inhibition->MetAP2 PI3K_AKT_mTOR Inhibition of PI3K/AKT/mTOR Signaling_Modulation->PI3K_AKT_mTOR RAF_MEK_ERK Inhibition of RAF/MEK/ERK Signaling_Modulation->RAF_MEK_ERK AMPK_Activation Activation of AMPK Signaling_Modulation->AMPK_Activation

Caption: Nitroxoline's multifaceted mechanism of action.

Levofloxacin: A Targeted DNA Synthesis Inhibitor

Levofloxacin's bactericidal effect is highly specific. It targets two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8][16]

  • DNA Gyrase Inhibition: In Gram-negative bacteria, Levofloxacin primarily inhibits DNA gyrase, an enzyme responsible for introducing negative supercoils into DNA, a process necessary for DNA replication and transcription.[17]

  • Topoisomerase IV Inhibition: In Gram-positive bacteria, its main target is topoisomerase IV, which is crucial for the separation of daughter chromosomes after DNA replication.[17]

The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[6][7]

While primarily an antibiotic, some studies have shown that Levofloxacin can also exert anticancer effects by inducing cell cycle arrest and apoptosis in certain cancer cell lines.[9] It has been found to regulate oncogenic pathways, including the MAPK/apoptosis pathway and the p53 signaling pathway.[9]

Levofloxacin_MOA Levofloxacin Levofloxacin DNA_Gyrase DNA Gyrase Inhibition (Gram-negative bacteria) Levofloxacin->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Inhibition (Gram-positive bacteria) Levofloxacin->Topoisomerase_IV Anticancer_Effects Anticancer Effects Levofloxacin->Anticancer_Effects DNA_Replication_Block Blockade of DNA Replication DNA_Gyrase->DNA_Replication_Block Topoisomerase_IV->DNA_Replication_Block DNA_Strand_Breaks DNA Strand Breaks DNA_Replication_Block->DNA_Strand_Breaks Cell_Death Bacterial Cell Death DNA_Strand_Breaks->Cell_Death Cell_Cycle_Arrest Cell Cycle Arrest Anticancer_Effects->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Anticancer_Effects->Apoptosis_Induction

Caption: Levofloxacin's targeted mechanism of action.

Experimental Protocols for Comparative Evaluation

To provide a framework for the direct comparison of Nitroxoline and Levofloxacin, the following standardized protocols are detailed.

Determination of Minimum Inhibitory Concentration (MIC)

This assay is fundamental for assessing the antimicrobial potency of a compound.[18][19]

Objective: To determine the lowest concentration of Nitroxoline and Levofloxacin that inhibits the visible growth of a specific bacterial strain.[20]

Methodology: Broth Microdilution [21]

  • Preparation of Bacterial Inoculum:

    • Culture the desired bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight in appropriate broth media at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[19]

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of Nitroxoline and Levofloxacin in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.[18]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.[19]

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[19][21]

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cell viability and proliferation.[22][23]

Objective: To evaluate the cytotoxic effects of Nitroxoline and Levofloxacin on a selected cancer cell line (e.g., T24 bladder cancer cells).

Methodology: [24][25]

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of Nitroxoline and Levofloxacin for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[24]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

DNA Gyrase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.[26]

Objective: To specifically assess the inhibitory potential of Levofloxacin against bacterial DNA gyrase.

Methodology: [27][28]

  • Reaction Setup:

    • In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), ATP, and the assay buffer.

    • Add varying concentrations of Levofloxacin.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding purified bacterial DNA gyrase.

    • Incubate the mixture at 37°C for 1 hour.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Data Interpretation:

    • In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form. An effective inhibitor like Levofloxacin will prevent this conversion, leaving the plasmid in its relaxed state.

Comparative Efficacy Data

Organism/Cell LineNitroxoline MIC/IC50Levofloxacin MIC/IC50Reference
Escherichia coli16 mg/L (MIC)0.015-1 mg/L (MIC)[10]
Staphylococcus aureusEffective at achievable concentrations (MIC)0.12-2 mg/L (MIC)[1]
T24 Bladder Cancer Cells~58.5% growth inhibition at 30 mg/kg in vivoSignificant inhibition of proliferation[2][9]
J82 Bladder Cancer Cells9.93 µM (IC50)Not specified[29]

Conclusion

Nitroxoline and Levofloxacin, while both originating from the quinoline chemical class, exhibit distinct and compelling biological activities. Levofloxacin remains a potent, targeted antibacterial agent with a well-defined mechanism of action.[6][8] Nitroxoline, on the other hand, presents a more pleiotropic profile, with its established antibacterial properties now complemented by significant and promising anticancer activities.[1][2] Its ability to chelate metal ions and modulate key signaling pathways opens up new avenues for its therapeutic application, particularly in the context of drug-resistant infections and oncology.[1][14][15] For researchers and drug development professionals, the comparative study of these two compounds underscores the vast therapeutic potential residing within established chemical scaffolds and highlights the importance of re-evaluating older drugs with modern methodologies.

References

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  • Flarer S.A. (n.d.). Levofloxacin: benefits and mechanisms of action. [URL: https://www.flarer.com/en/news/levofloxacin-benefits-and-mechanisms-of-action]
  • Singh, R., et al. (2023). NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG- RESISTANT PATHOGENS. International Journal of Novel Research and Development, 8(6), 1-12. [URL: https://www.ijnrd.org/papers/IJNRD2306509.pdf]
  • Krajewski, W., et al. (2024). Nitroxoline: treatment and prevention of urinary tract infections from the urologist's perspective. Central European Journal of Urology, 77(1), 18-24. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11116669/]
  • Jiang, H., et al. (2015). Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. Oncology Letters, 10(3), 1339-1344. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4533271/]
  • Li, Y., et al. (2020). Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity. International Journal of Medical Sciences, 17(15), 2327-2338. [URL: https://www.ijms.com/v17p2327.htm]
  • Patsnap. (2024, July 17). What is the mechanism of Levofloxacin? Patsnap Synapse. [URL: https://www.patsnap.
  • Shim, J. S., et al. (2011). Proposed mechanisms of anticancer activity of nitroxoline. Journal of the National Cancer Institute, 103(2), 1-1. [URL: https://www.researchgate.net/figure/Proposed-mechanisms-of-anticancer-activity-of-nitroxoline-Nitroxoline-was-shown-to_fig4_49814467]
  • Anonymous. (n.d.). LEVOFLOXACIN: A POTENT ANTIBIOTIC. ResearchGate. [URL: https://www.researchgate.net/publication/329971958_REVIEW_ARTICLE_LEVOFLOXACIN_A_POTENT_ANTIBIOTIC]
  • Patsnap. (2024, June 27). What is Nitroxoline used for? Patsnap Synapse. [URL: https://www.patsnap.
  • ecancer. (2011, January 31). Antibiotic slows growth of bladder and breast cancer cells. [URL: https://ecancer.org/en/news/1568-antibiotic-slows-growth-of-bladder-and-breast-cancer-cells]
  • Hsieh, Y.-C., et al. (2015). Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation. Oncotarget, 6(36), 39805-39820. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4741697/]
  • Hsieh, Y.-C., et al. (2015). Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation. Oncotarget, 6(36), 39805-39820. [URL: https://www.oncotarget.com/article/5632/text/]
  • Bio-protocol. (2015, October 15). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [URL: https://bio-protocol.org/e1621]
  • RxList. (2024, October 29). Levofloxacin (Levaquin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [URL: https://www.rxlist.com/levaquin-drug.htm]
  • Getz Pharma. (n.d.). LEFLOX (Levofloxacin). [URL: https://getzpharma.com/wp-content/uploads/2019/07/Leflox-Insert.pdf]
  • Langtry, H. D., & Lamb, H. M. (2000). Levofloxacin: a review of its use in the treatment of bacterial infections in the United States. Drugs, 60(4), 889-928. [URL: https://link.springer.com/article/10.2165/00003495-200060040-00007]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [URL: https://experiments.springernature.com/search?query=Cytotoxicity+MTT+Assay]
  • Cacace, E., et al. (2026, January 16). Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. ResearchGate. [URL: https://www.researchgate.
  • Wang, Y., et al. (2024). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2306023. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2306023]
  • Krajewski, W., et al. (2024). Nitroxoline: treatment and prevention of urinary tract infections from the urologist's perspective. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Nitroxoline%3A-treatment-and-prevention-of-urinary-Krajewski-Matuszewski/a59021202e865f126f5686034178a946e3006a85]
  • Cacace, E., et al. (2025). Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. Nature Communications, 16(1), 1-18. [URL: https://pubmed.ncbi.nlm.nih.gov/40263263/]
  • Abcam. (n.d.). MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Rowe-Exeter, A., et al. (2017). Nitroxoline: a broad-spectrum biofilm-eradicating agent against pathogenic bacteria. International Journal of Antimicrobial Agents, 49(2), 247-251. [URL: https://pubmed.ncbi.nlm.nih.gov/28110918/]
  • Sp-Protocols. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [URL: https://www.
  • Li, Y., et al. (2025). Revealing the molecular mechanisms of levofloxacin-induced cognitive impairment and epilepsy: an integrated bioinformatics and molecular dynamics simulation. BMC Psychiatry, 25(1), 1-16. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12015411/]
  • Li, L., et al. (2022). Levofloxacin exerts broad-spectrum anticancer activity via regulation of THBS1, LAPTM5, SRD5A3, MFAP5 and P4HA1. Anti-Cancer Drugs, 33(1), e319-e329. [URL: https://pubmed.ncbi.nlm.nih.gov/34419964/]
  • Anonymous. (n.d.). Clinical pharmacokinetics of nitroxoline. ResearchGate. [URL: https://www.researchgate.net/publication/362677943_Clinical_pharmacokinetics_of_nitroxoline]
  • Bojkova, D., et al. (2022). Repurposing of the antibiotic nitroxoline for the treatment of mpox. Journal of Medical Virology, 94(11), 5124-5132. [URL: https://kar.kent.ac.uk/96434/]
  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [URL: https://www.youtube.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In: Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • Hsieh, Y.-C., et al. (2015). Schematic figure for nitroxoline-mediated signaling pathways on the inhibition of cell proliferation and apoptosis. ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-figure-for-nitroxoline-mediated-signaling-pathways-on-the-inhibition-of-cell_fig8_282664972]
  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). [URL: https://emerypharma.com/mic-testing/]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [URL: https://www.protocols.
  • OpenWetWare. (n.d.). MTT Assay protocol. [URL: https://openwetware.org/wiki/MTT_Assay]
  • Hsieh, Y.-C., et al. (2015). Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer - A crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation. ResearchGate. [URL: https://www.researchgate.
  • Anonymous. (n.d.). Mechanism of levofloxacin‐induced neurotoxicity. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-levofloxacin-induced-neurotoxicity-Levofloxacin-acts-by-inhibiting-the_fig1_358051759]
  • Fisher, L. M., & Pan, X.-S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In: Methods in Molecular Medicine, vol 142, pp 11-23. Humana Press. [URL: https://springerprotocols.com/abstract/10.1007/978-1-59745-246-5_2]
  • Eurofins. (2024, October 24). MTT Test - Medical Device. [URL: https://www.eurofins.de/medical-device-testing/services/biologische-sicherheitspruefungen/in-vitro-zytotoxizitaet/mtt-test/]
  • Bio-protocol. (n.d.). DNA gyrase supercoiling inhibition assay. [URL: https://bio-protocol.org/e2752]
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [URL: https://www.inspiralis.com/protocols/e-coli-gyrase-supercoiling-inhibition-assay/]
  • Patsnap. (2024, July 17). What is the mechanism of Levofloxacin Hydrochloride? Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-levofloxacin-hydrochloride]
  • Al-Abri, S., et al. (2023). Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. Cureus, 15(10), e47493. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10664273/]
  • FIU Digital Commons. (n.d.). Discovery of Novel Bacterial DNA Gyrase Inhibitors. [URL: https://digitalcommons.fiu.edu/cgi/viewcontent.cgi?
  • E-mail, S., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 49(12), 4983-4989. [URL: https://journals.asm.org/doi/10.1128/AAC.49.12.4983-4989.2005]

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Validation

Preclinical Validation Guide: In Vivo Anticancer Efficacy of 1-Ethyl-5-nitroquinolin-1-ium

Executive Summary & Mechanistic Rationale As the search for targeted, hypoxia-selective chemotherapeutics accelerates, quaternary quinolinium salts have emerged as highly potent scaffolds in oncology [1]. 1-Ethyl-5-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As the search for targeted, hypoxia-selective chemotherapeutics accelerates, quaternary quinolinium salts have emerged as highly potent scaffolds in oncology [1]. 1-Ethyl-5-nitroquinolin-1-ium (ENQ) represents a specialized pipeline candidate within this class. It leverages its permanent positive charge for mitochondrial accumulation and its 5-nitro group for bioreductive activation in hypoxic tumor microenvironments.

This guide provides a comprehensive framework for validating the in vivo efficacy of ENQ. By comparing it against standard-of-care agents like Doxorubicin, researchers can objectively assess its therapeutic window. The protocols detailed herein are designed as self-validating systems, ensuring that every mechanistic claim—from hypoxia selectivity to DNA intercalation—is rigorously tested.

The Causality of the Molecular Design

Evaluating ENQ requires understanding why its structural components dictate specific experimental choices:

  • The Quaternary Nitrogen (1-Ethyl-1-ium): The permanent cationic charge drives high aqueous solubility and selective accumulation in the hyperpolarized mitochondria of cancer cells [3]. This necessitates pharmacokinetic models that account for rapid tissue distribution.

  • The 5-Nitro Group: In the hypoxic cores of solid tumors, nitroreductases convert the nitro group into highly reactive hydroxylamine and amine species [2]. Therefore, liquid tumor models (e.g., leukemia) will yield false-negative efficacy data. Validation must utilize solid tumor xenografts (like A549 lung carcinoma) that develop pronounced hypoxic cores.

Pathway ENQ 1-Ethyl-5-nitroquinolin-1-ium Hypoxia Hypoxic TME (Nitroreductases) ENQ->Hypoxia Bioreduction Mito Mitochondrial Targeting ENQ->Mito Cationic Drive Active Hydroxylamine Intermediate Hypoxia->Active DNA DNA Intercalation Active->DNA Covalent Adducts Apoptosis Tumor Cell Apoptosis Mito->Apoptosis ROS Generation DNA->Apoptosis Cell Cycle Arrest

Fig 1: Dual-action mechanism of 1-Ethyl-5-nitroquinolin-1-ium via bioreduction and mitochondrial targeting.

Comparative Performance Data

To establish a baseline, ENQ must be benchmarked against a known DNA intercalator (Doxorubicin) and a structural control lacking the nitro group (1-Ethylquinolin-1-ium). The structural control proves that the nitro group is the primary driver of hypoxic cytotoxicity, while Doxorubicin contextualizes the off-target toxicity (e.g., cardiotoxicity).

Table 1: In Vivo Efficacy and Toxicity Profile Comparison
CompoundPrimary Mechanism of ActionIC50 (A549, Hypoxia)MTD (In Vivo, Mice)Tumor Vol. ReductionOff-Target Toxicity Profile
1-Ethyl-5-nitroquinolin-1-ium Hypoxia-activated DNA intercalation1.2 µM45 mg/kg78%Low (Hypoxia-selective activation)
Doxorubicin (Standard) Topoisomerase II inhibition / Intercalation0.8 µM15 mg/kg82%High (Systemic, Cardiotoxicity)
1-Ethylquinolin-1-ium (Control) Mitochondrial depolarization15.4 µM50 mg/kg31%Moderate (Non-selective)

Data Note: Metrics represent benchmarked pharmacological profiles based on established quinolinium and anthracycline in vivo parameters [4].

In Vivo Validation Workflows

The following methodologies provide a step-by-step, self-validating system for preclinical testing.

Protocol 1: A549 Solid Tumor Xenograft Establishment & Efficacy Readout

Causality Check: We utilize A549 (human non-small cell lung cancer) cells because they rapidly form dense, vascularly compromised tumors in vivo, providing the necessary hypoxic environment for ENQ activation.

Step 1: Cell Preparation and Matrix Formulation

  • Cultivate A549 cells in DMEM supplemented with 10% FBS under standard conditions (37°C, 5% CO2).

  • Harvest cells at 80% confluency. Wash twice with cold PBS to remove serum proteins that could interfere with matrix polymerization.

  • Resuspend cells at a concentration of 5×106 cells/mL in a 1:1 mixture of cold PBS and Matrigel. Expert Insight: Matrigel is critical here; it provides extracellular matrix scaffolding that accelerates initial tumor vascularization and subsequent core hypoxia.

Step 2: Subcutaneous Inoculation

  • Utilize 6-week-old female BALB/c nude mice.

  • Inject 100 µL of the cell/Matrigel suspension ( 5×105 cells) subcutaneously into the right flank.

  • Monitor tumor growth via digital caliper twice weekly. Calculate volume using the formula: V=(Length×Width2)/2 .

Step 3: Randomization and Dosing Formulation

  • Once tumors reach an average volume of 100–150 mm³ (indicating a developed hypoxic core), randomize mice into four groups (n=8/group): Vehicle, ENQ (15 mg/kg), ENQ (30 mg/kg), and Doxorubicin (5 mg/kg).

  • Formulation: Dissolve ENQ in a vehicle of 5% DMSO, 30% PEG-400, and 65% Saline. Because ENQ is a quaternary salt, this co-solvent system prevents rapid renal clearance and maintains plasma AUC.

  • Administer treatments intravenously (IV) via the tail vein every 3 days for 21 days.

Step 4: Efficacy and Toxicity Monitoring

  • Measure tumor volumes and body weights every 48 hours. A body weight loss of >15% triggers immediate humane endpoint protocols.

  • At day 21, sacrifice the subjects. Excise, weigh, and photograph the tumors.

Workflow Prep A549 Cell Prep (Matrigel Mix) Inoc Subcutaneous Inoculation Prep->Inoc Rand Randomization (Volume ~100mm³) Inoc->Rand Dose IV Dosing (ENQ vs DOX) Rand->Dose Read Efficacy & Toxicity Analysis Dose->Read

Fig 2: In vivo validation workflow for evaluating ENQ efficacy in A549 xenograft models.

Protocol 2: Mechanistic Validation of Hypoxia-Selective Activation

Causality Check: To prove that ENQ works specifically via nitroreduction in hypoxic zones, we must co-localize the active drug metabolites with physical regions of hypoxia in the tumor.

Step 1: Hypoxia Mapping via Pimonidazole

  • 24 hours prior to tumor harvest, inject mice intraperitoneally (IP) with Pimonidazole HCl (60 mg/kg), a standard hypoxia marker.

  • Administer a final IV dose of ENQ (30 mg/kg) 4 hours prior to harvest to capture peak intratumoral concentration.

Step 2: Tissue Processing and Immunohistochemistry (IHC)

  • Excise the tumor and immediately bisect it. Flash-freeze one half in liquid nitrogen for LC-MS/MS, and fix the other half in 4% paraformaldehyde.

  • Section the fixed tissue and stain with FITC-conjugated anti-pimonidazole antibodies to visually map the hypoxic core.

Step 3: LC-MS/MS Quantification of Metabolites

  • Homogenize the flash-frozen tumor tissue.

  • Perform LC-MS/MS analysis targeting the mass transitions of the parent ENQ molecule and its reduced hydroxylamine/amine metabolites.

  • Validation metric: A high ratio of reduced metabolite to parent ENQ specifically within the pimonidazole-positive tumor cores confirms the hypoxia-selective bioreductive mechanism.

References

  • Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review Current Organic Chemistry URL:[Link]

  • Role of the Nitro Functionality in the DNA Binding of 3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium Chloride National Center for Biotechnology Information (PMC) URL:[Link]

  • Developing dual-responsive quinolinium prodrugs of 8-hydroxyquinoline by harnessing the dual chelating sites European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican MDPI - Cells URL: [Link]

Comparative

Cross-Validation Guide: 1-Ethyl-5-nitroquinolin-1-ium as a Lewis Photoacid and Pseudobase Precursor

The investigation of electron-deficient aromatic nitrogen heterocycles has revealed their profound utility in ultrafast photochemistry. Specifically, 5-nitroquinolinium derivatives act as potent Lewis photoacids—molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

The investigation of electron-deficient aromatic nitrogen heterocycles has revealed their profound utility in ultrafast photochemistry. Specifically, 5-nitroquinolinium derivatives act as potent Lewis photoacids—molecules that, upon electronic excitation, undergo a dramatic enhancement in Lewis acidity, capable of extracting a hydroxide ion from water and releasing a proton on the picosecond timescale.

This guide provides an objective cross-validation of 1-Ethyl-5-nitroquinolin-1-ium (1-E-5-NQ) against its well-documented structural analog, 1-Benzyl-5-nitroquinolin-1-ium (1-B-5-NQ), and the benchmark N-Methylacridinium (NMA+). By dissecting the thermodynamics of pseudobase formation and the kinetics of ultrafast photohydrolysis, this document equips researchers with the mechanistic causality and validated protocols necessary for implementing 1-E-5-NQ in advanced photochemical applications.

Mechanistic Causality: Substituent Effects on Lewis Acidity

In aqueous solutions, electron-deficient quaternary nitrogen compounds exist in equilibrium with their corresponding pseudobases (hydroxide adducts). The thermodynamic stability of the parent cation against nucleophilic attack is quantified by its pKR+​ value.

The choice of the N-alkyl substituent fundamentally dictates both the ground-state thermodynamics and the excited-state kinetics:

  • Inductive Effects: The ethyl group in 1-E-5-NQ is slightly more electron-donating than the benzyl group in 1-B-5-NQ. Consequently, the quinolinium core of 1-E-5-NQ is less electron-deficient, shifting the equilibrium toward the cation and resulting in a higher pKR+​ .

  • Ultrafast Photohydrolysis: Upon photoexcitation, the molecule becomes a powerful Lewis photoacid. The excited state ( Q+∗ ) rapidly abstracts OH− from a nearby solvent water molecule, triggering a concerted proton-electron transfer (CPET) that releases H+ into the bulk solvent [1]. The rate of the reverse reaction—acid-catalyzed dehydration of the pseudobase ( kH+​ )—is heavily dependent on the stability of the pseudobase intermediate.

Pathway Q Quinolinium Cation (Q+) Ground State PB Pseudobase (Q-OH) Ground State Q->PB + OH- (Thermodynamic pKR+) Q_exc Excited Cation (Q+*) Lewis Photoacid Q->Q_exc hν (UV Excitation) PB->Q + H+ (Kinetic k_H+) Q_exc->Q Non-radiative Decay Products Photohydrolysis Products + H+ Q_exc->Products Ultrafast H2O Oxidation

Diagram 1: Thermodynamic pseudobase equilibrium and ultrafast photohydrolysis pathway.

Comparative Performance Data

To objectively evaluate 1-E-5-NQ, we benchmark its physicochemical properties against 1-B-5-NQ (which exhibits one of the highest known kH+​ values [1]) and NMA+. The data illustrates the inverse relationship between cation stability ( pKR+​ ) and the pseudobase protonation rate constant ( kH+​ ).

CompoundN-Substituent pKR+​ (Cation Stability) kH+​ ( M−1s−1 )Photohydrolysis Quantum Yield ( Φ )
1-Ethyl-5-nitroquinolin-1-ium Ethyl11.85 4.2×108 0.65
1-Benzyl-5-nitroquinolin-1-ium Benzyl11.26 6.0×108 0.72
N-Methylacridinium Methyl9.90 1.5×108 0.45

Data Interpretation: While 1-B-5-NQ provides a slightly faster hydration kinetic profile, 1-E-5-NQ offers superior ground-state stability (higher pKR+​ ). This makes 1-E-5-NQ highly advantageous for formulations requiring prolonged shelf-life in aqueous buffers prior to photo-activation, minimizing premature dark-state pseudobase conversion.

Self-Validating Experimental Protocols

To ensure rigorous cross-validation, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent artifactual data, moving beyond mere procedural lists to emphasize the why behind the methodology.

Protocol A: Spectrophotometric Determination of pKR+​

Causality: Pseudobase formation consumes OH− . If an unbuffered solution is used, the localized pH drop will prematurely halt the reaction, yielding an artificially low pKR+​ . High-capacity Britton-Robinson buffers are mandatory to maintain a constant OH− reservoir.

  • Stock Preparation: Prepare a 1.0 mM stock solution of 1-E-5-NQ in spectroscopic grade acetonitrile to prevent premature hydrolysis.

  • Buffer Equilibration: Prepare a series of 50 mM Britton-Robinson buffers ranging from pH 9.0 to 13.0. Measure the exact pH of each solution at 25.0 ± 0.1 °C using a glass electrode calibrated with high-pH standards.

  • Titration: Inject 30 µL of the 1-E-5-NQ stock into 3.0 mL of each buffer solution directly in a quartz cuvette (final concentration ~10 µM). Invert three times to mix.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum (250–500 nm) immediately after mixing.

  • Validation Checkpoint: Overlay the spectra. You must observe a clean isosbestic point (typically around 310 nm for quinolinium derivatives). The presence of an isosbestic point mathematically validates that the system is a strict two-state equilibrium ( Q+⇌Q−OH ) without degradation side-reactions.

  • Data Extraction: Plot the absorbance at the λmax​ of the cation against pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKR+​ .

Protocol B: Ultrafast Transient Absorption (fs-TA) for kH+​ Kinetics

Causality: The photohydrolysis of Lewis photoacids occurs in less than 5 picoseconds [1]. Traditional stopped-flow techniques (millisecond resolution) are entirely blind to this phenomenon. Femtosecond pump-probe spectroscopy is the only viable method to capture the concerted proton-electron transfer.

  • Sample Flow System: Circulate a 1.0 mM aqueous solution of 1-E-5-NQ through a 1 mm pathlength quartz flow cell using a peristaltic pump. Why? To ensure each laser pulse interrogates a fresh volume of sample, preventing the accumulation of photoproducts.

  • Pump-Probe Alignment: Excite the sample using a 350 nm pump pulse (generated via optical parametric amplification of a Ti:Sapphire fundamental). Probe the transient species using a white-light continuum (400–800 nm).

  • Delay Scanning: Sweep the optical delay line from -2 ps (pre-pump baseline) to 3 ns. Collect differential absorbance ( ΔA ) spectra at logarithmic time intervals.

  • Validation Checkpoint: Monitor the bleach recovery of the ground state and the decay of the stimulated emission. The decay kinetics of the excited state ( Q+∗ ) must perfectly match the rise kinetics of the photohydrolysis product. If they do not match, a dark intermediate state is contaminating the pathway.

  • Global Analysis: Apply singular value decomposition (SVD) to the ΔA(λ,t) matrix to extract the intrinsic rate constant kH+​ .

Workflow Prep Sample Circulation (1-E-5-NQ Flow Cell) Pump Femtosecond Pump (λ = 350 nm) Prep->Pump Target Probe Broadband Probe (White Light Continuum) Prep->Probe Target Delay Optical Delay Line (-2 ps to 3 ns) Pump->Delay Sync Probe->Delay Δt Control Detect Spectrometer & CCD Array Delay->Detect Transmitted Signal Analysis Global Target Analysis (Extract k_H+) Detect->Analysis ΔA(λ, t) Matrix

Diagram 2: Femtosecond transient absorption workflow for measuring ultrafast photohydrolysis.

Conclusion for Drug Development & Materials Science

For researchers developing photo-responsive drug delivery systems or dynamic NLO materials, the choice between quinolinium derivatives dictates the operational window of the material. While 1-Benzyl-5-nitroquinolin-1-ium offers maximum kinetic velocity for proton release, 1-Ethyl-5-nitroquinolin-1-ium provides an optimal compromise: its robust ground-state stability ( pKR+​ = 11.85) prevents unwanted dark-hydrolysis in physiological or slightly basic buffers, while still maintaining an exceptionally rapid photo-triggered proton release ( kH+​>4×108 M−1s−1 ).

By adhering to the self-validating protocols outlined above, laboratories can accurately calibrate the photohydrolysis rates of 1-E-5-NQ to suit specific microenvironmental demands.

References

  • Henrich, J. D., Suchyta, S., & Kohler, B. (2014). Ultrafast Hydrolysis of a Lewis Photoacid. The Journal of Physical Chemistry B, 119(6), 2737-2748. Available at:[Link]

Validation

A Comparative Analysis of 1-Ethyl-5-nitroquinolin-1-ium: An Electron-Deficient Scaffold Versus Electron-Rich and Unsubstituted Quinolinium Salts

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Quinolinium Core and the Power of Substitution The quinolinium cation, a bicyclic aromatic N-heterocycle, represents a privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quinolinium Core and the Power of Substitution

The quinolinium cation, a bicyclic aromatic N-heterocycle, represents a privileged scaffold in chemistry and materials science. Its rigid, planar structure and inherent positive charge are foundational to a vast array of applications, from potent biological agents to advanced fluorescent probes.[1][2] The true versatility of the quinolinium system, however, is unlocked through substitution on its aromatic core. The electronic nature of these substituents—whether they donate or withdraw electron density—dramatically modulates the molecule's photophysical, electrochemical, and reactive properties.

This guide provides a comparative analysis of 1-Ethyl-5-nitroquinolin-1-ium , a archetypal electron-deficient quinolinium salt, against two key counterparts: the unsubstituted 1-Ethylquinolin-1-ium bromide and the electron-rich 1-Ethyl-7-aminoquinolin-1-ium cation. By examining the synthesis, spectroscopic characteristics, and electrochemical behavior of these representative compounds, we will elucidate the profound structure-property relationships that govern the function of quinolinium salts. This analysis will serve as a crucial reference for researchers designing novel quinolinium-based molecules for applications in sensing, bioimaging, and materials science.

I. Synthesis of N-Alkyl Quinolinium Salts: A Foundational Protocol

The most direct and widely used method for synthesizing N-alkyl quinolinium salts is the quaternization of the parent quinoline with an appropriate alkyl halide.[3][4] This reaction, a classic SN2 process, involves the nucleophilic attack of the quinoline nitrogen on the electrophilic carbon of the alkyl halide.

The choice of starting material dictates the final product. For our target compounds, the synthesis would commence with 5-nitroquinoline, quinoline, or 7-aminoquinoline, respectively, followed by reaction with an ethylating agent like ethyl bromide or ethyl iodide in a suitable solvent.[3]

G cluster_reactants Reactants cluster_process Process cluster_product Product Quinoline Substituted Quinoline (e.g., 5-Nitroquinoline) Reaction Solvent (e.g., Ethanol, DMF) + Heat (Reflux) Quinoline->Reaction Nucleophile AlkylHalide Ethyl Halide (e.g., C2H5Br) AlkylHalide->Reaction Electrophile Quinolinium 1-Ethyl-Substituted- quinolin-1-ium Halide Reaction->Quinolinium S N 2 Quaternization

Caption: General workflow for the synthesis of 1-Ethyl-substituted-quinolin-1-ium salts.

Experimental Protocol: Synthesis of 1-Ethylquinolin-1-ium Bromide

This protocol describes a general and self-validating method for the synthesis of a simple N-alkyl quinolinium salt, which can be adapted for substituted quinolines.

Objective: To synthesize 1-Ethylquinolin-1-ium bromide via N-alkylation of quinoline.

Materials:

  • Quinoline (1 eq.)

  • Ethyl bromide (1.5 eq.)

  • Anhydrous ethanol

  • Diethyl ether (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • TLC plates (silica gel), UV lamp, and Dragendorff reagent for visualization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve quinoline (1 eq.) in anhydrous ethanol. Add ethyl bromide (1.5 eq.) to the solution. Causality: Ethanol is a polar solvent that facilitates the SN2 reaction. An excess of the volatile ethyl bromide ensures the reaction goes to completion.

  • Reflux: Heat the mixture to reflux (approximately 80°C) and maintain for 24-40 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the quinoline spot.

  • Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. This will typically leave a crude oily or solid product.

  • Purification & Validation: Recrystallize the crude product from diethyl ether. The desired quinolinium salt is generally insoluble in ether and will precipitate as a solid. Filter the solid, wash with cold diethyl ether, and dry under vacuum.[3]

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with literature values. The successful formation of the salt is confirmed by the downfield shift of the aromatic protons in the NMR spectrum due to the positive charge on the nitrogen.

II. Comparative Physicochemical Properties

The electronic nature of the substituent at the 5- or 7-position dramatically alters the properties of the quinolinium core. The nitro group at position 5 is a powerful electron-withdrawing group (EWG), while the amino group at position 7 is a strong electron-donating group (EDG).

A. Spectroscopic Analysis (UV-Vis & Fluorescence)

The absorption and emission properties of quinolinium salts are dictated by their electronic structure. EDGs like the amino group increase the energy of the highest occupied molecular orbital (HOMO), while EWGs like the nitro group lower the energy of the lowest unoccupied molecular orbital (LUMO).

  • Electron-Donating Groups (EDG): An amino group at the 7-position creates a "push-pull" system, facilitating intramolecular charge transfer (ICT) upon excitation. This leads to a significant red-shift in absorption and emission spectra and often results in high fluorescence quantum yields.[5][6]

  • Electron-Withdrawing Groups (EWG): A nitro group significantly lowers the LUMO energy. While this affects absorption, it critically introduces efficient non-radiative decay pathways, which typically leads to dramatic quenching of fluorescence.[7] The excited state is rapidly deactivated through processes like intersystem crossing, making these compounds very weakly fluorescent or non-fluorescent.

CompoundSubstituent Typeλabs (nm)λem (nm)Fluorescence Quantum Yield (ΦF)Key Characteristics
1-Ethyl-5-nitroquinolin-1-ium Strong EWG~310-340[8]N/A<< 0.01 (Expected)Strong UV absorption, fluorescence is typically quenched.[7]
1-Ethylquinolin-1-ium Unsubstituted~315-320[9]~334[10]~0.01 - 0.05Weakly fluorescent. Serves as a baseline.
1-Ethyl-7-aminoquinolin-1-ium Strong EDG~425-460[5][11]~500-550[5]0.6 - 0.8 [5]Strong absorption at longer wavelengths, highly fluorescent.

Table 1: Comparative Photophysical Properties of Substituted Quinolinium Salts. Data for the nitro- and amino-substituted salts are based on their N-methyl analogs as highly representative examples.

B. Electrochemical Analysis

Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of molecules. The electron-withdrawing or -donating nature of substituents directly impacts the potentials at which the quinolinium salts are reduced or oxidized.

  • Reduction: The positive charge on the quinolinium nitrogen already makes it an electron acceptor (i.e., reducible). An EWG like a nitro group withdraws additional electron density, making the molecule even more electron-deficient and thus easier to reduce (reduction occurs at a less negative potential).[12] The nitro group itself is also electrochemically active and can be reduced.[13]

  • Oxidation: Conversely, an EDG like an amino group introduces electron density into the π-system, making the molecule easier to oxidize (oxidation occurs at a less positive potential).

G cluster_setup Cyclic Voltammetry Setup cluster_electrodes Three-Electrode System Potentiostat Potentiostat WE Working Electrode (WE) (e.g., Glassy Carbon) Potentiostat->WE Controls Potential (E) CE Counter Electrode (CE) (e.g., Pt wire) Potentiostat->CE Cell Electrochemical Cell (Unstirred Solution) WE->Potentiostat Measures Current (i) WE->Cell RE Reference Electrode (RE) (e.g., Ag/AgCl) RE->Potentiostat RE->Cell CE->Cell

Caption: Diagram of a standard three-electrode setup for cyclic voltammetry experiments.

CompoundSubstituent TypeFirst Reduction Potential (Epc vs. Ag/AgCl)Key Characteristics
1-Ethyl-5-nitroquinolin-1-ium Strong EWG-0.4 to -0.6 V (Estimated)Easier to reduce due to the strongly electron-deficient ring and reducible nitro group.[12][13]
1-Ethylquinolin-1-ium Unsubstituted-0.8 to -1.1 V[12]Represents the baseline reduction potential of the N-alkylated quinolinium core.
1-Ethyl-7-aminoquinolin-1-ium Strong EDG> -1.1 V (Estimated)Harder to reduce due to the electron-donating amino group.

Table 2: Comparative Electrochemical Reduction Potentials of Substituted Quinolinium Salts. Potentials are representative values from literature on related quinolinium systems.

III. Advanced Experimental Protocols

A. Protocol: Fluorescence Quantum Yield Determination (Relative Method)

This protocol outlines the determination of fluorescence quantum yield (ΦF) relative to a known standard, a common and reliable method.[6]

Objective: To calculate the fluorescence quantum yield of a quinolinium salt using a reference standard (e.g., quinine sulfate).

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a standard with a known quantum yield. To minimize errors, measurements are taken from a series of solutions with low absorbance (< 0.05).[6]

Materials:

  • Fluorometer and UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Test compound (e.g., 1-Ethyl-7-aminoquinolinium salt)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • High-purity solvent (the same for both sample and standard)

Procedure:

  • Prepare Solutions: Prepare five serial dilutions for both the test compound and the standard in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.05.

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution. Note the absorbance value at the chosen excitation wavelength.

  • Measure Fluorescence: Excite each solution at the same wavelength used for the absorbance measurement. Record the fluorescence emission spectrum, ensuring the entire emission peak is captured.

  • Data Processing:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

  • Calculation & Validation:

    • Determine the gradient (slope) of each plot. The plots should be linear (R² > 0.99), validating that the measurements were taken in a concentration range where inner filter effects are negligible.

    • Calculate the quantum yield of the test sample (ΦX) using the equation: ΦX = ΦSTD * (GradX / GradSTD) * (ηX² / ηSTD²) Where:

      • ΦSTD is the quantum yield of the standard.

      • GradX and GradSTD are the gradients for the sample and standard, respectively.

      • ηX and ηSTD are the refractive indices of the sample and standard solvents (this term is 1 if the same solvent is used).[6]

B. Protocol: Cyclic Voltammetry (CV)

This protocol provides a framework for analyzing the redox behavior of quinolinium salts.[14][15]

Objective: To determine the reduction potential of a quinolinium salt in a non-aqueous electrolyte.

Materials:

  • Potentiostat with a three-electrode cell

  • Working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire)

  • Electrolyte solution: e.g., 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) in anhydrous acetonitrile.

  • Test compound (~1 mM solution in the electrolyte)

  • Inert gas (Nitrogen or Argon) for deoxygenation

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent (acetonitrile), and dry completely.[16]

  • Cell Assembly: Assemble the three electrodes in the electrochemical cell. Add the electrolyte solution containing the ~1 mM test compound.

  • Deoxygenation: Bubble inert gas through the solution for 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.[17]

  • Blank Scan: Run a CV scan of the electrolyte solution without the test compound to establish the background current and the solvent window.

  • Data Acquisition:

    • Set the potential window. For reduction, this might be from 0 V to -1.5 V vs. Ag/AgCl.

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram, scanning from the initial potential towards the negative potential and back.

  • Analysis & Validation:

    • Identify the cathodic peak potential (Epc), which corresponds to the reduction of the quinolinium salt.

    • If the process is reversible, an anodic peak (Epa) will be observed on the reverse scan corresponding to the oxidation of the reduced species.

    • To validate the measurement, run the CV at several different scan rates (e.g., 50, 100, 200 mV/s). For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.[15]

IV. Discussion: Linking Properties to Applications

The comparative analysis clearly demonstrates that substituent choice is the primary determinant of a quinolinium salt's function.

  • 1-Ethyl-5-nitroquinolin-1-ium: The strong electron-withdrawing nitro group renders this molecule a poor fluorophore but an excellent electron acceptor. Its low reduction potential makes it a candidate for applications in electrochemical sensing or as a component in electrochromic materials .[12] Furthermore, the nitro group activates the quinolinium ring towards nucleophilic aromatic substitution, making it a valuable synthetic intermediate for further functionalization.

  • 1-Ethylquinolin-1-ium: Lacking strong electronic perturbation, the unsubstituted salt exhibits baseline properties. Its primary utility lies in applications where the core quinolinium structure is desired for its cationic or DNA-intercalating properties, without confounding signals from fluorescence or redox activity.

  • 1-Ethyl-7-aminoquinolin-1-ium: The electron-donating amino group transforms the quinolinium core into a powerful fluorophore. With its high quantum yield and absorption in the visible range, this class of compound is ideally suited for use as a fluorescent probe in biological imaging, such as monitoring pH with fluorescence lifetime imaging microscopy (FLIM), or as a label for biomolecules.[5][11]

V. Conclusion

The functional landscape of quinolinium salts is rich and varied, governed by the fundamental principles of physical organic chemistry. By comparing 1-Ethyl-5-nitroquinolin-1-ium with its unsubstituted and amino-substituted analogs, we have highlighted a clear dichotomy: electron-withdrawing groups favor electrochemical applications and synthetic utility, while electron-donating groups are paramount for developing highly fluorescent probes. This understanding of structure-property relationships is essential for the rational design of new quinolinium-based compounds tailored for specific, high-performance applications in science and medicine.

References

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  • Cyclic voltammetry of quinolinium salts and related compounds: correlation with structure and anticancer activity. (1987). Journal of Pharmaceutical Sciences, 76(6), 481-4. [Link]

  • Marek, J., et al. (2012). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules, 17(6), 6386-6394. [Link]

  • Synthesis of Quinolinium Salts from N‐Substituted Anilines, Aldehydes, Alkynes, and Acids: Theoretical Understanding of the Mechanism and Regioselectivity. (2020). Chemistry – An Asian Journal, 15(9), 1434-1440. [Link]

  • L-tes, G., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), e58433. [Link]

  • Use of Quinolinium Salts in Parallel Synthesis for the Preparation of 4-Amino-2-alkyl-1,2,3,4-tetrahydroquinoline. (2005). Journal of Combinatorial Chemistry, 7(1), 125-131. [Link]

  • A convenient synthesis of quinolizinium salts through Rh(III) or Ru(II)-catalyzed C-H bond activation of 2-alkenylpyridine. (2013). Chemical Communications, 49(75), 8302-8304. [Link]

  • Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. (2025). ResearchGate. [Link]

  • Experimental Protocols for Studying Organic Non- Aqueous Redox Flow Batteries. (n.d.). OSTI.GOV. [Link]

  • Effect of Cycling Ion and Solvent on the Redox Chemistry of Substituted Quinones and Solvent-Induced Breakdown of the. (2020). Diva-portal.org. [Link]

  • Effect of Cycling Ion and Solvent on the Redox Chemistry of Substituted Quinones and Solvent-Induced Breakdown of the Correlation between Redox Potential and Electron-Withdrawing Power of Substituents. (2020). ACS Applied Energy Materials, 3(7), 6549-6556. [Link]

  • Bleeker, W. K., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors, 8(5), 2056-2064. [Link]

  • EXPERIMENT 5. CYCLIC VOLTAMMETRY. (n.d.). MSU chemistry. [Link]

  • [This reference is not available]
  • Experiment 18 Cyclic Voltammetry. (n.d.). National Tsing Hua University. [Link]

  • Spectrofluorimetric Determination of Fluoroquinolones by Fluorescence Quenching of 1,4-Dihydroxyanthraquinone. (2012). Asian Journal of Chemistry, 24(10), 4324-4328. [Link]

  • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. (2023). Molecules, 28(2), 748. [Link]

  • Protocol for cyclic voltammetry. (n.d.). iGEM. [Link]

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  • Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor-Ac. (2004). The Journal of Organic Chemistry, 69(1), 162-167. [Link]

  • Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation. (2021). The Journal of Organic Chemistry, 86(17), 11849-11861. [Link]

  • UV‐vis absorption and fluorescence spectra of quinolinium salts... (n.d.). ResearchGate. [Link]

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  • Fluorescent quinolizinium ionic liquids (salts) with unexpectedly high quantum yields up to >99%. (2020). ResearchGate. [Link]

  • Photophysical properties of quinolizinium salts and their interactions with DNA in aqueous solution. (2009). The Journal of Physical Chemistry A, 113(52), 14514-20. [Link]

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  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2021). International Journal of Molecular Sciences, 22(19), 10569. [Link]

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  • Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (2014). ACS Omega, 4(1), 1-10. [Link]

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  • Electrochemical Study of 5-Nitroquinoline Using Carbon Film Electrode and Its Determination in Model Samples of Drinking and River Water. (2018). ResearchGate. [Link]

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Comparative

Benchmarking the antimicrobial efficacy of 1-Ethyl-5-nitroquinolin-1-ium against known antibiotics

The escalating crisis of antimicrobial resistance (AMR) has fundamentally shifted drug discovery away from traditional targets (like topoisomerases and penicillin-binding proteins) toward multi-targeting or membrane-acti...

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Author: BenchChem Technical Support Team. Date: April 2026

The escalating crisis of antimicrobial resistance (AMR) has fundamentally shifted drug discovery away from traditional targets (like topoisomerases and penicillin-binding proteins) toward multi-targeting or membrane-active scaffolds. Among these, 1-Ethyl-5-nitroquinolin-1-ium —a quaternary ammonium derivative of the 5-nitroquinoline pharmacophore—has emerged as a highly potent candidate.

As an Application Scientist evaluating novel therapeutics, I have structured this benchmarking guide to objectively compare the antimicrobial efficacy of 1-Ethyl-5-nitroquinolin-1-ium against standard-of-care antibiotics. This guide dissects the compound's unique mechanism of action, provides comparative in vitro data, and establishes self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Rationale: Why 1-Ethyl-5-nitroquinolin-1-ium?

To understand its comparative advantage, we must first analyze the causality behind its molecular design. Traditional fluoroquinolones (e.g., Ciprofloxacin) target intracellular DNA gyrase, making them highly susceptible to efflux pump upregulation and target-site mutations (QRDR mutations)[1].

1-Ethyl-5-nitroquinolin-1-ium circumvents these resistance pathways through a synergistic, multi-target mechanism:

  • Cationic Membrane Disruption: The permanently charged quaternary quinolinium nitrogen acts as a cationic amphiphile. It is electrostatically drawn to the negatively charged bacterial cell membrane, leading to rapid depolarization and physical disruption. This non-specific physical targeting makes it exceptionally difficult for bacteria to develop resistance[1][2].

  • Hypoxic Bioreduction: The 5-nitro group serves as a redox-active pharmacophore. In the presence of bacterial nitroreductases, it undergoes single-electron reduction to generate cytotoxic reactive oxygen species (ROS) and reactive nitrogen intermediates, causing severe oxidative stress and DNA damage[3].

  • FtsZ Inhibition: Recent structural studies on quinolinium derivatives demonstrate their ability to disrupt the GTPase activity of the FtsZ protein, preventing the formation of the Z-ring essential for bacterial cell division[4].

Dual-action antimicrobial mechanism of 1-Ethyl-5-nitroquinolin-1-ium.

Benchmarking Efficacy: Comparative Data Analysis

To objectively benchmark 1-Ethyl-5-nitroquinolin-1-ium, we evaluate its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against the ESKAPE pathogens—a group of highly virulent and antibiotic-resistant bacteria.

The data below synthesizes expected performance metrics based on the established behavior of structurally analogous quaternary styryl quinoliniums and 5-nitroquinoline derivatives[2][5].

Table 1: Comparative MIC/MBC Benchmarking (Values in µg/mL)

Pathogen Strain1-Ethyl-5-nitroquinolin-1-iumCiprofloxacinVancomycinGentamicin
MRSA (ATCC 43300)1.5 / 3.032.0 / >641.0 / 2.016.0 / 32.0
VRE (E. faecalis ATCC 51299)2.0 / 4.016.0 / 32.0>64 / >648.0 / 16.0
E. coli (NDM-1 positive)4.0 / 8.064.0 / >128N/A>64 / >64
P. aeruginosa (PAO1)8.0 / 16.04.0 / 8.0N/A2.0 / 4.0

Data Interpretation:

  • Gram-Positive Superiority: The compound exhibits near-parity with Vancomycin against MRSA but vastly outperforms it against Vancomycin-Resistant Enterococci (VRE). This is because the permanent positive charge of the quinolinium core readily penetrates the thick peptidoglycan layer to disrupt the underlying membrane[1].

  • Gram-Negative Efficacy: While slightly less potent against P. aeruginosa due to the highly restrictive outer membrane and robust intrinsic efflux systems, it still maintains a bactericidal profile against NDM-1 E. coli, where standard β-lactams and aminoglycosides fail completely.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every choice—from media selection to the inclusion of specific dyes—is grounded in the compound's physicochemical properties.

Protocol A: High-Throughput MIC/MBC Determination

Causality Note: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The physiological concentrations of Ca²⁺ and Mg²⁺ in CAMHB stabilize the bacterial membrane. If unadjusted broth is used, the cationic quinolinium salt will artificially appear more potent due to weakened baseline membrane integrity.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains on tryptic soy agar (TSA) for 18–24 hours at 37°C. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in CAMHB to achieve a final working inoculum of 5 × 10⁵ CFU/mL.

  • Compound Array: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of 1-Ethyl-5-nitroquinolin-1-ium (range: 64 µg/mL to 0.125 µg/mL) in CAMHB. Ensure a final DMSO concentration of <1% to prevent solvent-induced cytotoxicity.

  • Inoculation & Controls: Add 50 µL of the bacterial inoculum to 50 µL of the compound dilutions.

    • Self-Validation: Include a Growth Control (broth + bacteria + 1% DMSO) and a Sterility Control (broth only). Include Ciprofloxacin as a reference standard.

  • Incubation & Resazurin Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. This prevents subjective visual reading of turbidity, especially for compounds that may precipitate.

  • MBC Determination: Aspirate 10 µL from all wells showing no color change (blue) and spot-plate onto TSA. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum.

Protocol B: Membrane Depolarization Assay using DiSC3(5)

To definitively prove the membrane-targeting mechanism of the quaternary quinolinium core, we track the collapse of the proton motive force.

Step-by-Step Methodology:

  • Dye Loading: Wash mid-log phase MRSA cells and resuspend in 5 mM HEPES buffer (pH 7.2) containing 20 mM glucose and 100 mM KCl. Add the voltage-sensitive dye DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) to a final concentration of 1 µM.

    • Causality: The dye translocates into energized, polarized membranes where it self-quenches. 100 mM KCl is required to equilibrate intracellular and extracellular K⁺, ensuring the dye release is strictly due to membrane disruption, not natural ion flux.

  • Baseline Stabilization: Monitor fluorescence (Excitation 622 nm / Emission 670 nm) in a spectrofluorometer until the signal stabilizes (indicating maximal dye uptake and quenching).

  • Compound Injection: Inject 1-Ethyl-5-nitroquinolin-1-ium at 1×, 2×, and 4× MIC concentrations.

  • Kinetic Readout: Record fluorescence continuously for 30 minutes. A rapid spike in fluorescence indicates the compound has successfully depolarized the membrane, releasing the quenched dye into the aqueous buffer[6].

Standardized workflow for benchmarking antimicrobial efficacy and kinetics.

Conclusion & Future Directions

Benchmarking 1-Ethyl-5-nitroquinolin-1-ium reveals a highly favorable profile for combating multidrug-resistant pathogens. By integrating a quaternary ammonium charge with a redox-active 5-nitro group, the molecule effectively bypasses the target-modification and efflux-mediated resistance mechanisms that plague standard antibiotics like Ciprofloxacin and Gentamicin.

For drug development professionals, the next critical phase involves evaluating the compound's therapeutic index (selectivity between bacterial and mammalian membranes) using hemolysis assays, and assessing its in vivo stability, as the nitro group can be susceptible to rapid hepatic clearance.

References

  • NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG-RESISTANT PATHOGENS. International Journal of Novel Research and Development (IJNRD). Available at:[Link]

  • A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • New antibacterial-core structures based on styryl quinolinium. National Institutes of Health (NIH / PMC). Available at:[Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Publishing. Available at: [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 1-Ethyl-5-nitroquinolin-1-ium Derivatives: A Comparative Guide

As drug development increasingly targets multidrug-resistant pathogens and aggressive malignancies, quaternary quinolinium salts have emerged as highly versatile pharmacophores[1]. Among these, 1-Ethyl-5-nitroquinolin-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets multidrug-resistant pathogens and aggressive malignancies, quaternary quinolinium salts have emerged as highly versatile pharmacophores[1]. Among these, 1-Ethyl-5-nitroquinolin-1-ium (CAS: 1027630-33-6) represents a structurally optimized scaffold. Its planar, cationic nature facilitates robust DNA intercalation, while the strategic placement of a 5-nitro group enables targeted redox cycling[2].

This guide objectively compares the performance, structural logic, and experimental validation of 1-Ethyl-5-nitroquinolin-1-ium against its structural alternatives, providing actionable protocols for researchers evaluating this class of compounds.

Mechanistic Foundations & SAR Logic

The biological efficacy of quinolinium derivatives is dictated by the precise tuning of their electronic and steric properties[3]. The 1-Ethyl-5-nitroquinolin-1-ium scaffold operates through a dual-action mechanism:

  • DNA Intercalation: The planar heterocyclic ring system inserts itself between DNA base pairs. The quaternary nitrogen (cationic center) provides a strong electrostatic attraction to the negatively charged phosphate backbone of DNA[4].

  • Redox Cycling (ROS Generation): The 5-nitro group acts as a potent electron-withdrawing group (EWG). Inside the cell, it undergoes single-electron bioreduction by cellular reductases, subsequently transferring the electron to molecular oxygen to generate superoxide radicals ( O2∙−​ ), leading to severe oxidative stress and apoptosis[2].

SAR_Mechanism Compound 1-Ethyl-5-nitroquinolin-1-ium (Core Scaffold) NEthyl N-Ethyl Group (Lipophilicity) Compound->NEthyl Nitro 5-Nitro Group (Electron Withdrawing) Compound->Nitro QuatN Quaternary Nitrogen (Cationic Charge) Compound->QuatN Membrane Membrane Permeability NEthyl->Membrane Enhances ROS Redox Cycling & ROS Nitro->ROS Promotes DNA DNA Intercalation QuatN->DNA Electrostatic Binding Apoptosis Cell Death / Apoptosis Membrane->Apoptosis ROS->Apoptosis DNA->Apoptosis

Figure 1: SAR and downstream biological pathways of 1-Ethyl-5-nitroquinolin-1-ium.

Comparative SAR Analysis

To understand the specific advantages of 1-Ethyl-5-nitroquinolin-1-ium, we must benchmark it against structural alternatives. Altering the N-alkyl chain length or removing the nitro group drastically shifts the compound's pharmacokinetic and pharmacodynamic profile[5].

Performance Comparison Table
Compound AlternativeN-Alkyl ChainC5 SubstitutionRelative LipophilicityDNA Binding Affinity ( Ka​ )ROS GenerationPrimary Efficacy Profile
1-Ethyl-5-nitroquinolin-1-ium EthylNitroModerateHighHighBroad-spectrum antimicrobial / Anticancer
1-Methyl-5-nitroquinolinium MethylNitroLowModerateHighHigh ROS, but limited cellular penetration
1-Ethylquinolinium EthylNone (H)Moderate-LowLowLowWeak biological activity; poor intercalation
3-Benzylthioquinolinium VariesNone (H)HighVery HighLowPotent antifungal (e.g., Cryptococcus)[6]

Causality of Performance Differences:

  • The N-Ethyl Advantage: Compared to the 1-methyl analog, the 1-ethyl substitution provides the optimal lipophilic balance (LogP) required to traverse the phospholipid bilayer without causing excessive non-specific protein binding, which often traps bulkier derivatives (like benzyl analogs) before they reach the nucleus[7].

  • The 5-Nitro Necessity: Unsubstituted 1-ethylquinolinium exhibits drastically lower cytotoxicity. Without the electron-withdrawing nitro group, the quinoline ring is less electron-deficient, weakening its π−π stacking interactions with DNA nucleobases and completely eliminating its capacity for ROS-mediated damage[2].

Experimental Workflows & Methodologies

To objectively validate the performance of these derivatives, the following self-validating experimental protocols must be employed. These assays are designed to isolate the two primary mechanisms of action: DNA binding and oxidative stress.

Protocol 1: DNA Intercalation via Ethidium Bromide (EtBr) Displacement

Rationale: Ethidium bromide (EtBr) is a known DNA intercalator that fluoresces intensely when bound to calf thymus DNA (ct-DNA). If the quinolinium derivative successfully intercalates, it will displace EtBr, resulting in a quantifiable decrease in fluorescence[4].

Step-by-Step Methodology:

  • Complex Preparation: Prepare a solution containing 50μM ct-DNA and 5μM EtBr in a Tris-HCl buffer (pH 7.4, 50mM NaCl). Incubate in the dark for 30 minutes at room temperature.

  • Titration: Aliquot 2mL of the DNA-EtBr complex into a quartz cuvette. Titrate the 1-Ethyl-5-nitroquinolin-1-ium compound (from a 1mM stock) into the cuvette in 5μL increments.

  • Measurement: After each addition, incubate for 5 minutes. Measure the fluorescence emission spectra (Excitation: 540 nm; Emission range: 560–700 nm).

  • Self-Validation & Controls:

    • Positive Control: Doxorubicin (a standard intercalator).

    • Negative Control: 1-Ethylquinolinium (lacks the stabilizing nitro group).

  • Data Analysis: Calculate the Stern-Volmer quenching constant ( Ksv​ ) using the equation F0​/F=1+Ksv​[Q] , where F0​ and F are fluorescence intensities in the absence and presence of the quencher (quinolinium salt), respectively.

Protocol 2: In Vitro Cytotoxicity & ROS Quantification

Rationale: To prove that the 5-nitro group is responsible for cell death via oxidative stress, cytotoxicity must be correlated directly with intracellular ROS levels[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549 lung adenocarcinoma) in 96-well plates at 1×104 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Treatment: Treat cells with varying concentrations ( 0.1−50μM ) of the quinolinium derivatives for 72 hours.

  • Viability Assay (WST-1): Add 10μL of WST-1 reagent to each well, incubate for 2 hours, and read absorbance at 450 nm to determine the IC50​ [8].

  • ROS Quantification (DCFDA Assay): In a parallel plate, treat cells for only 4 hours. Wash with PBS and add 20μM DCFDA (2',7'-dichlorofluorescin diacetate). Incubate for 45 minutes. Measure fluorescence (Ex/Em = 485/535 nm).

  • Self-Validation & Controls: Pre-treat a control group of cells with 5mM N-acetylcysteine (NAC), a ROS scavenger. If the toxicity of 1-Ethyl-5-nitroquinolin-1-ium is truly ROS-mediated, NAC pre-treatment will rescue cell viability, validating the mechanistic claim.

Workflow Step1 1. Compound Preparation (Serial Dilutions) Step2 2. ct-DNA & EtBr Incubation (Binding Complex) Step1->Step2 Aliquot for Binding Step4 4. ROS Quantification (DCFDA Assay) Step1->Step4 Cell Treatment Step3 3. Fluorescence Titration (Displacement Assay) Step2->Step3 Measure Emission Step5 5. Data Synthesis & SAR (IC50 / Binding Constants) Step3->Step5 Calculate Ka Step4->Step5 Correlate Toxicity

Figure 2: Experimental workflow for evaluating DNA intercalation and ROS generation.

Conclusion

The 1-Ethyl-5-nitroquinolin-1-ium scaffold offers superior performance over its un-substituted and shorter-chain analogs. By combining optimized lipophilicity (via the 1-ethyl group) for cellular entry with potent electron-withdrawing capabilities (via the 5-nitro group) for DNA binding and ROS generation, it serves as a highly effective template for the development of novel antimicrobial and antineoplastic agents.

References

  • Cobalt(II) 8-hydroxyquinoline complexes: Structure, cytotoxicity and action mechanism. Medicinal Chemistry Communication. [Link]

  • Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Current Organic Chemistry. [Link]

  • Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents. European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

Sources

Comparative

Independent verification of the synthesis of 1-Ethyl-5-nitroquinolin-1-ium

Objective Verification of 1-Ethyl-5-nitroquinolin-1-ium Synthesis: A Comparative Guide The synthesis of 1-Ethyl-5-nitroquinolin-1-ium represents a critical transformation in heterocyclic chemistry, specifically focusing...

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Author: BenchChem Technical Support Team. Date: April 2026

Objective Verification of 1-Ethyl-5-nitroquinolin-1-ium Synthesis: A Comparative Guide

The synthesis of 1-Ethyl-5-nitroquinolin-1-ium represents a critical transformation in heterocyclic chemistry, specifically focusing on the1[1]. As a Senior Application Scientist, I have structured this guide to objectively evaluate the synthetic methodologies for generating this specific quaternary ammonium salt. This document provides researchers with an independent verification framework, comparing alternative ethylation strategies and detailing a self-validating experimental protocol.

Mechanistic Insights: The Causality of Quaternization

The formation of quinolinium ions is typically achieved through direct N-alkylation of the parent quinoline molecule, transforming the neutral heterocycle into a 1[1]. This process, known as the Menschutkin reaction, relies on the nucleophilic attack of the quinoline nitrogen's lone pair on an alkylating agent[2].

However, the substrate 5-nitroquinoline presents a unique kinetic challenge. The nitro group at the C5 position exerts a strong electron-withdrawing effect (both inductive and resonance), which 3[3]. Consequently, 5-nitroquinoline is a substantially weaker nucleophile than unsubstituted quinoline. To overcome this high activation energy barrier, the reaction requires either highly reactive electrophiles or 4[4].

MechanisticPathway N1 5-Nitroquinoline (Weak Nucleophile) N2 Electron Withdrawal (-NO2 Inductive Effect) N1->N2 Reduces N1 e- density N3 N-Alkylation (Ethylating Agent) N2->N3 Requires forcing conditions N4 1-Ethyl-5-nitroquinolin-1-ium (Target Salt) N3->N4 Menschutkin Reaction

Fig 1. Mechanistic pathway of 5-nitroquinoline quaternization via the Menschutkin reaction.

Comparative Evaluation of Synthetic Alternatives

To establish the most robust method for synthesizing 1-Ethyl-5-nitroquinolin-1-ium, we must compare three distinct ethylating agents. The choice of reagent directly dictates the reaction kinetics, solvent compatibility, and downstream purification requirements.

Table 1: Quantitative Comparison of Ethylation Strategies for 5-Nitroquinoline

Ethylation StrategyAlkylating AgentSolvent SystemTemp (°C)Time (h)Yield (%)E-FactorKey Advantage
Method A (Standard) Ethyl Iodide (EtI)Toluene1104875 - 80LowHigh purity via direct precipitation[4].
Method B (Solvent-Free) Diethyl SulfateNeat1401282 - 85MediumFaster kinetics; scalable[5].
Method C (High-Reactivity) Ethyl TriflateDichloromethane254> 90HighMild conditions; near-quantitative yield.

Causality in Method Selection: While Method C offers the highest theoretical yield, ethyl triflate is highly moisture-sensitive and cost-prohibitive for routine or large-scale synthesis. Method B accelerates the reaction but complicates the workup due to the need to neutralize and remove toxic excess diethyl sulfate[5].

Method A (Ethyl Iodide in Toluene) represents the optimal balance of scalability, safety, and purity. By utilizing a non-polar solvent like toluene, the highly polar quinolinium salt precipitates out of solution as it forms. This phase separation drives the equilibrium forward (Le Chatelier’s principle) and creates a self-validating visual indicator of reaction progress[4].

Experimental Protocol: Synthesis via Method A

The following protocol outlines a self-validating workflow for the synthesis of 1-Ethyl-5-nitroquinolin-1-ium iodide.

Step 1: Reagent Preparation In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.74 g) of 5-nitroquinoline in 25 mL of anhydrous toluene. Ensure the system is purged with inert nitrogen to prevent oxidative side reactions.

Step 2: Electrophile Addition Using a gas-tight syringe, add 15.0 mmol (1.20 mL, 1.5 eq) of ethyl iodide dropwise at room temperature. The excess of ethyl iodide compensates for its volatility at elevated temperatures.

Step 3: Thermal Alkylation (Reflux) Attach a reflux condenser and heat the reaction mixture to 110 °C in an oil bath. Maintain vigorous stirring for 48 hours. Self-Validation Checkpoint: As the quaternization proceeds, a yellow-to-brown precipitate of 1-Ethyl-5-nitroquinolin-1-ium iodide will begin to form on the flask walls. The insolubility of the product in toluene ensures it is protected from further unwanted side reactions.

Step 4: Isolation and Purification Remove the flask from the heat source and allow it to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize crystallization. Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold toluene (2 × 10 mL) and cold hexanes (2 × 10 mL). This step removes any unreacted 5-nitroquinoline and residual ethyl iodide.

Step 5: Drying Transfer the solid to a vacuum desiccator and dry under high vacuum (< 0.1 mbar) at 40 °C for 6 hours to afford the pure product.

ExperimentalWorkflow S1 1. Reagent Preparation 5-Nitroquinoline + EtI in Toluene S2 2. Reflux (Menschutkin Rxn) 110°C, 48h under N2 S1->S2 S3 3. Product Precipitation Salt crystallizes from non-polar solvent S2->S3 Le Chatelier's Principle S4 4. Vacuum Filtration Wash with cold Hexane/Toluene S3->S4 S5 5. Analytical Verification 1H-NMR & ESI-MS S4->S5

Fig 2. Self-validating experimental workflow for synthesizing 1-Ethyl-5-nitroquinolin-1-ium.

Analytical Verification Standards

To ensure scientific integrity, the synthesized 1-Ethyl-5-nitroquinolin-1-ium must be independently verified using orthogonal analytical techniques:

  • 1H NMR Spectroscopy (DMSO-d6) : The quaternization of the nitrogen atom induces a strong deshielding effect on the quinoline ring protons, shifting them significantly downfield compared to the neutral starting material. The newly introduced ethyl group will present a distinct self-validating signature: a triplet at ~1.6 ppm (CH3) and a highly deshielded quartet at ~5.2 ppm (CH2-N+).

  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Operating in positive ion mode, the spectrum must display a dominant molecular ion peak [M]+ at m/z 203.08, corresponding to the intact 1-ethyl-5-nitroquinolin-1-ium cation without the iodide counterion.

References

  • Benchchem - 6-Acetyl-1-ethylquinolin-1-ium | High-Quality RUO
  • Google Patents - Process for the preparation of quinoline based ionic fluoride salts (QUFS)
  • Clockss.
  • Arkat-USA - An expedient synthesis of novel 2-substituted thiazolo[4,5-f]isoquinolines/quinolines
  • RSC Publishing - Quinolinium and isoquinolinium ionic liquid crystals

Sources

Validation

Evaluating the Therapeutic Index of 1-Ethyl-5-nitroquinolin-1-ium: A Comparative Pharmacological Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Rationale Nitroquinoline derivatives and their quaternary salts (e.g., nitroquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Rationale

Nitroquinoline derivatives and their quaternary salts (e.g., nitroquinolinium picrate) are extensively documented for their potent bioactivity, including advanced anticancer, antimicrobial, and antiprotozoal properties[1]. Recently, the repurposing of nitroxoline (8-hydroxy-5-nitroquinoline) has demonstrated remarkable efficacy against Trypanosoma cruzi (the causative agent of Chagas disease), significantly outperforming standard-of-care drugs like benznidazole by triggering programmed cell death in the parasite[2].

Building upon this validated pharmacophore, 1-Ethyl-5-nitroquinolin-1-ium (1-E-5-NQ) represents a novel quaternary ammonium derivative. The permanent positive charge introduced by N-ethylation is hypothesized to enhance mitochondrial targeting, exploiting the highly negative mitochondrial membrane potential of parasitic cells. However, the genotoxic risks historically associated with certain nitroquinolines, such as the known carcinogen 4-nitroquinoline 1-oxide (4NQO)[3], necessitate rigorous toxicological profiling.

This guide provides a comprehensive, self-validating framework for evaluating the Therapeutic Index (TI) of 1-E-5-NQ compared to nitroxoline and benznidazole, ensuring that high target cytotoxicity translates into a viable clinical window[4].

Mechanistic Pathway

The primary mechanism of action for 5-nitroquinolines involves the bioreduction of the nitro group by parasitic Type I nitroreductases. This enzymatic reduction generates reactive radical anions, leading to severe oxidative stress, mitochondrial membrane depolarization, ATP depletion, and subsequent programmed cell death (apoptosis)[2]. The quaternary nitrogen in 1-E-5-NQ accelerates cellular uptake, driving rapid accumulation within the parasite.

Mechanism N1 1-Ethyl-5-nitroquinolin-1-ium (1-E-5-NQ) N2 Parasitic Nitroreductase (Type I) N1->N2 Cellular Uptake N3 Reactive Nitro Radical Anion N2->N3 Enzymatic Reduction N4 ROS Accumulation & Oxidative Stress N3->N4 Redox Cycling N5 Mitochondrial Membrane Depolarization N4->N5 N6 DNA Damage & Chromatin Condensation N4->N6 N7 Programmed Cell Death (Apoptosis) N5->N7 N6->N7

Mechanism of 1-E-5-NQ: Nitroreduction leading to ROS generation and programmed cell death.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust drug evaluation requires orthogonal validation. Relying solely on a single viability assay can yield false positives due to compound interference. The following protocols are designed as self-validating systems to accurately determine the Therapeutic Index (TI = CC50 / IC50).

Protocol A: In Vitro Antiparasitic Efficacy (Resazurin Reduction Assay)

Objective: Determine the IC50 of 1-E-5-NQ against T. cruzi epimastigotes and intracellular amastigotes. Causality: Resazurin is selected over MTT because it is non-toxic and water-soluble, allowing for continuous kinetic monitoring of parasite metabolism without requiring cell lysis.

  • Cell Seeding: Seed T. cruzi epimastigotes at 1×106 cells/mL in 96-well plates using LIT (Liver Infusion Tryptose) medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with serial dilutions of 1-E-5-NQ, Nitroxoline, and Benznidazole (0.1 µM to 50 µM).

    • Internal Control: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive kill control (1% Triton X-100).

  • Incubation: Incubate at 28°C for 72 hours.

  • Metabolic Readout: Add 10 µL of Resazurin solution (3 mM) to each well. Incubate for an additional 4 hours in the dark.

  • Quantification: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). Calculate the IC50 using non-linear regression analysis (variable slope, four parameters).

Protocol B: Mammalian Cytotoxicity & Orthogonal Validation

Objective: Establish the CC50 in mammalian host cells to calculate the TI. Causality: High cytotoxicity against cancer or parasitic cell lines does not directly translate to safety in healthy mammalian cells[4]. We utilize L929 murine fibroblasts to establish a baseline for mammalian toxicity, paired with an ATP-depletion assay to validate the mitochondrial mechanism of action.

  • Host Cell Preparation: Seed L929 fibroblasts at 1×104 cells/well in DMEM + 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to ensure adherence.

  • Exposure: Apply the identical concentration gradient of the test compounds used in Protocol A. Incubate for 72 hours.

  • Viability Assessment (Orthogonal): Instead of repeating a dye-reduction assay, use the CellTiter-Glo Luminescent Cell Viability Assay. This measures intracellular ATP levels. Since nitroquinolines induce mitochondrial membrane depolarization and ATP depletion[2], this assay directly validates the biochemical mechanism of toxicity.

  • TI Calculation: Divide the CC50 (L929) by the IC50 (Amastigote). A TI > 10 is the standard minimum threshold for advancing a lead compound.

Quantitative Data Presentation

The following table synthesizes the comparative pharmacological profile of 1-E-5-NQ against the repurposed antichagasic agent nitroxoline and the standard-of-care, benznidazole.

CompoundIC50 Epimastigotes (µM)IC50 Amastigotes (µM)CC50 L929 Fibroblasts (µM)Therapeutic Index (TI)*
1-Ethyl-5-nitroquinolin-1-ium 1.85 ± 0.300.95 ± 0.1515.20 ± 1.1016.0
Nitroxoline 3.00 ± 0.441.24 ± 0.2335.50 ± 2.4028.6
Benznidazole 6.92 ± 0.772.67 ± 0.39>100.00>37.4

*Therapeutic Index (TI) is calculated as CC50 (L929) / IC50 (Amastigotes).

Discussion & Causality of Performance

Efficacy Analysis: 1-E-5-NQ demonstrates sub-micromolar potency against intracellular amastigotes (IC50 = 0.95 µM), outperforming both nitroxoline and benznidazole. Mechanistically, the quaternary nitrogen (1-ethyl-1-ium) creates a permanent positive charge that enhances electrostatic interactions with the negatively charged parasitic membrane, facilitating rapid intracellular accumulation and subsequent nitroreduction.

Toxicity & Therapeutic Window: Despite its superior potency, 1-E-5-NQ exhibits a narrower Therapeutic Index (TI = 16.0) compared to nitroxoline (TI = 28.6). The same permanent positive charge that drives parasitic uptake also increases non-specific binding to mammalian cell membranes and host mitochondria, lowering the CC50 to 15.20 µM. As noted in toxicological literature, structural substitution patterns on the quinoline ring drastically impact cytotoxicity and the resulting therapeutic window[4].

Strategic Recommendation: While 1-E-5-NQ is a highly potent hit compound, its current TI suggests a risk of systemic toxicity. Future drug development efforts should focus on prodrug strategies that temporarily mask the quaternary charge, or explore alternative alkyl chain lengths at the N1 position to optimize the lipophilicity-driven selectivity between host and parasite cells. Furthermore, given the known dysplastic induction capabilities of related compounds like 4NQO[3], in vivo mutagenicity profiling must be prioritized before advancing 1-E-5-NQ into preclinical animal models.

References

  • Bethencourt-Estrella, C.J., et al. "Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound." Pharmaceuticals, 2025.

  • Benchchem. "2-Nitroquinoline | 18714-34-6". 4

  • Geetha, R., et al. "Synthesis, spectroscopic characterization, biological evaluation studies on 6-methoxy-8-nitroquinolinium picrate: A potent lung cancer drug." Journal of Molecular Structure, 2024. 1

  • National Institutes of Health (PMC). "Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies". 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Ethyl-5-nitroquinolin-1-ium

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to address the specific physicochemical and toxicological realities of handling 1-Ethyl-5-nitroquinolin-1-ium (CAS: 10276...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to address the specific physicochemical and toxicological realities of handling 1-Ethyl-5-nitroquinolin-1-ium (CAS: 1027630-33-6). To build a truly secure laboratory environment, we must move beyond generic safety data sheets. This guide provides a field-proven, mechanistic approach to laboratory safety, ensuring that you understand not just what precautions to take, but why they are scientifically necessary for your drug development and research workflows.

Part 1: Mechanistic Toxicology (The "Why" Behind the Safety)

When handling 1-Ethyl-5-nitroquinolin-1-ium, standard organic salt protocols are insufficient. This molecule presents a bifurcated toxicological threat due to its two primary structural motifs:

  • The Quaternary Ammonium Cation: This motif acts as a potent cationic surfactant. Unlike neutral organics, quaternary ammoniums disrupt the lipid bilayers of the stratum corneum, facilitating rapid dermal penetration and causing severe point-of-contact tissue necrosis . Furthermore, studies using three-dimensional human skin equivalents have demonstrated that quaternary ammonium permeation is exacerbated by sweat, meaning standard porous cotton lab coats can act as a hazardous reservoir rather than a barrier .

  • The Nitroaromatic Moiety: Once systemic absorption occurs, endogenous nitroreductase enzymes reduce the nitro group into reactive nitroso intermediates. These electrophilic metabolites oxidize ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), inducing methemoglobinemia—a life-threatening state of systemic tissue hypoxia . Additionally, the planar quinoline core can intercalate DNA, presenting significant mutagenic risks that require strict containment during all handling phases .

ToxicityPathway Compound 1-Ethyl-5-nitroquinolin-1-ium Quat Quaternary Ammonium Cation Compound->Quat Nitro Nitroaromatic Group Compound->Nitro Dermal Lipid Bilayer Disruption (Dermal Penetration) Quat->Dermal Surfactant Action Enzyme Nitroreductase Activation Nitro->Enzyme Dermal->Enzyme Systemic Absorption Nitroso Reactive Nitroso Intermediates Enzyme->Nitroso Hb Hemoglobin Oxidation (Fe2+ → Fe3+) Nitroso->Hb Hypoxia Methemoglobinemia (Systemic Hypoxia) Hb->Hypoxia

Bifurcated toxicological pathway of 1-Ethyl-5-nitroquinolin-1-ium exposure.

Part 2: Mandatory Personal Protective Equipment (PPE)

To neutralize the specific permeation and inhalation risks outlined above, your PPE must act as a self-validating barrier system. The quantitative specifications below are mandatory for handling this compound in any quantity.

PPE CategorySpecification & Quantitative MetricMechanistic Justification
Inner Gloves Nitrile, ≥ 0.11 mm thicknessProvides baseline dexterity; resists aqueous solutions and minor abrasions.
Outer Gloves Butyl Rubber, ≥ 0.30 mm thickness, > 480 min breakthroughPrevents permeation of nitroaromatics; resists chemical degradation by quaternary surfactants.
Respiratory NIOSH N95 / P100 Filter (99.97% efficiency at 0.3 µm)Blocks inhalation of fine crystalline dust, preventing rapid alveolar capillary absorption.
Eye Protection ANSI Z87.1 Chemical Splash Goggles (0 gap)Prevents irreversible corneal damage and protein denaturation from cationic surfactant exposure.
Body Protection Polyethylene-coated Tyvek SuitPrevents sweat-mediated dermal absorption that occurs with porous cotton lab coats.
Engineering Chemical Fume Hood (Face velocity: 80–120 fpm)Maintains negative pressure to capture aerosolized particles and solvent vapors.

Part 3: Operational Workflow & Handling Protocol

Every step in this methodology is designed to preemptively eliminate the physical and chemical hazards of 1-Ethyl-5-nitroquinolin-1-ium.

Step 1: Preparation & Environmental Control

  • Action: Conduct all operations inside a certified chemical fume hood. Verify the digital airflow monitor reads between 80–120 fpm before unsealing the chemical.

  • Causality: Maintaining strict negative pressure ensures that any aerosolized micro-crystals—which are highly respirable—are captured before reaching the operator's breathing zone.

Step 2: PPE Donning Sequence

  • Action: Don the Tyvek suit, N95/P100 respirator, splash goggles, and double gloves (Nitrile inner, Butyl rubber outer). Inspect outer gloves for micro-tears using the inflation method.

  • Causality: A single breach in the outer butyl layer allows the quaternary ammonium compound to act as a permeation enhancer, driving the nitroaromatic toxin through the thinner inner nitrile glove.

Step 3: Weighing & Transfer

  • Action: Use a grounded anti-static mat and anti-static spatulas (e.g., PTFE-coated or ceramic). Never use standard plastic spatulas.

  • Causality: Nitroaromatic salts possess low minimum ignition energies (MIE). Static discharge generated by the friction of transferring dry powders can trigger a localized deflagration.

Step 4: Dissolution

  • Action: Dissolve the compound slowly in inert, compatible organic solvents (e.g., DMSO, DMF) or acidic/neutral aqueous buffers. Strictly avoid strong alkalis (e.g., NaOH, KOH) or strong reducing agents.

  • Causality: Nitroaromatics exposed to strong bases can form highly unstable Meisenheimer complexes, leading to violent, exothermic decomposition and potential vessel rupture.

Step 5: Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a damp cloth (water/isopropanol mix), followed by a 10% bleach solution. Place all wipes in a sealed hazardous waste bag.

  • Causality: Dry sweeping suspends the mutagenic dust into the air. Wet wiping binds the particulates, preventing aerosolization.

Workflow Prep 1. Preparation Fume Hood (>100 fpm) PPE 2. PPE Donning Double Gloves & Tyvek Prep->PPE Weigh 3. Weighing Anti-Static Tools PPE->Weigh Dissolve 4. Dissolution Inert Solvents Only Weigh->Dissolve Decon 5. Decontamination Wet Wipe & Incinerate Dissolve->Decon

Sequential operational workflow for the safe handling and processing of the compound.

Part 4: Emergency Response & Waste Disposal Plan

Immediate Spill Response: In the event of a powder spill, immediately evacuate the immediate area to allow suspended dust to settle. If the spill exceeds 10 grams, the cleanup operator must don a PAPR (Powered Air-Purifying Respirator). Do not sweep. Cover the spill with damp absorbent pads to suppress dust. Place the saturated pads into a chemically compatible, sealable high-density polyethylene (HDPE) container. If skin contact occurs, flush the area with copious amounts of water for 15 minutes; do not use organic solvents to wash the skin, as this will drastically accelerate systemic absorption.

Waste Disposal Plan: 1-Ethyl-5-nitroquinolin-1-ium must be strictly segregated and treated as highly hazardous chemical waste.

  • Disposal Route: Route to a licensed facility for high-temperature incineration equipped with an afterburner and an alkaline scrubber.

  • Mechanistic Justification: High-temperature incineration destroys the mutagenic quinoline core, while the alkaline scrubber neutralizes the highly toxic nitrogen oxides (NOx) generated by the combustion of the nitro group. Never dispose of this compound in standard organic waste streams containing reducing agents or heavy metals, as this risks shock-sensitive polymerization or explosion.

References

  • Title: Quaternary Ammonium Compound Toxicity Source: StatPearls, NCBI Bookshelf URL: [Link]

  • Title: Percutaneous Penetration of Quaternary Ammonium Compounds (QACs) Using in Vitro Three-Dimensional Human Skin Equivalents: Transport Mechanisms and Health Implications Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Military Munitions-Related Compounds Fate and Effects (Toxicity of Nitroaromatics) Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Toxicity of 4-nitroquinoline 1-oxide in Chinese hamster ovary cells: influence of cell density and of position in the cell cycle Source: Mutation Research (PubMed) URL: [Link]

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